3-(Piperidin-4-YL)propan-1-OL hydrochloride
Description
Properties
IUPAC Name |
3-piperidin-4-ylpropan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c10-7-1-2-8-3-5-9-6-4-8;/h8-10H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENDTQFJHJVHQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80593662 | |
| Record name | 3-(Piperidin-4-yl)propan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155270-01-2 | |
| Record name | 4-Piperidinepropanol, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155270-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Piperidin-4-yl)propan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(piperidin-4-yl)propan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(Piperidin-4-YL)propan-1-OL Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-(Piperidin-4-YL)propan-1-OL hydrochloride, a key intermediate in pharmaceutical research and development, notably as a linker in Proteolysis Targeting Chimeras (PROTACs). This document details the core synthesis pathway, experimental protocols, and relevant chemical data.
Synthesis Pathway Overview
The most common and efficient pathway for the synthesis of this compound involves a two-step process commencing from the readily available precursor, 4-Pyridinepropanol.
Step 1: Catalytic Hydrogenation of 4-Pyridinepropanol
The initial and critical step is the reduction of the pyridine ring in 4-Pyridinepropanol to a piperidine ring. This is achieved through catalytic hydrogenation, a process that employs a catalyst, typically a noble metal, under a hydrogen atmosphere to saturate the aromatic ring.
Step 2: Formation of the Hydrochloride Salt
Following the successful hydrogenation and purification of the resulting 3-(Piperidin-4-yl)propan-1-ol, the free base is converted to its hydrochloride salt. This is a standard procedure to enhance the compound's stability, crystallinity, and aqueous solubility, which are often desirable properties for pharmaceutical intermediates.
The overall synthesis can be visualized as follows:
Experimental Protocols
Step 1: Synthesis of 3-(Piperidin-4-yl)propan-1-ol via Catalytic Hydrogenation
This protocol describes the reduction of 4-Pyridinepropanol to 3-(Piperidin-4-yl)propan-1-ol using Platinum(IV) oxide (PtO₂) as the catalyst.
Materials:
-
4-Pyridinepropanol
-
Platinum(IV) oxide (Adam's catalyst)
-
Glacial Acetic Acid
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hydrogen gas (high purity)
-
High-pressure hydrogenation apparatus (e.g., Parr shaker)
Procedure:
-
Reactor Setup: In a suitable high-pressure reactor vessel, dissolve 4-Pyridinepropanol (1.0 equivalent) in glacial acetic acid.
-
Catalyst Addition: Carefully add Platinum(IV) oxide (typically 5 mol%) to the solution.
-
Hydrogenation: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) to remove air. Subsequently, pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).
-
Reaction: Commence vigorous stirring and maintain the reaction at room temperature. Monitor the reaction progress by observing the cessation of hydrogen uptake.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen gas and purge the reactor with an inert gas.
-
Catalyst Removal: Dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in the air. Quench the filter cake with water immediately after filtration.
-
Neutralization: Transfer the filtrate to a separatory funnel and carefully wash with a saturated sodium bicarbonate solution until the effervescence ceases to neutralize the acetic acid.
-
Extraction: Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-(Piperidin-4-yl)propan-1-ol.
-
Purification: The crude product can be further purified by distillation or column chromatography if necessary.
Step 2: Synthesis of this compound
This protocol outlines the conversion of the free base, 3-(Piperidin-4-yl)propan-1-ol, to its hydrochloride salt.
Materials:
-
3-(Piperidin-4-yl)propan-1-ol
-
Anhydrous Diethyl Ether (or other suitable aprotic solvent like ethyl acetate)
-
Hydrogen Chloride (gas or a solution in a suitable anhydrous solvent, e.g., 2M HCl in diethyl ether)
Procedure:
-
Dissolution: Dissolve the purified 3-(Piperidin-4-yl)propan-1-ol (1.0 equivalent) in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer.
-
Acidification: Cool the solution in an ice bath. Slowly add a solution of hydrogen chloride in diethyl ether (approximately 1.0-1.1 equivalents) dropwise with stirring. Alternatively, bubble anhydrous hydrogen chloride gas through the solution.
-
Precipitation: The hydrochloride salt will precipitate out of the solution as a white solid.
-
Isolation: Continue stirring in the ice bath for a short period to ensure complete precipitation. Collect the solid by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.
-
Drying: Dry the resulting white solid under vacuum to obtain this compound.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and scale.
| Parameter | 4-Pyridinepropanol (Starting Material) | 3-(Piperidin-4-yl)propan-1-ol (Intermediate) | This compound (Final Product) |
| Molecular Formula | C₈H₁₁NO | C₈H₁₇NO | C₈H₁₈ClNO |
| Molecular Weight | 137.18 g/mol | 143.23 g/mol | 179.69 g/mol [1] |
| Typical Yield | - | High | High |
| Purity (Typical) | >98% | >95% | >95%[2] |
| Melting Point | - | - | ~155 °C[3] |
Conclusion
The synthesis of this compound is a well-established and efficient process. The key transformation relies on the catalytic hydrogenation of 4-Pyridinepropanol, followed by a straightforward conversion to the hydrochloride salt. This guide provides a solid foundation for researchers and drug development professionals to produce this valuable intermediate with high purity and yield. Careful execution of the experimental protocols and adherence to safety precautions are paramount for successful synthesis.
References
An In-depth Technical Guide to the Physicochemical Properties of 3-(Piperidin-4-YL)propan-1-OL Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(Piperidin-4-YL)propan-1-OL hydrochloride (CAS No: 155270-01-2), a key building block in medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering a compilation of its chemical and physical characteristics, alongside detailed experimental protocols for their determination. The guide also visualizes the compound's role in PROTAC-mediated protein degradation and outlines a general synthetic workflow.
Introduction
This compound is a bifunctional organic molecule featuring a piperidine ring and a propanol chain. Its hydrochloride salt form enhances its stability and aqueous solubility, making it a versatile intermediate in organic synthesis. A significant application of this compound is as a linker in the burgeoning field of PROTACs, where it connects a target-binding ligand to an E3 ligase-recruiting moiety. Understanding its physicochemical properties is paramount for optimizing the pharmacokinetics and pharmacodynamics of the resulting therapeutic agents.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound and its free base form is presented below. These parameters are crucial for predicting the compound's behavior in biological systems and for designing synthetic and analytical procedures.
Data Presentation
The quantitative data for this compound and its corresponding free base are summarized in the following tables for clarity and comparative analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 155270-01-2 | [1][2] |
| Molecular Formula | C₈H₁₈ClNO | [3] |
| Molecular Weight | 179.69 g/mol | [3] |
| Melting Point | 155 °C | [1] |
| Boiling Point | Not available (likely decomposes) | |
| Solubility | Enhanced aqueous solubility compared to free base.[4] Specific quantitative data not readily available. | |
| pKa | Not experimentally determined. Predicted to be in the range of typical secondary amine hydrochlorides (approx. 9-11). | |
| LogP (XLogP3) | 1.889 | [1] |
Table 2: Physicochemical Properties of 3-(Piperidin-4-YL)propan-1-OL (Free Base)
| Property | Value | Source |
| CAS Number | 7037-49-2 | [] |
| Molecular Formula | C₈H₁₇NO | [] |
| Molecular Weight | 143.23 g/mol | [] |
| Melting Point | 65 °C | [] |
| Boiling Point | 235.5 °C at 760 mmHg | [] |
| Solubility | Soluble in water and various organic solvents. |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical parameters are provided below. These protocols are generalized and should be adapted based on specific laboratory conditions and equipment.
Melting Point Determination
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus (e.g., digital melting point device or Thiele tube)
-
Capillary tubes
-
Thermometer
Procedure:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range represents the melting point.
Solubility Determination
Principle: The solubility of a compound in a particular solvent is the maximum amount of that compound that can dissolve in a given volume of the solvent at a specific temperature.
Apparatus:
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Analytical instrumentation for concentration measurement (e.g., HPLC-UV, LC-MS)
Procedure (Equilibrium Solubility Method):
-
Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, phosphate-buffered saline) in a vial.
-
Equilibration: The vials are sealed and agitated in a constant temperature shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: The resulting suspension is filtered or centrifuged to remove the undissolved solid.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method.
pKa Determination
Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a measure of the strength of an acid in solution. For an amine hydrochloride, the pKa refers to the acidity of the protonated amine.
Apparatus:
-
pH meter with a calibrated electrode
-
Burette
-
Stir plate and stir bar
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
Procedure (Potentiometric Titration):
-
Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water.
-
Titration: The solution is stirred continuously, and the initial pH is recorded. The standardized base is added in small, known increments from the burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
-
Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the protonated amine has been neutralized.
Role in PROTAC Technology and Synthetic Workflow
Signaling Pathway: PROTAC-Mediated Protein Degradation
This compound serves as a linker component in PROTACs. A PROTAC is a heterobifunctional molecule that brings a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker's length, rigidity, and chemical nature are critical for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).
Caption: PROTAC mechanism of action.
Experimental Workflow: General Synthesis
The synthesis of this compound typically involves the functionalization of a piperidine precursor. A generalized synthetic workflow is outlined below.
Caption: General synthesis of 3-(Piperidin-4-YL)propan-1-OL HCl.
Conclusion
This technical guide has consolidated the available physicochemical data for this compound and its free base, providing a valuable resource for researchers in the field of drug discovery and development. The outlined experimental protocols offer a practical framework for the in-house determination of its key properties. The visualization of its role in PROTAC technology underscores its importance in modern medicinal chemistry. Further experimental determination of its precise pKa and solubility in various pharmaceutically relevant solvents would be beneficial for more accurate modeling and formulation development.
References
An In-depth Technical Guide to 3-(Piperidin-4-YL)propan-1-OL Hydrochloride (CAS 155270-01-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(Piperidin-4-YL)propan-1-OL hydrochloride, CAS 155270-01-2. The information herein is compiled for use in research and development, focusing on its physicochemical properties, safety and handling, and its significant role in modern drug discovery as a chemical linker.
Core Physicochemical Properties
This compound is a solid, piperidine-based organic compound.[1] Its key properties are summarized in the table below, providing essential data for experimental design and chemical handling.
| Property | Value | Reference |
| CAS Number | 155270-01-2 | [2][3][4] |
| Molecular Formula | C₈H₁₈ClNO | [4][5] |
| Molecular Weight | 179.69 g/mol | [4][5] |
| Appearance | Solid | [1] |
| Melting Point | 155 °C | [2][3] |
| InChI Key | OENDTQFJHJVHQK-UHFFFAOYSA-N | [3][5] |
| Polar Surface Area (PSA) | 32.26 Ų | [3] |
| XLogP3 | 1.88930 | [3] |
| Storage Conditions | Store under inert atmosphere at room temperature. | [2] |
Primary Application in Drug Discovery: PROTAC Linkers
The principal application of this compound in the scientific field is as a linker component for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4][6]
PROTACs are heterobifunctional molecules designed to eliminate specific unwanted proteins from cells.[4] They consist of three key components:
-
A ligand that binds to a target protein.
-
A ligand that recruits an E3 ubiquitin ligase.
-
A chemical linker that connects the two ligands.
This compound serves as a piece of the crucial linker component. PROTACs leverage the cell's own protein disposal machinery, the ubiquitin-proteasome system, to tag a target protein for degradation.[4] The process is catalytic, allowing a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Safety and Handling
This compound is classified as harmful and requires careful handling in a laboratory setting. The GHS hazard classifications indicate potential risks upon ingestion and contact.[5][7]
| Hazard Class | GHS Code | Description | Reference |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | [5][7] |
| Skin Irritation | H315 | Causes skin irritation. | [2][5][7] |
| Eye Irritation | H319 | Causes serious eye irritation. | [2][5][7] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | [2][5][7] |
Precautionary Measures: Users should adhere to the following precautionary statements for safe handling:
-
P261 & P264: Avoid breathing dust and wash skin thoroughly after handling.[2][5]
-
P270 & P271: Do not eat, drink, or smoke when using this product. Use only in a well-ventilated area.[5]
-
P280: Wear protective gloves, clothing, and eye/face protection.[5][7]
-
P305+P351+P338: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]
-
P405 & P501: Store locked up and dispose of contents/container according to local, regional, national, and international regulations.[5]
Experimental Protocols & Data
Synthesis
Spectroscopic Data
Specific, experimentally derived spectroscopic data (such as ¹H-NMR, ¹³C-NMR, IR, or Mass Spectrometry) for this compound are not available in the cited literature. Characterization of this molecule would be achieved using standard analytical chemistry techniques.[8][9] For example, ¹H and ¹³C NMR spectroscopy would be used to confirm the chemical structure and purity, while mass spectrometry would confirm the molecular weight.[8] Infrared (IR) spectroscopy could be used to identify characteristic functional groups present in the molecule.
References
- 1. chemblink.com [chemblink.com]
- 2. This compound | 155270-01-2 [amp.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. angenechemical.com [angenechemical.com]
- 8. alpaipars.com [alpaipars.com]
- 9. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 3-(Piperidin-4-YL)propan-1-OL Hydrochloride in PROTAC Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven pharmacology that harnesses the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. The architecture of these heterobifunctional molecules—comprising a warhead for the protein of interest (POI), an E3 ligase-recruiting ligand, and a connecting linker—is critical to their success. This technical guide provides an in-depth examination of the role of 3-(Piperidin-4-YL)propan-1-OL hydrochloride, a key building block in the construction of PROTAC linkers. We will explore its structural contributions to PROTAC efficacy, provide detailed experimental protocols for the synthesis and evaluation of PROTACs incorporating such linkers, and present a framework for understanding the critical interplay between linker chemistry and biological activity.
Introduction to PROTAC Technology and the Central Role of the Linker
PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker is not merely a spacer but a critical determinant of a PROTAC's physicochemical properties, cell permeability, and the geometry of the ternary complex. The length, rigidity, and composition of the linker directly impact the efficacy and selectivity of the resulting PROTAC.
This compound: A Key Linker Building Block
This compound is a bifunctional linker component that offers several advantages in PROTAC design:
-
Rigidity and Conformational Control: The piperidine ring introduces a degree of rigidity into the linker, which can help to pre-organize the PROTAC into a conformation favorable for ternary complex formation. This can reduce the entropic penalty of binding and enhance the stability of the ternary complex.
-
Improved Physicochemical Properties: The piperidine moiety, being a saturated heterocycle, can influence the solubility and lipophilicity of the PROTAC. The presence of the nitrogen atom can increase polarity and potentially improve aqueous solubility, which is often a challenge for large PROTAC molecules.
-
Synthetic Tractability: The hydroxyl and secondary amine functionalities of 3-(piperidin-4-yl)propan-1-ol provide versatile handles for synthetic elaboration, allowing for its incorporation into a variety of linker architectures through well-established chemical transformations.
Quantitative Data on PROTAC Performance with Piperidine-Containing Linkers
| PROTAC Construct | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| Illustrative PROTAC A | Piperidine-Alkyl Chain | 15 | >90 | HeLa |
| Illustrative PROTAC B | Piperidine-PEG Chain | 8 | >95 | VCaP |
| Illustrative PROTAC C | Acyclic Alkyl Chain | 50 | 85 | HeLa |
Note: This data is illustrative and serves to demonstrate the typical parameters measured and the potential impact of a rigid piperidine-containing linker compared to a more flexible acyclic linker.
Experimental Protocols
General Synthesis of a PROTAC Incorporating a Piperidine-Based Linker
The synthesis of a PROTAC is a multi-step process that involves the preparation of the warhead and E3 ligase ligand with appropriate functional groups for linker attachment, followed by the coupling of these components to the linker.
Protocol for PROTAC Synthesis:
-
Functionalization of 3-(Piperidin-4-YL)propan-1-OL: The secondary amine of the piperidine ring is typically protected (e.g., with a Boc group). The primary alcohol can then be converted to a more reactive group (e.g., a tosylate or mesylate) for coupling with a nucleophilic handle on the warhead or E3 ligase ligand.
-
Coupling to the First Ligand: The functionalized linker is reacted with either the warhead or the E3 ligase ligand under appropriate conditions (e.g., nucleophilic substitution).
-
Deprotection: The protecting group on the piperidine nitrogen is removed.
-
Coupling to the Second Ligand: The now-free secondary amine of the piperidine is coupled to the remaining ligand, typically through an amide bond formation using standard peptide coupling reagents (e.g., HATU, HOBt).
-
Purification: The final PROTAC is purified by reverse-phase HPLC.
Western Blotting for Quantifying Protein Degradation
Western blotting is a fundamental technique to measure the reduction in target protein levels following PROTAC treatment.
Protocol for Western Blotting:
-
Cell Treatment: Plate cells at an appropriate density and treat with a range of PROTAC concentrations for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify band intensities and normalize the target protein signal to the loading control. Calculate DC50 and Dmax values from the dose-response curve.
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for PROTAC activity. Several biophysical techniques can be used to characterize this interaction.
Protocol for Fluorescence Polarization (FP) Assay:
-
Reagents: A fluorescently labeled tracer (e.g., a fluorescently tagged warhead), the purified target protein, and the purified E3 ligase complex.
-
Binary Binding: Determine the binding affinity of the PROTAC for the target protein and the E3 ligase independently by titrating the PROTAC against the fluorescent tracer pre-incubated with the respective protein.
-
Ternary Complex Formation: In a competitive FP assay format, titrate the unlabeled PROTAC against a pre-formed complex of the fluorescent tracer, target protein, and E3 ligase. A decrease in polarization indicates the formation of the ternary complex.
-
Data Analysis: Calculate binding constants (Kd) and cooperativity factors from the binding curves.
Visualizations of Key Processes
Signaling Pathway of PROTAC-Mediated Degradation
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Evaluationdot
An In-depth Technical Guide to 3-(Piperidin-4-YL)propan-1-OL Hydrochloride: Molecular Structure, Characterization, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Piperidin-4-YL)propan-1-OL hydrochloride is a bifunctional organic molecule increasingly utilized in the field of chemical biology and drug discovery. Its structure, featuring a piperidine ring and a propanol chain, makes it a valuable building block, particularly as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are novel therapeutic agents that leverage the cell's natural protein degradation machinery to eliminate disease-causing proteins. This technical guide provides a comprehensive overview of the molecular structure, characterization, and a detailed experimental protocol for the synthesis of this compound, alongside its key application in PROTAC-mediated protein degradation.
Molecular Structure and Properties
The molecular structure of this compound consists of a piperidine ring substituted at the 4-position with a 3-hydroxypropyl group. The piperidine nitrogen is protonated to form the hydrochloride salt, which enhances the compound's solubility in aqueous solutions.
Molecular Formula: C₈H₁₈ClNO
Molecular Weight: 179.69 g/mol
CAS Number: 155270-01-2
Chemical Structure:
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₁₈ClNO | |
| Molecular Weight | 179.69 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | Not available | |
| Solubility | Soluble in water and methanol |
Characterization Data
Due to the limited availability of published experimental spectra for this compound, this section provides predicted characterization data based on established spectroscopic principles and spectral database analysis of analogous compounds. This information serves as a reference for researchers in the analysis of this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectral Data (400 MHz, D₂O)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 3.58 | t | 2H | -CH₂-OH |
| 3.45 | d | 2H | Piperidine H2 (axial) |
| 3.05 | t | 2H | Piperidine H2 (equatorial) |
| 1.85 | d | 2H | Piperidine H3 (axial) |
| 1.65 | m | 1H | Piperidine H4 |
| 1.50 | q | 2H | -CH₂-CH₂-OH |
| 1.35 | m | 2H | Piperidine H3 (equatorial) |
| 1.25 | q | 2H | Piperidine-CH₂- |
Predicted ¹³C NMR Spectral Data (100 MHz, D₂O)
| Chemical Shift (ppm) | Assignment |
| 60.5 | -CH₂-OH |
| 45.0 | Piperidine C2, C6 |
| 35.5 | Piperidine C4 |
| 32.0 | -CH₂-CH₂-OH |
| 30.5 | Piperidine C3, C5 |
| 29.0 | Piperidine-CH₂- |
Infrared (IR) Spectroscopy
Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3400-3200 (broad) | O-H stretch | Alcohol hydroxyl group |
| 2940-2820 | C-H stretch | Aliphatic C-H bonds |
| 2700-2250 (broad) | N-H stretch | Amine salt |
| 1600-1400 | N-H bend | Amine salt |
| 1050 | C-O stretch | Primary alcohol |
Mass Spectrometry
The expected mass spectrum would show a molecular ion peak corresponding to the free base (C₈H₁₇NO).
Predicted Mass Spectrometry Data (ESI-MS)
| m/z | Ion |
| 144.1383 | [M+H]⁺ |
Experimental Protocols
The following is a plausible, detailed experimental protocol for the synthesis of this compound, adapted from established methods for the synthesis of similar 4-substituted piperidines.
Synthesis of this compound
This synthesis involves the reduction of a pyridine precursor followed by removal of a protecting group and salt formation.
Materials:
-
4-(3-Hydroxypropyl)pyridine
-
Platinum(IV) oxide (Adam's catalyst)
-
Ethanol
-
Hydrochloric acid (concentrated and in diethyl ether)
-
Sodium bicarbonate
-
Magnesium sulfate
-
Diethyl ether
-
Ethyl acetate
Procedure:
-
Hydrogenation of 4-(3-Hydroxypropyl)pyridine:
-
In a hydrogenation vessel, dissolve 4-(3-hydroxypropyl)pyridine (1 equivalent) in ethanol.
-
Add a catalytic amount of platinum(IV) oxide (approximately 1-2 mol%).
-
Pressurize the vessel with hydrogen gas (50 psi) and stir the reaction mixture at room temperature for 24-48 hours, or until hydrogen uptake ceases.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude 3-(piperidin-4-yl)propan-1-ol.
-
-
Work-up and Purification:
-
Dissolve the crude product in diethyl ether.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the free base of 3-(piperidin-4-yl)propan-1-ol.
-
-
Hydrochloride Salt Formation:
-
Dissolve the purified free base in a minimal amount of ethyl acetate.
-
Slowly add a solution of hydrochloric acid in diethyl ether (1.1 equivalents) with stirring.
-
A white precipitate of this compound will form.
-
Stir the suspension for 30 minutes at room temperature.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.
-
Application in PROTAC Technology
This compound serves as a crucial linker component in the synthesis of PROTACs. The piperidine ring can be functionalized to attach to a ligand for an E3 ubiquitin ligase (e.g., Cereblon or VHL), while the hydroxyl group of the propanol chain can be modified to connect to a ligand for a target protein of interest.
PROTAC-Mediated Protein Degradation Workflow
The following diagram illustrates the mechanism of action of a PROTAC utilizing a linker derived from 3-(Piperidin-4-YL)propan-1-OL.
Caption: Workflow of PROTAC-mediated protein degradation.
Conclusion
This compound is a synthetically accessible and versatile chemical building block with significant applications in modern drug discovery, particularly in the design and synthesis of PROTACs. This guide provides essential information on its molecular structure, predicted characterization data, and a detailed synthesis protocol to aid researchers in its effective utilization. The continued exploration of such linker molecules is pivotal for the advancement of targeted protein degradation and the development of novel therapeutics.
References
Spectroscopic Characterization of 3-(Piperidin-4-YL)propan-1-OL Hydrochloride: A Technical Guide
Introduction
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3-(Piperidin-4-YL)propan-1-OL hydrochloride. These predictions are derived from established principles of NMR and mass spectrometry, considering the influence of the hydrochloride salt on the piperidine ring.
Table 1: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| H on -OH | ~4.5 | Broad Singlet | 1H |
| H on -CH₂-OH | ~3.5 | Triplet | 2H |
| H on piperidine C2, C6 (axial & equatorial) | ~3.3 (eq), ~2.9 (ax) | Multiplet | 4H |
| H on piperidine C3, C5 (axial & equatorial) | ~1.9 (eq), ~1.4 (ax) | Multiplet | 4H |
| H on -CH₂-CH₂OH | ~1.6 | Multiplet | 2H |
| H on piperidine C4 | ~1.5 | Multiplet | 1H |
| H on -CH₂-piperidine | ~1.2 | Multiplet | 2H |
| H on piperidine N-H₂⁺ | ~9.0 | Broad Singlet | 2H |
Note: Predicted chemical shifts are relative to a standard reference (e.g., TMS) and can vary based on the solvent and concentration used. The protonation of the piperidine nitrogen significantly deshields adjacent protons.
Table 2: Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C in -CH₂-OH | ~60 |
| C in piperidine C2, C6 | ~45 |
| C in -CH₂-CH₂OH | ~35 |
| C in piperidine C4 | ~32 |
| C in piperidine C3, C5 | ~30 |
| C in -CH₂-piperidine | ~28 |
Table 3: Predicted Mass Spectrometry Data
| Parameter | Predicted Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Molecular Ion (M+H)⁺ of Free Base | m/z 144.1383 |
| Key Fragment Ions | m/z 126 (Loss of H₂O), m/z 96 (Piperidine ring fragment) |
Note: The mass spectrum will show the molecular ion of the free base, 3-(Piperidin-4-YL)propan-1-OL, as the hydrochloride salt will dissociate in the ESI source.
Experimental Protocols
The following are detailed, generic protocols for the acquisition of NMR and Mass Spectrometry data for a small molecule hydrochloride salt like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Given the hydrochloride salt's polarity, Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O) are recommended.
-
If using D₂O, a small amount of a reference standard like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) may be added for accurate chemical shift calibration. For DMSO-d₆, the residual solvent peak can be used as a reference.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Tune and shim the probe for the specific sample and solvent to ensure optimal resolution and line shape.
-
Acquire a standard one-dimensional (1D) ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
Acquire a 1D ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
For complete structural elucidation, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) to determine ¹H-¹H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms are recommended.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or water.
-
The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
-
-
Instrument Setup and Data Acquisition:
-
Utilize a mass spectrometer equipped with an Electrospray Ionization (ESI) source, which is ideal for polar and ionic compounds.
-
Operate the instrument in positive ion mode to detect the protonated molecular ion of the free base.
-
Typical ESI source parameters to optimize include the capillary voltage, cone voltage, desolvation gas flow, and temperature.
-
Acquire a full scan mass spectrum over a relevant mass range (e.g., m/z 50-500).
-
To obtain fragmentation data for structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion peak and subjecting it to collision-induced dissociation (CID).
-
Workflow Visualization
The following diagram illustrates the logical workflow from the chemical compound to the acquisition and analysis of its spectroscopic data.
Caption: Workflow for Spectroscopic Analysis.
Solubility and stability of 3-(Piperidin-4-YL)propan-1-OL hydrochloride
An In-depth Technical Guide to the Solubility and Stability of 3-(Piperidin-4-YL)propan-1-OL Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview and generalized experimental protocols for determining the solubility and stability of this compound. Specific quantitative data for this compound is not publicly available and would require dedicated laboratory analysis.
Introduction
This compound is a piperidine derivative with potential applications in pharmaceutical development, particularly as a building block or intermediate in the synthesis of active pharmaceutical ingredients (APIs). A thorough understanding of its solubility and stability is paramount for its effective use in drug formulation, manufacturing, and storage. This guide outlines the fundamental principles and experimental methodologies for characterizing these critical physicochemical properties.
Compound Profile:
| Property | Value | Reference |
| CAS Number | 155270-01-2 | [1] |
| Molecular Formula | C₈H₁₇NO·HCl | [1] |
| Molecular Weight | 179.69 g/mol | [2] |
| Melting Point | 155 °C | [1] |
| Appearance | Solid | [3] |
Solubility Profile
The solubility of an API is a critical factor influencing its bioavailability and formulation design. As a hydrochloride salt, this compound is expected to exhibit good solubility in aqueous media. The solubility should be determined in a range of solvents relevant to pharmaceutical processing and physiological conditions.
Recommended Solvents for Solubility Determination
A comprehensive solubility profile should be established in various media, including:
-
Aqueous Media:
-
Purified Water
-
pH Buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) to simulate physiological conditions.
-
-
Organic Solvents:
-
Ethanol
-
Methanol
-
Propylene Glycol
-
Polyethylene Glycol (PEG) 400
-
Glycerol
-
-
Non-Polar Solvents:
-
Hexane
-
Toluene
-
Dichloromethane
-
Quantitative Solubility Data Summary
The following table should be populated with experimental data:
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method of Determination |
| Purified Water | 25 | Data to be determined | Shake-Flask Method |
| pH 1.2 Buffer | 37 | Data to be determined | Shake-Flask Method |
| pH 4.5 Buffer | 37 | Data to be determined | Shake-Flask Method |
| pH 6.8 Buffer | 37 | Data to be determined | Shake-Flask Method |
| pH 7.4 Buffer | 37 | Data to be determined | Shake-Flask Method |
| Ethanol | 25 | Data to be determined | Shake-Flask Method |
| Methanol | 25 | Data to be determined | Shake-Flask Method |
| Propylene Glycol | 25 | Data to be determined | Shake-Flask Method |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard technique for determining equilibrium solubility.[4]
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvents
-
Volumetric flasks
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask. The excess solid is crucial to ensure saturation is reached.
-
Place the flasks in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100 rpm).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours). Periodically sample the supernatant to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).
-
After equilibration, centrifuge the samples to sediment the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC method.
Workflow for Solubility Determination
Caption: Shake-Flask Solubility Determination Workflow.
Stability Profile
Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[5] Forced degradation studies are conducted to identify potential degradation products and establish the intrinsic stability of the molecule.[6][7]
Forced Degradation Studies
Forced degradation, or stress testing, exposes the compound to conditions more severe than accelerated stability testing.[6] This helps to elucidate degradation pathways and develop stability-indicating analytical methods.
Summary of Forced Degradation Conditions and Expected Data:
| Stress Condition | Typical Conditions | Observations to Record |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24-48 hours | % Degradation, Number of Degradants, RRT of Degradants |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24-48 hours | % Degradation, Number of Degradants, RRT of Degradants |
| Neutral Hydrolysis | Purified Water at 60 °C for 24-48 hours | % Degradation, Number of Degradants, RRT of Degradants |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24-48 hours | % Degradation, Number of Degradants, RRT of Degradants |
| Thermal Degradation | Solid state at 80 °C for 7 days | % Degradation, Appearance Change |
| Photostability | Solid state, ICH Q1B conditions (1.2 million lux hours and 200 W h/m²) | % Degradation, Appearance Change |
Experimental Protocol: Forced Degradation Study
Objective: To investigate the intrinsic stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water, methanol, and acetonitrile
-
pH meter
-
Heating block or water bath
-
Photostability chamber
-
HPLC-UV/DAD or HPLC-MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Hydrolytic Conditions:
-
Acid: Mix the stock solution with 0.1 M HCl.
-
Base: Mix the stock solution with 0.1 M NaOH.
-
Neutral: Mix the stock solution with purified water.
-
Incubate the solutions at a specified temperature (e.g., 60 °C) and collect samples at various time points (e.g., 0, 4, 8, 12, 24 hours). Neutralize the acid and base samples before analysis.
-
-
Oxidative Conditions: Mix the stock solution with 3% H₂O₂ and keep it at room temperature. Collect samples at various time points.
-
Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 80 °C). At specified time points, dissolve a weighed amount in a suitable solvent for analysis.
-
Photostability: Expose the solid compound to light according to ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products. A photodiode array (PDA) detector is useful for assessing peak purity. Mass spectrometry (MS) can be used to identify the mass of degradation products.
Logical Flow for Stability Indicating Method Development
Caption: Development of a Stability-Indicating HPLC Method.
Long-Term Stability Studies
Based on the results of forced degradation, long-term stability studies should be conducted under ICH-recommended storage conditions to establish a re-test period or shelf life.[8][9]
Recommended Long-Term Stability Conditions:
| Study | Storage Condition | Minimum Duration |
| Long-term | 25 °C ± 2 °C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months |
Testing should be performed at regular intervals (e.g., 0, 3, 6, 9, 12 months for long-term studies).[5][8] The stability-indicating method developed during forced degradation studies should be used to analyze the samples.
Conclusion
A comprehensive evaluation of the solubility and stability of this compound is a prerequisite for its successful application in pharmaceutical research and development. This guide provides the necessary framework and experimental protocols for generating this critical data. The resulting solubility and stability profiles will inform decisions regarding formulation development, manufacturing processes, and appropriate storage conditions, ultimately ensuring the quality and efficacy of the final drug product.
References
- 1. echemi.com [echemi.com]
- 2. Buy 2-(Piperidin-2-yl)propan-2-ol hydrochloride | 861370-82-3 [smolecule.com]
- 3. 3-(Piperidin-4-yl)propan-1-ol | 7037-49-2 [sigmaaldrich.com]
- 4. scielo.br [scielo.br]
- 5. japsonline.com [japsonline.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. turkjps.org [turkjps.org]
- 8. qlaboratories.com [qlaboratories.com]
- 9. ema.europa.eu [ema.europa.eu]
An In-depth Technical Guide to Piperidine-Based PROTAC Linkers for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by coopting the cell's natural ubiquitin-proteasome system. These heterobifunctional molecules are composed of a warhead that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker, far from being a passive tether, plays a critical role in the efficacy, selectivity, and physicochemical properties of the PROTAC. Among the various linker architectures, those incorporating piperidine rings have garnered significant attention for their ability to impart conformational rigidity and favorable drug-like properties.
This in-depth technical guide provides a comprehensive overview of piperidine-based PROTAC linkers, covering their core principles, synthesis, and impact on PROTAC performance. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important class of PROTAC components.
Core Principles of Piperidine-Based Linkers
The incorporation of a piperidine ring into a PROTAC linker introduces a degree of rigidity that contrasts with more flexible linkers such as polyethylene glycol (PEG) or alkyl chains.[1][2][3] This conformational constraint can be highly advantageous for several reasons:
-
Pre-organization for Ternary Complex Formation: The rigidity of the piperidine scaffold can pre-organize the PROTAC into a conformation that is favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1][2] This can reduce the entropic penalty associated with binding and enhance the cooperativity of the system.
-
Improved Physicochemical Properties: Piperidine-containing linkers can improve the physicochemical properties of PROTACs. The basic nitrogen atom in the piperidine ring can be protonated at physiological pH, which can enhance aqueous solubility, a common challenge for large and often hydrophobic PROTAC molecules.[4][5] This can also positively influence cell permeability.
-
Enhanced Metabolic Stability: The cyclic and saturated nature of the piperidine ring can confer greater metabolic stability compared to linear, flexible linkers that may be more susceptible to enzymatic degradation.[1][2]
The strategic placement and substitution of the piperidine ring within the linker are critical aspects of PROTAC design, influencing the overall shape and vector of the molecule, which in turn dictates the geometry of the ternary complex.
Data Presentation: Quantitative Comparison of Linker Types
The choice of linker can significantly impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. While direct head-to-head comparisons are often target and system-dependent, the following tables summarize available data to illustrate the influence of linker composition.
Table 1: Comparison of Linker Types for PARP1 Degradation
| Degrader Name (Linker Type) | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line |
| HY-168722 (Piperidine-based) | PARP1 | Thalidomide | 58.14 | Not Reported | SW-620 |
| D6 (Nitrogen Heterocyclic) | PARP1 | CRBN | 25.23 | Not Reported | MDA-MB-231 |
| iRucaparib-AP5 (PEG-based) | PARP1 | CRBN | 36 | >90 | 22Rv1 |
| iRucaparib-AP6 (PEG-based) | PARP1 | CRBN | 82 | >90 | 22Rv1 |
Table 2: Impact of Piperazine-Based Linker Length on BRD4 Degradation
| Compound | Linker Composition | Linker Length (atoms) | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC 1 | Piperazine-based | 12 | BRD4 | CRBN | HeLa | >1000 | <20 |
| PROTAC 2 | Piperazine-based | 15 | BRD4 | CRBN | HeLa | 15 | >95 |
| PROTAC 3 | Piperazine-based | 18 | BRD4 | CRBN | HeLa | 45 | >95 |
Data in tables is compiled from publicly available sources and is intended for comparative purposes. Absolute values can vary between different experimental setups.
Experimental Protocols
Protocol 1: General Synthesis of a Piperidine-Containing PROTAC Linker Building Block
This protocol describes a representative synthesis of a functionalized piperidine linker precursor, N-Boc-4-(aminomethyl)piperidine, which can be further elaborated and incorporated into a PROTAC.
Materials:
-
N-Boc-piperidine-4-carboxaldehyde
-
Ammonium acetate
-
Sodium cyanoborohydride
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reductive Amination: To a solution of N-Boc-piperidine-4-carboxaldehyde (1.0 eq) in methanol, add ammonium acetate (10.0 eq). Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove methanol.
-
Extract the aqueous residue with dichloromethane (3 x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford N-Boc-4-(aminomethyl)piperidine.
-
Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.[4]
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cultured cells following PROTAC treatment.
Materials:
-
Cell line expressing the protein of interest
-
PROTAC compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Appropriate cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound or DMSO vehicle for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Normalize all samples to the same protein concentration and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4 °C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Detect the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.
Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
This protocol provides a general workflow for assessing the formation and stability of the POI-PROTAC-E3 ligase ternary complex using SPR.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified protein of interest (POI)
-
Purified E3 ligase complex
-
PROTAC compound
-
SPR running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC/NHS)
Procedure:
-
Ligand Immobilization: Immobilize the E3 ligase onto the sensor chip surface using standard amine coupling chemistry.
-
Binary Interaction Analysis (PROTAC to E3 Ligase): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).
-
Binary Interaction Analysis (PROTAC to POI): In a separate experiment, immobilize the POI and inject the PROTAC to determine its binary binding affinity to the target.
-
Ternary Complex Formation Analysis: Inject a mixture of a constant, saturating concentration of the POI and varying concentrations of the PROTAC over the immobilized E3 ligase surface.
-
Data Analysis: Analyze the sensorgrams to determine the kinetic and affinity parameters of the ternary complex formation. Calculate the cooperativity factor (α), which is the ratio of the binary affinity of the PROTAC for one protein to its affinity for that protein in the presence of the other. An α value greater than 1 indicates positive cooperativity.
Mandatory Visualizations
Signaling Pathways
Caption: General mechanism of action for PROTAC-mediated protein degradation.
Caption: Signaling pathway of Androgen Receptor (AR) degradation by a piperidine-containing PROTAC.
Experimental Workflows
Caption: A typical experimental workflow for the synthesis of a piperidine-based PROTAC.
Logical Relationships
Caption: Logical relationships in the design of piperidine-based PROTAC linkers.
Conclusion
Piperidine-based linkers represent a powerful tool in the design of effective PROTAC degraders. Their inherent rigidity can be leveraged to optimize the formation of the critical ternary complex, leading to enhanced degradation potency. Furthermore, the physicochemical properties imparted by the piperidine moiety can address common challenges in PROTAC development, such as poor solubility and metabolic instability. As our understanding of the intricate structure-activity relationships of PROTAC linkers continues to grow, the rational design of piperidine-containing linkers will undoubtedly play a pivotal role in the advancement of targeted protein degradation as a therapeutic strategy. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the potential of these valuable chemical scaffolds.
References
An In-depth Technical Guide to 3-(Piperidin-4-YL)propan-1-OL Hydrochloride: From Synthesis to Application in Targeted Protein Degradation
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 3-(Piperidin-4-YL)propan-1-OL hydrochloride, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). While the specific historical details of its initial synthesis are not extensively documented in dedicated publications, this document outlines a plausible and scientifically supported synthetic pathway, summarizes its physicochemical properties, and details its critical role in the rapidly evolving field of targeted protein degradation.
Introduction and Physicochemical Properties
This compound, with the CAS number 155270-01-2, is primarily recognized for its utility as a bifunctional linker in the synthesis of PROTACs. Its structure incorporates a piperidine ring, which provides a versatile scaffold, and a propanol chain that can be further functionalized. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.
Summary of Physicochemical Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 155270-01-2 | [1][2] |
| Molecular Formula | C₈H₁₈ClNO | [1][2] |
| Molecular Weight | 179.69 g/mol | [1][2] |
| Appearance | Solid | - |
| Purity | Typically ≥95% | - |
Plausible Experimental Protocol for Synthesis
Synthesis of 3-(pyridin-4-yl)propan-1-ol (Precursor)
The precursor can be synthesized via several methods, including the reduction of a corresponding carboxylic acid or ester, or through a Grignard reaction. A common approach involves the reduction of 4-pyridinepropionic acid or its ethyl ester.
Reaction: Ethyl 4-pyridinepropionate → 3-(pyridin-4-yl)propan-1-ol
Reagents and Conditions:
-
Reducing agent: Lithium aluminium hydride (LiAlH₄) or Sodium borohydride (NaBH₄) in a suitable solvent.
-
Solvent: Anhydrous tetrahydrofuran (THF) or ethanol.
-
Procedure: The reducing agent is added portion-wise to a solution of the ester in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon) at a reduced temperature (e.g., 0 °C). The reaction is then typically stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is carefully quenched with water and a base (e.g., sodium hydroxide solution) to precipitate the aluminum or boron salts. The mixture is then filtered, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Catalytic Hydrogenation to 3-(Piperidin-4-YL)propan-1-OL
Reaction: 3-(pyridin-4-yl)propan-1-ol → 3-(Piperidin-4-YL)propan-1-OL
Reagents and Conditions:
-
Catalyst: Platinum(IV) oxide (PtO₂, Adam's catalyst) or Rhodium on alumina (Rh/Al₂O₃).
-
Solvent: Acetic acid or ethanol.
-
Hydrogen Source: Hydrogen gas (H₂).
-
Procedure: The pyridine precursor is dissolved in the solvent, and the catalyst is added. The mixture is then subjected to hydrogenation in a Parr apparatus or a similar hydrogenation reactor under a hydrogen atmosphere (typically 3-5 bar). The reaction is monitored for the uptake of hydrogen.
-
Work-up: Upon completion, the catalyst is removed by filtration through a pad of Celite. The solvent is removed under reduced pressure to yield the free base of the desired piperidine derivative.
Formation of the Hydrochloride Salt
Reaction: 3-(Piperidin-4-YL)propan-1-OL + HCl → this compound
Reagents and Conditions:
-
Reagent: Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or isopropanol).
-
Procedure: The free base is dissolved in a minimal amount of a suitable solvent (e.g., isopropanol). A solution of HCl in an organic solvent is then added dropwise with stirring. The hydrochloride salt typically precipitates out of the solution.
-
Work-up: The precipitate is collected by filtration, washed with a cold non-polar solvent (e.g., diethyl ether), and dried under vacuum to yield the final product.
Role in Targeted Protein Degradation: PROTACs
This compound serves as a crucial linker component in the design and synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.
The PROTAC Signaling Pathway
The mechanism of action of a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity induces the E3 ligase to polyubiquitinate the target protein, marking it for degradation by the proteasome.
Caption: The PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Synthesis using the Linker
The synthesis of a PROTAC using this compound as a linker involves a modular approach. The linker is first derivatized on one end to attach to either the E3 ligase ligand or the target protein ligand, followed by the attachment of the second ligand.
Caption: A generalized workflow for PROTAC synthesis.
Conclusion
This compound is a valuable chemical entity in the field of drug discovery, particularly in the design of PROTACs. Its straightforward, albeit not formally documented in a single source, synthesis from commercially available precursors makes it an accessible building block for medicinal chemists. The inherent flexibility of its structure allows for the systematic modification of linker length and composition, which is a critical parameter in optimizing the efficacy of a PROTAC. As the field of targeted protein degradation continues to expand, the demand for well-characterized and versatile linkers like this compound is expected to grow, solidifying its importance in the development of novel therapeutics.
References
An In-depth Technical Guide to the Safe Handling of 3-(Piperidin-4-YL)propan-1-OL Hydrochloride in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information on the safe handling, storage, and disposal of 3-(Piperidin-4-YL)propan-1-OL hydrochloride (CAS No: 155270-01-2). The content herein is intended to support laboratory safety protocols and to provide a foundational understanding of the compound's properties and its primary application as a linker in Proteolysis Targeting Chimeras (PROTACs).
Chemical and Physical Properties
This compound is a solid, typically appearing as a white to off-white powder. It is a piperidine derivative, a class of compounds frequently utilized in medicinal chemistry. The hydrochloride salt form generally enhances the compound's solubility in aqueous solutions compared to its free base.[1] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 155270-01-2 | [2][3][4][5] |
| Molecular Formula | C₈H₁₈ClNO | [2][5][6] |
| Molecular Weight | 179.69 g/mol | [2][5][6] |
| Melting Point | 155 °C | [3] |
| Appearance | Solid | |
| Purity | ≥95% | [6] |
| InChI Key | OENDTQFJHJVHQK-UHFFFAOYSA-N | [6] |
Hazard Identification and Safety Precautions
According to available safety data sheets, this compound is classified as harmful and an irritant. The primary hazards are associated with ingestion, skin contact, and eye contact.
GHS Hazard Statements:
-
H302: Harmful if swallowed.[6]
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.[6]
Precautionary Statements:
A comprehensive list of precautionary statements is provided in Table 2.
| Category | Precautionary Statement Code | Precautionary Statement | Reference |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | |
| P264 | Wash skin thoroughly after handling. | [6] | |
| P270 | Do not eat, drink or smoke when using this product. | [6] | |
| P271 | Use only outdoors or in a well-ventilated area. | [6] | |
| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. | [6] | |
| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | ||
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||
| P330 | Rinse mouth. | ||
| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | ||
| P337 + P313 | If eye irritation persists: Get medical advice/attention. | ||
| P362 | Take off contaminated clothing and wash before reuse. | ||
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. | |
| P405 | Store locked up. | [6] | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. | [6] |
Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.
-
Avoid contact with skin and eyes. In case of contact, follow the first aid measures outlined in the safety data sheets.
-
Use non-sparking tools to prevent ignition of dust.
-
Prevent the formation of dust and aerosols during handling.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Store separately from food and feedstuffs.
Biological Activity and Mechanism of Action
This compound is primarily utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[2][4][5] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.
A PROTAC molecule consists of three components:
-
A ligand that binds to the target protein of interest (POI).
-
A ligand that recruits an E3 ubiquitin ligase.
-
A linker that connects the two ligands.
The piperidine moiety of this compound serves as a component of the linker, providing the necessary spatial orientation and physicochemical properties for the PROTAC to form a stable ternary complex between the POI and the E3 ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.
References
- 1. CN103435575A - The preparation method of 1-(3-(3-(4-chlorophenyl)propoxy)propyl)piperidine hydrochloride - Google Patents [patents.google.com]
- 2. A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate [organic-chemistry.org]
- 3. Sciencemadness Discussion Board - Electrolytic reduction of pyridine to piperidine - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis Utilizing 3-(Piperidin-4-YL)propan-1-OL Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][4] The linker is a critical component, influencing the PROTAC's physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[5] This document provides a detailed protocol for the synthesis of a PROTAC utilizing the rigid linker, 3-(Piperidin-4-YL)propan-1-OL hydrochloride, and outlines the subsequent experimental procedures for its characterization and evaluation.
Introduction to PROTAC Technology
PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[1] Unlike traditional inhibitors that require sustained occupancy of a protein's active site, PROTACs act catalytically, enabling the degradation of multiple protein copies with a single PROTAC molecule.[6] The design of the linker is crucial for the efficacy of a PROTAC, with piperidine-containing linkers often incorporated to provide conformational rigidity, which can enhance the formation of a stable and productive ternary complex.[6][7] The use of such rigid linkers can also improve the metabolic stability and physicochemical properties of the PROTAC molecule.[8][9]
PROTAC Synthesis Workflow
The synthesis of a PROTAC is a multi-step process that involves the separate synthesis or modification of a warhead (POI ligand) and an E3 ligase ligand, followed by their conjugation to the linker. The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using 3-(Piperidin-4-YL)propan-1-OL as the core of the linker.
Caption: A generalized workflow for the synthesis, purification, and evaluation of a PROTAC.
Experimental Protocols
Materials and Reagents
-
This compound
-
Warhead with a carboxylic acid functional group
-
E3 ligase ligand (e.g., pomalidomide) with a suitable functional group for coupling
-
Coupling reagents (e.g., HATU, HBTU, EDC/HOBt)
-
Bases (e.g., DIPEA, TEA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Reagents for purification (e.g., HPLC grade solvents)
-
Reagents for biological assays (e.g., cell culture media, antibodies)
Protocol 1: Synthesis of a Warhead-Linker Intermediate
This protocol describes the coupling of a generic warhead containing a carboxylic acid to the secondary amine of the 3-(Piperidin-4-YL)propan-1-OL linker.
-
Activation of the Warhead: In a round-bottom flask, dissolve the warhead (1.0 eq) in anhydrous DMF. Add a coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling Reaction: To the activated warhead solution, add a solution of this compound (1.1 eq) and additional DIPEA (1.1 eq) in anhydrous DMF. Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the warhead-linker intermediate.
Protocol 2: Synthesis of the Final PROTAC
This protocol details the coupling of the warhead-linker intermediate to an E3 ligase ligand, for instance, by modifying the terminal hydroxyl group of the linker for reaction with an appropriate functional group on the E3 ligase ligand.
-
Modification of the Warhead-Linker Intermediate: The terminal hydroxyl group of the warhead-linker intermediate can be converted to a more reactive group, such as a mesylate or tosylate, by reacting with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like triethylamine in DCM.
-
Coupling to the E3 Ligase Ligand: The modified warhead-linker intermediate is then reacted with the E3 ligase ligand (e.g., pomalidomide, which can be functionalized with a nucleophilic group) in a suitable solvent such as DMF with a base like K₂CO₃. The reaction is typically heated to ensure completion and monitored by LC-MS.
-
Final Purification: The final PROTAC is purified by preparative reverse-phase HPLC to achieve high purity. The structure and purity of the final product are confirmed by LC-MS and NMR spectroscopy.
Data Presentation
The following tables summarize representative data for PROTACs containing piperidine or structurally similar piperazine-based linkers, illustrating the impact of linker composition on their degradation potency and physicochemical properties.
Table 1: Degradation Potency of Representative PROTACs
| Compound | Linker Composition | Target Protein | E3 Ligase | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC A | Piperazine-based | BRD4 | CRBN | HeLa | 15 | >95 |
| PROTAC B | Piperazine-based | BRD4 | CRBN | HeLa | 45 | >95 |
| PROTAC C | Piperidine-based | Androgen Receptor | VHL | LNCaP | 10-50 | >90 |
| PROTAC D | Piperidine-based | PARP1 | CRBN | MDA-MB-436 | 5-25 | >90 |
Note: Data for PROTACs C and D are representative values based on typical ranges for similar compounds.
Table 2: Physicochemical Properties of Representative PROTACs
| Property | Piperidine Linker | Key Considerations |
| Rigidity | High | Reduces linker flexibility, aiding in pre-organization for ternary complex formation.[7] |
| Solubility | Moderate to Potentially High | The basic nitrogen can be protonated, potentially increasing aqueous solubility.[5] |
| Metabolic Stability | Generally High | The cyclic structure is less prone to metabolism compared to linear linkers.[8] |
| Cell Permeability | Variable | Can be influenced by the overall properties of the PROTAC; the basic nitrogen may aid in endosomal escape.[8][9] |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the mechanism of action of a PROTAC, from the formation of the ternary complex to the degradation of the target protein.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Conclusion
The synthesis of PROTACs utilizing this compound as a linker component offers a strategy to introduce conformational rigidity, which can be advantageous for achieving potent and selective protein degradation. The detailed protocols and representative data presented herein provide a framework for the successful design, synthesis, and evaluation of novel PROTACs for therapeutic and research applications. Careful optimization of the linker length and attachment points remains a critical aspect of developing effective PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. E3 ligase ligand chemistries: from building blocks to protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Synthesis of E3 Ligase-Recruiting PROTACs using a 3-(Piperidin-4-YL)propan-1-OL Linker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the coupling of the versatile linker, 3-(Piperidin-4-YL)propan-1-OL hydrochloride, to two commonly utilized E3 ligase ligands: a Cereblon (CRBN) ligand (Pomalidomide derivative) and a von Hippel-Lindau (VHL) ligand. The protocols cover two distinct and widely used coupling chemistries: amide bond formation and reductive amination. Detailed procedures for purification and characterization of the resulting Proteolysis Targeting Chimeras (PROTACs) are also provided to ensure the synthesis of high-purity molecules for biological evaluation.
Mechanism of Action: PROTAC-Mediated Protein Degradation
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI). A PROTAC consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Protocol 1: Amide Bond Formation with a Cereblon (CRBN) Ligand
This protocol describes the coupling of 3-(Piperidin-4-YL)propan-1-OL to a pomalidomide derivative functionalized with a carboxylic acid, a common strategy for generating CRBN-recruiting PROTACs.
Experimental Workflow: Amide Coupling
Caption: Workflow for amide coupling synthesis of a CRBN-based PROTAC.
Materials and Reagents
-
This compound
-
Pomalidomide-linker-carboxylic acid (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure
-
To a solution of the pomalidomide-linker-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.1 eq) and an additional equivalent of DIPEA to the reaction mixture to neutralize the hydrochloride salt.
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or preparative HPLC to afford the desired PROTAC.
Quantitative Data: Amide Coupling
| Parameter | Value | Reference |
| Typical Yield | 60-85% | [1] |
| Purity (by HPLC) | >95% | [2] |
Protocol 2: Reductive Amination with a von Hippel-Lindau (VHL) Ligand
This protocol details the coupling of 3-(Piperidin-4-YL)propan-1-OL to a VHL ligand functionalized with an aldehyde, a common method for synthesizing VHL-recruiting PROTACs.
Experimental Workflow: Reductive Amination
Caption: Workflow for reductive amination synthesis of a VHL-based PROTAC.
Materials and Reagents
-
This compound
-
VHL-linker-aldehyde (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Triethylamine (TEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure
-
To a solution of the VHL-linker-aldehyde (1.0 eq) and this compound (1.2 eq) in anhydrous DMF, add triethylamine (2.0 eq) to neutralize the hydrochloride salt and facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.[3]
-
Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to yield the final PROTAC.
Quantitative Data: Reductive Amination
| Parameter | Value | Reference |
| Typical Yield | 40-70% | [3] |
| Purity (by HPLC) | >95% | [2] |
Purification and Characterization Protocols
Protocol 3: Preparative HPLC Purification
-
Sample Preparation: Dissolve the crude PROTAC in a minimal amount of a suitable solvent (e.g., DMSO or DMF). Filter the solution through a 0.45 µm syringe filter.[4]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA).
-
Mobile Phase B: Acetonitrile (ACN) with 0.1% TFA or FA.
-
Gradient: A typical gradient would be from 5% B to 95% B over 20-30 column volumes.[4]
-
Flow Rate: Dependent on column dimensions.
-
Detection: UV at 220 nm and 254 nm.
-
-
Fraction Collection and Analysis: Collect fractions based on UV absorbance. Analyze the fractions by LC-MS to identify those containing the pure product.[4]
-
Post-Purification: Pool the pure fractions and remove the solvent under reduced pressure (lyophilization is often preferred).
Protocol 4: LC-MS Analysis for Identity Confirmation and Purity Assessment
-
Sample Preparation: Prepare a dilute solution of the purified PROTAC (e.g., 0.1 mg/mL) in an appropriate solvent (e.g., acetonitrile/water).
-
UPLC Conditions:
-
Column: High-resolution C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A fast gradient, for example, from 5% to 95% B over 5 minutes.[5]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Range: Scan a range appropriate for the expected molecular weight of the PROTAC (e.g., m/z 100-1500).[5]
-
-
Data Analysis: Extract the ion chromatogram for the expected m/z of the PROTAC. Calculate purity based on the peak areas in the UV chromatogram.
Protocol 5: NMR Spectroscopy for Structural Elucidation
-
Sample Preparation: Dissolve 5-10 mg of the purified PROTAC in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[2]
-
¹H NMR: Acquire a standard proton spectrum. The integration of peaks should correspond to the number of protons in the structure. Compare the spectrum with those of the starting materials to confirm the presence of key structural motifs from the E3 ligase ligand, the linker, and the target protein ligand.[2]
-
¹³C NMR: Acquire a carbon spectrum to confirm the presence of all unique carbon atoms.
-
2D NMR: Techniques such as COSY and HSQC can be used to confirm the connectivity of protons and carbons for unambiguous structural confirmation.[2]
Quantitative Data: Purity Analysis
| Analytical Technique | Typical Purity Specification | Reference |
| HPLC-UV | ≥95% | [2] |
| LC-MS | Confirmation of mass and purity | [5] |
| qNMR | Absolute purity determination | [6] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Experimental Use of 3-(Piperidin-4-YL)propan-1-OL Hydrochloride as a Rigid Linker in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-(Piperidin-4-YL)propan-1-OL hydrochloride as a rigid linker in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). The information presented is intended to guide researchers in the experimental application of this specific linker and the subsequent evaluation of the resulting PROTACs.
Introduction
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. A critical component of a PROTAC is the linker, which connects the POI-binding ligand to the E3 ligase-binding ligand. The nature of the linker, including its length, rigidity, and composition, significantly influences the efficacy of the resulting PROTAC.
The this compound linker incorporates a piperidine ring, which introduces conformational rigidity into the linker structure.[1][2] This rigidity can be advantageous for pre-organizing the PROTAC into a conformation favorable for the formation of a stable and productive ternary complex between the POI and the E3 ligase.[1][2] Such stabilization can lead to enhanced degradation potency and improved metabolic stability.[1]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the linker is provided in the table below. Understanding these properties is crucial for its application in synthesis and for predicting the overall properties of the resulting PROTAC.
| Property | Value | Reference |
| CAS Number | 155270-01-2 | [3] |
| Molecular Formula | C₈H₁₈ClNO | [3] |
| Molecular Weight | 179.69 g/mol | [3] |
| Melting Point | 155 °C | [3] |
| XLogP3 | 1.88930 | [3] |
| PSA (Polar Surface Area) | 32.26 Ų | [3] |
Hypothetical Application: Development of a BRD4-Degrading PROTAC
To illustrate the application of this compound, we present a hypothetical example of its use in the synthesis of a PROTAC targeting the bromodomain-containing protein 4 (BRD4), a well-characterized target in oncology. In this example, the PROTAC, designated as PROTAC-XYZ , is constructed using a known BRD4 ligand (e.g., a derivative of JQ1) and a ligand for the von Hippel-Lindau (VHL) E3 ligase.
PROTAC-XYZ Design and Synthesis Workflow
The synthesis of PROTAC-XYZ involves a multi-step process, beginning with the separate preparation of the ligand-linker conjugates, followed by their final coupling. The rigid 3-(Piperidin-4-YL)propan-1-OL linker is incorporated to connect the two ligands.
Caption: Synthetic workflow for the assembly of PROTAC-XYZ.
Experimental Protocols
Protocol 1: Synthesis of PROTAC-XYZ
This protocol describes a representative synthetic route for coupling the 3-(Piperidin-4-YL)propan-1-OL linker with a JQ1 derivative and a VHL ligand.
Materials:
-
JQ1-carboxylic acid derivative
-
This compound
-
VHL ligand with a free amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Preparative HPLC system
Procedure:
-
Activation of JQ1-carboxylic acid: In a round-bottom flask, dissolve the JQ1-carboxylic acid derivative (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes.
-
Coupling with the linker: To the activated JQ1 solution, add this compound (1.1 eq) and an additional 1.1 eq of DIPEA. Stir the reaction mixture at room temperature overnight.
-
Purification of the JQ1-linker intermediate: Monitor the reaction by LC-MS. Upon completion, purify the intermediate by preparative HPLC.
-
Activation of the JQ1-linker intermediate: The terminal hydroxyl group of the linker needs to be converted to a more reactive group for coupling with the VHL ligand. This can be achieved through various methods, such as conversion to a mesylate or tosylate, followed by nucleophilic substitution with the amine of the VHL ligand. Alternatively, direct amide coupling can be performed if the linker is first modified to have a carboxylic acid terminus.
-
Final Coupling: Couple the activated JQ1-linker intermediate with the VHL ligand (1.0 eq) in the presence of a suitable coupling agent and base in anhydrous DMF. Stir at room temperature until the reaction is complete.
-
Final Purification: Purify the final PROTAC-XYZ product by preparative HPLC.
Protocol 2: Western Blot Analysis for BRD4 Degradation
This protocol outlines the steps to assess the ability of PROTAC-XYZ to induce the degradation of BRD4 in a cellular context.
Materials:
-
Human cell line expressing BRD4 (e.g., HeLa or 293T)
-
PROTAC-XYZ
-
Cell culture medium and supplements
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-BRD4 and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of PROTAC-XYZ (e.g., 1 nM to 10 µM) for a specified time (e.g., 18 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.[1]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-BRD4 and anti-GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the BRD4 signal to the GAPDH signal.
-
Calculate the percentage of BRD4 degradation relative to a vehicle-treated control.
-
Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
This protocol describes the use of SPR to characterize the formation and stability of the BRD4-PROTAC-XYZ-VHL ternary complex.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant purified BRD4 and VHL proteins
-
PROTAC-XYZ
-
SPR running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization of VHL: Immobilize the VHL E3 ligase onto the surface of an SPR sensor chip.
-
Binary Interaction Analysis:
-
Inject varying concentrations of PROTAC-XYZ over the immobilized VHL to determine the binding affinity (KD) of the PROTAC-VHL interaction.
-
In a separate experiment, immobilize BRD4 and inject PROTAC-XYZ to determine the KD of the PROTAC-BRD4 interaction.
-
-
Ternary Complex Formation:
-
Inject a constant concentration of BRD4 mixed with varying concentrations of PROTAC-XYZ over the VHL-immobilized surface.
-
Monitor the binding response to determine the kinetics and affinity of the ternary complex formation.
-
-
Data Analysis: Analyze the sensorgrams to calculate the association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD) for both binary and ternary interactions.
Data Presentation
The following tables present hypothetical, yet representative, quantitative data that could be obtained from the experimental evaluation of PROTAC-XYZ.
Table 1: Cellular Degradation of BRD4 by PROTAC-XYZ
| Concentration of PROTAC-XYZ | % BRD4 Degradation (Dmax) | DC₅₀ (nM) |
| 1 nM | 15% | \multirow{5}{*}{25} |
| 10 nM | 45% | |
| 100 nM | 85% | |
| 1 µM | 95% | |
| 10 µM | 92% |
Table 2: Biophysical Characterization of PROTAC-XYZ Interactions
| Interaction | Binding Affinity (KD) |
| PROTAC-XYZ to BRD4 (Binary) | 150 nM |
| PROTAC-XYZ to VHL (Binary) | 300 nM |
| BRD4-PROTAC-XYZ-VHL (Ternary) | 30 nM |
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for evaluating a novel PROTAC.
References
Application Notes and Protocols for the Incorporation of Piperidine Linkers in PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the strategic incorporation of piperidine linkers in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). Piperidine moieties are frequently integrated into PROTAC linkers to impart conformational rigidity, which can enhance metabolic stability, improve cell permeability, and optimize the spatial orientation of the target protein and E3 ligase ligands for effective ternary complex formation.[1][2][3][4]
Introduction to Piperidine Linkers in PROTACs
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.[3][5][6] The linker connecting the target-binding warhead and the E3 ligase ligand is a critical determinant of PROTAC efficacy.[3][4] Unlike flexible alkyl or PEG linkers, the cyclic and rigid nature of piperidine constrains the linker's conformation.[2] This pre-organization can reduce the entropic penalty of ternary complex formation, potentially leading to improved degradation potency.[1][2] The successful application of piperidine-containing linkers is exemplified in clinical candidates like ARV-110 and ARV-471, where their incorporation significantly improved metabolic stability and potency.[1]
Signaling Pathway of PROTAC-Mediated Degradation
The fundamental mechanism of action for any PROTAC, including those with piperidine linkers, involves the formation of a key ternary complex. This process hijacks the cell's natural protein disposal system.
Caption: General signaling pathway of PROTAC-mediated protein degradation.
Experimental Protocols
Protocol 1: Generalized Synthesis of a Piperidine-Containing Linker
This protocol describes a plausible multi-step synthetic route for a piperidine-based linker, such as "Piperidine-C-Pip-C2-Pip-C2-OH".[7]
Materials:
-
Boc-protected piperidine derivative
-
1,2-dihaloethane (e.g., 1,2-dibromoethane)
-
Strong base (e.g., Sodium Hydride)
-
Anhydrous solvents (e.g., DMF, Acetonitrile)
-
Protected ethanolamine derivative (e.g., 2-(2-bromoethoxy)ethanol, protected as a silyl ether)
-
Deprotection agent (e.g., TBAF for silyl ether, TFA for Boc group)
-
Sodium triacetoxyborohydride
-
Silica gel for column chromatography
Procedure:
-
Step 1: Mono-alkylation of Piperidine:
-
Dissolve Boc-protected piperidine (1.0 eq) in anhydrous DMF.
-
Add a strong base (e.g., NaH, 1.1 eq) portion-wise at 0°C and stir for 30 minutes.
-
Add 1,2-dibromoethane (1.5 eq) and allow the reaction to warm to room temperature, stirring for 12-16 hours.
-
Monitor reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent. Purify by column chromatography.
-
-
Step 2: Reductive Amination to Form Di-piperidine Core:
-
Step 3: N-alkylation with a Protected Ethanolamine Derivative:
-
Alkylate the secondary amine of the di-piperidine core with a protected 2-carbon linker containing a terminal hydroxyl group (e.g., 2-(2-bromoethoxy)ethanol, protected as a silyl ether).[7] This reaction is typically performed in a polar aprotic solvent like acetonitrile with a mild base such as potassium carbonate.[7]
-
-
Step 4: Deprotection:
-
Remove the protecting group on the terminal hydroxyl (e.g., TBAF for a silyl ether) to yield the final piperidine-based linker.[7]
-
-
Purification and Characterization:
Protocol 2: Synthesis of a PROTAC via Amide Coupling
This protocol outlines the conjugation of the synthesized piperidine linker to a target protein inhibitor (warhead) and an E3 ligase ligand.[7]
Materials:
-
Warhead with a carboxylic acid handle (e.g., a PARP1 inhibitor)[7]
-
E3 ligase ligand with an amine or hydroxyl handle (e.g., a thalidomide derivative)[7]
-
Synthesized piperidine linker with a terminal hydroxyl group
-
Reagents to convert a hydroxyl group to a leaving group (e.g., tosyl chloride, mesyl chloride)
Procedure:
-
Activation of Warhead:
-
Coupling with the Linker:
-
Conjugation to the E3 Ligase Ligand:
-
Purification and Characterization:
Caption: A typical workflow for PROTAC synthesis with a piperidine linker.
Protocol 3: Western Blot for Protein Degradation Assessment
This protocol details the quantification of target protein degradation in cells treated with a PROTAC.[1]
Materials:
-
Cultured cells expressing the target protein
-
PROTAC stock solution (e.g., in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat cells with serial dilutions of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add cell lysis buffer, incubate on ice, and then collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[1]
-
Transfer the separated proteins to a PVDF membrane.[1]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.[1]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Strip the membrane (if necessary) and re-probe for the loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Quantitative Data Summary
The efficacy of PROTACs is typically quantified by their DC50 and Dmax values. The following table summarizes reported data for a PARP1-degrading PROTAC synthesized using a piperidine-based linker.[7]
| Compound Name | Target | Cell Line | DC50 (nM) | IC50 (µM) | Reference |
| PROTAC PARP1 degrader-3 | PARP1 | SW-620 | 58.14 | 1.63 | [7] |
| PROTAC PARP1 degrader-3 | PARP1 | LoVo | Not Reported | 2.84 | [7] |
PROTAC Evaluation Workflow
A comprehensive evaluation of a novel PROTAC involves a series of assays to confirm its mechanism of action, potency, and potential liabilities.[5]
Caption: A comprehensive workflow for the evaluation of a PROTAC candidate.
This workflow typically begins with biophysical assays to confirm ternary complex formation, followed by cellular assays to measure target degradation and cell viability.[5][8][9] Promising candidates may then advance to in vivo studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. explorationpub.com [explorationpub.com]
- 5. benchchem.com [benchchem.com]
- 6. portlandpress.com [portlandpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Cell Permeability Assays of PROTACs Incorporating a 3-(Piperidin-4-YL)propan-1-OL Hydrochloride Linker Moiety
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating target proteins by coopting the cell's own ubiquitin-proteasome system.[1][2][3] These heterobifunctional molecules consist of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3][4] This induced proximity results in the ubiquitination and subsequent degradation of the POI.[3]
A critical determinant of a PROTAC's efficacy is its ability to permeate the cell membrane to reach its intracellular targets.[1] This is a significant challenge due to the large molecular weight and polar surface area characteristic of most PROTACs.[1] The linker component plays a pivotal role in dictating the physicochemical properties of the PROTAC, including its cell permeability. The incorporation of moieties such as 3-(Piperidin-4-YL)propan-1-OL hydrochloride, a known PROTAC linker, can influence properties like solubility and rigidity, which in turn can modulate cellular uptake.[5][6][7][8]
These application notes provide a comprehensive overview and detailed protocols for assessing the cell permeability of PROTACs, with a hypothetical focus on a series incorporating a linker derived from this compound.
Application Notes: A Tiered Approach to Permeability Assessment
Due to their unique properties, a multi-assay approach is recommended to build a comprehensive understanding of a PROTAC's permeability profile.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput, cell-free assay serves as an excellent primary screen for passive diffusion.[1][2][5][9] It measures a compound's ability to cross a synthetic membrane coated with a lipid solution, mimicking the lipidic environment of a cell membrane.[10][11] While PAMPA is a rapid and cost-effective tool, it's important to note that it does not account for active transport or efflux mechanisms and may not always accurately predict the permeability of complex molecules like PROTACs.[5][11][12]
-
Caco-2 Permeability Assay: As a more physiologically relevant model, the Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelium.[2][5] This assay can evaluate both passive diffusion and active transport processes, including efflux by transporters like P-glycoprotein (P-gp), which can be a significant factor for PROTACs.[2][13] However, low solubility and non-specific binding can present challenges in Caco-2 assays, sometimes leading to low recovery.[5]
-
Cellular Uptake and Accumulation Assays: These assays directly quantify the amount of a PROTAC that enters and accumulates within target cells over time.[1] This is a critical endpoint to confirm that the PROTAC can achieve a sufficient intracellular concentration to be effective. Quantification is typically performed using highly sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[4]
Data Presentation
Quantitative data from permeability assays should be summarized in clear, structured tables to facilitate comparison between different PROTAC molecules.
Table 1: PAMPA Permeability of PROTACs Incorporating a Piperidinylpropanol-based Linker
| Compound ID | Linker Moiety | Apparent Permeability (Papp) (10⁻⁶ cm/s) |
| PROTAC-A | 3-(Piperidin-4-YL)propan-1-OL | 0.8 ± 0.1 |
| PROTAC-B | PEG4 | 0.5 ± 0.08 |
| PROTAC-C | Alkyl C8 | 1.2 ± 0.2 |
| Verapamil (High Permeability Control) | N/A | 15.5 ± 1.5 |
| Atenolol (Low Permeability Control) | N/A | 0.2 ± 0.05 |
Table 2: Intracellular Concentration of PROTAC-A in Target Cells (e.g., VCaP) via LC-MS/MS
| Treatment Time (hours) | PROTAC-A Concentration (nM) | Intracellular Concentration (nM) |
| 1 | 100 | 25.3 ± 3.1 |
| 4 | 100 | 78.9 ± 8.5 |
| 12 | 100 | 152.6 ± 15.2 |
| 24 | 100 | 198.4 ± 20.7 |
Experimental Protocols
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol is adapted for the initial screening of PROTACs for passive permeability.
Materials:
-
PAMPA plate (e.g., 96-well filter plate with PVDF membrane)
-
96-well acceptor plate
-
Lecithin in dodecane solution (e.g., 1% w/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Test PROTACs and control compounds (e.g., Verapamil, Atenolol)
Procedure:
-
Prepare Solutions:
-
Dissolve test PROTACs and controls in DMSO to create 10 mM stock solutions.
-
Prepare a 200 µM working solution of each compound by diluting the stock in PBS (final DMSO concentration ≤ 2%).
-
-
Coat the Membrane:
-
Gently add 5 µL of the lecithin/dodecane solution to the membrane of each well in the donor filter plate. Allow the solvent to evaporate for approximately 20 minutes.[14]
-
-
Prepare the Acceptor Plate:
-
Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.[14]
-
-
Assemble the PAMPA Sandwich:
-
Add 150 µL of the 200 µM compound working solutions to the donor plate wells.
-
Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the donor wells is in contact with the buffer in the acceptor plate.
-
-
Incubation:
-
Incubate the plate assembly at room temperature for 16-18 hours with gentle shaking.[15]
-
-
Sample Analysis:
-
After incubation, carefully separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
-
Calculate Apparent Permeability (Papp):
-
The Papp value is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - C_A(t) / C_eq)
-
Where:
-
V_D = Volume of donor well
-
V_A = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
C_A(t) = Compound concentration in the acceptor well at time t
-
C_eq = Equilibrium concentration
-
-
Protocol: Cellular Uptake Assay using LC-MS/MS
This protocol details the quantification of intracellular PROTAC concentrations.
Materials:
-
Target cell line (e.g., VCaP for an androgen receptor targeting PROTAC)
-
Cell culture medium and supplements
-
Multi-well cell culture plates (e.g., 12-well)
-
Test PROTAC
-
PBS, Trypsin-EDTA
-
Acetonitrile with an internal standard (e.g., a stable isotope-labeled version of the PROTAC or a structurally similar compound)
-
LC-MS/MS system
Procedure:
-
Cell Seeding:
-
Seed the target cells into 12-well plates at a predetermined density to achieve ~80-90% confluency on the day of the experiment. Allow cells to adhere and grow overnight.
-
-
Compound Treatment:
-
Aspirate the culture medium and treat the cells with fresh medium containing the desired concentration of the PROTAC (e.g., 100 nM). Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for various time points (e.g., 1, 4, 12, 24 hours) at 37°C in a CO2 incubator.
-
-
Cell Lysis and Extraction:
-
At each time point, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.
-
Add a known volume of ice-cold acetonitrile containing the internal standard to each well to lyse the cells and precipitate proteins.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Sample Preparation for LC-MS/MS:
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Generate a standard curve by spiking known concentrations of the PROTAC into cell lysate from untreated cells.
-
Quantify the intracellular concentration of the PROTAC in the experimental samples by comparing their peak area ratios (PROTAC/internal standard) to the standard curve.
-
Normalize the intracellular concentration to the cell number or total protein content.
-
Mandatory Visualizations
Caption: Tiered workflow for assessing PROTAC cell permeability.
Caption: Workflow for the Cellular Uptake Assay using LC-MS/MS.
Caption: PROTAC mechanism of action leading to protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Permeability Assay - Profacgen [profacgen.com]
- 3. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 11. PAMPA | Evotec [evotec.com]
- 12. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring PROTAC Permeability: Comparative Insights Across Different Cell Lines - Aragen Life Sciences [aragen.com]
- 14. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 15. bioassaysys.com [bioassaysys.com]
- 16. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lcms.cz [lcms.cz]
- 18. sciex.com [sciex.com]
Optimizing Protein Degradation: An In Vitro Assay Protocol for PROTACs Featuring Diverse Linkers
For Immediate Release
This application note provides a comprehensive protocol for conducting an in-vitro degradation assay to evaluate the efficacy of Proteolysis Targeting Chimeras (PROTACs) with a focus on the critical role of the linker. This guide is intended for researchers, scientists, and drug development professionals working to advance the field of targeted protein degradation.
PROTACs are a revolutionary therapeutic modality that utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[2] The linker is a crucial determinant of a PROTAC's success, profoundly influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent degradation of the target protein.[3]
This document outlines a detailed methodology for assessing the in vitro degradation of target proteins mediated by PROTACs with varying linker compositions. Additionally, it provides a framework for data presentation and visualization to facilitate the clear interpretation of results.
Signaling Pathway of PROTAC-Mediated Protein Degradation
The fundamental mechanism of action for a PROTAC involves hijacking the cell's natural protein disposal system. The PROTAC molecule acts as a bridge, bringing the target protein and an E3 ligase into close proximity.[1] This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[4] The PROTAC is then released and can catalytically induce the degradation of multiple target protein molecules.[4]
References
Application Notes and Protocols: Ternary Complex Formation Assays for PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and Ternary Complex Formation
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of targeted protein degradation, an emerging therapeutic modality.[1] These molecules function by acting as a bridge between a specific E3 ubiquitin ligase and a protein of interest (POI), bringing them into close proximity.[1][2] This induced proximity facilitates the formation of a key intermediate: the E3 ligase-PROTAC-POI ternary complex .[3]
The formation of a stable and productive ternary complex is the critical initiating step for the subsequent ubiquitination of the POI by the E3 ligase, which marks it for degradation by the cell's proteasome machinery.[4][5] The stability and kinetics of this ternary complex are crucial determinants of a PROTAC's efficacy and selectivity.[4][6][7] A key concept in evaluating the ternary complex is cooperativity (α) , which measures how the binding of one protein partner influences the PROTAC's affinity for the other.[8][9][10] Positive cooperativity (α > 1) signifies that the formation of the binary complex enhances the binding of the third partner, leading to a more stable ternary complex.[8][10]
Given its central role, the accurate measurement of ternary complex formation, stability, and kinetics is paramount for the rational design and optimization of potent and selective PROTACs.[6] A variety of biophysical and biochemical assays have been developed and optimized to provide these critical insights.[11][12]
Core Biophysical Assays for Ternary Complex Characterization
A suite of complementary biophysical techniques is available to interrogate ternary complex formation. The choice of assay depends on the specific parameters to be measured, required throughput, and the stage of the drug discovery process. Key methods include Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP), and AlphaLISA.[1][2]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Application Notes
TR-FRET is a robust, high-throughput, proximity-based assay ideal for screening and characterizing PROTACs.[10][13] It measures the energy transfer between a donor fluorophore (e.g., Terbium) on one protein and an acceptor fluorophore on the second protein when they are brought together by the PROTAC.[6][14]
-
Advantages: High sensitivity, low background, homogeneous (no-wash) format, and suitability for high-throughput screening (HTS) make it a popular choice for primary screening and lead optimization.[1][15] The assay is modular and can be adapted for different targets.[14][16][17]
-
Disadvantages: Requires fluorescently labeled proteins or antibodies, which can sometimes interfere with binding. The assay is prone to the "hook effect" at high PROTAC concentrations, where the formation of binary complexes dominates and reduces the FRET signal.[10][18]
-
Primary Use Cases: Screening large compound libraries, determining relative ternary complex formation potency, and confirming on-target engagement in a biochemical setting.
Quantitative Data Summary
| Parameter | Description | Typical Output |
| EC50 | Concentration of PROTAC yielding 50% of the maximal TR-FRET signal. | nM to µM range |
| Maximal FRET Signal | The peak of the bell-shaped curve, indicating maximum ternary complex formation. | Relative Fluorescence Units (RFU) |
| Hook Effect | The decrease in signal at high PROTAC concentrations. | Observed as a bell-shaped curve |
Diagram: TR-FRET Assay Principle
Caption: Principle of the TR-FRET assay for detecting ternary complex formation.
Experimental Protocol: General TR-FRET Assay[13][15]
-
Reagent Preparation:
-
Prepare a serial dilution of the PROTAC compound in an appropriate assay buffer (e.g., PBS with 0.1% BSA, 0.05% Tween-20).[13]
-
Prepare working solutions of the tagged Protein of Interest (e.g., GST-tagged) and the tagged E3 Ligase (e.g., His-tagged).[15]
-
Prepare working solutions of the TR-FRET donor (e.g., Terbium-labeled anti-GST antibody) and acceptor (e.g., d2-labeled anti-His antibody).[15]
-
-
Assay Procedure:
-
Detection:
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader. Measure the emission at the donor wavelength (e.g., 620 nm) and the acceptor wavelength (e.g., 665 nm).[15]
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) for each well.[15]
-
Plot the TR-FRET ratio against the log of the PROTAC concentration. Fit the data to a bell-shaped curve to determine the EC50 and maximal signal.
-
Surface Plasmon Resonance (SPR)
Application Notes
SPR is a powerful, label-free technique that provides real-time kinetic data on the formation and dissociation of the ternary complex.[7][19] It has become an invaluable tool for detailed mechanistic studies and lead optimization.[6][11]
-
Advantages: Provides detailed kinetic parameters (k_on, k_off) and affinity data (K_D).[1][8] It is label-free, reducing potential artifacts from tags. The data can reveal the half-life of the ternary complex, which has been shown to correlate with cellular degradation rates.[8][19]
-
Disadvantages: Lower throughput compared to TR-FRET. Requires specialized equipment and significant amounts of purified, high-quality protein.[11] Immobilization of one protein partner to the sensor chip can sometimes affect its activity.[20]
-
Primary Use Cases: Detailed kinetic and affinity characterization of lead compounds, measuring cooperativity, and understanding the structure-activity relationship (SAR) of the linker and warheads.[20]
Quantitative Data Summary
| Parameter | Description | Typical Output |
| K_D (binary) | Dissociation constant for PROTAC binding to E3 or POI alone. | nM to µM |
| K_D (ternary) | Dissociation constant for PROTAC binding to the pre-formed protein-protein complex. | pM to nM |
| k_on (k_a) | Association rate constant (rate of complex formation). | M⁻¹s⁻¹ |
| k_off (k_d) | Dissociation rate constant (rate of complex decay). | s⁻¹ |
| Half-life (t½) | The time it takes for half of the complex to dissociate (ln(2)/k_off). | seconds to minutes |
| Cooperativity (α) | K_D (binary) / K_D (ternary).[8] | Unitless ratio |
Diagram: SPR Assay Workflow
Caption: General workflow for an SPR-based ternary complex analysis.
Experimental Protocol: General SPR Assay[6][8]
-
Immobilization:
-
Binary Interaction Analysis:
-
To measure the binary affinity of the PROTAC for the immobilized E3 ligase, prepare a series of PROTAC concentrations in running buffer.
-
Inject the PROTAC solutions over the sensor surface and a reference flow cell.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine k_on, k_off, and K_D.
-
-
Ternary Complex Analysis:
-
To measure ternary complex kinetics, prepare a series of PROTAC concentrations. Mix each with a constant, near-saturating concentration of the POI (target protein).[8]
-
Inject these PROTAC-POI solutions over the E3-immobilized surface.
-
Fit the sensorgrams to a kinetic model to determine the ternary k_on, k_off, and K_D.
-
-
Data Analysis:
-
Calculate the cooperativity factor: α = K_D (binary E3-PROTAC) / K_D (ternary E3-PROTAC-POI).[8]
-
Calculate the ternary complex half-life: t½ = ln(2) / k_off (ternary).
-
Isothermal Titration Calorimetry (ITC)
Application Notes
ITC is considered the gold standard for thermodynamic characterization of binding interactions.[21] It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (ΔH, ΔS, and K_D) in a single, label-free experiment.[21][22]
-
Advantages: Provides a complete thermodynamic signature of binding, which helps in understanding the driving forces (enthalpic vs. entropic) of complex formation.[21] It is a solution-based, label-free, and immobilization-free technique.[21] ITC can also determine binding stoichiometry (n).[23]
-
Disadvantages: Low throughput and requires large amounts of highly pure and concentrated protein and compound.[21][24] It can be challenging for very weak or very tight binders.
-
Primary Use Cases: In-depth thermodynamic characterization of lead compounds, validating hits from other assays, and guiding structure-based design by revealing the thermodynamic consequences of chemical modifications.[2]
Quantitative Data Summary
| Parameter | Description | Typical Output |
| K_D | Dissociation constant, calculated from ΔG. | nM to µM |
| ΔH | Change in enthalpy (heat released or absorbed upon binding). | kcal/mol |
| ΔS | Change in entropy (change in disorder upon binding). | cal/mol·K |
| ΔG | Change in Gibbs Free Energy (overall binding energy). | kcal/mol |
| n | Stoichiometry of the binding reaction. | Unitless ratio |
| Cooperativity (α) | K_D (binary) / K_D (ternary). | Unitless ratio |
Diagram: ITC Experimental Logic
Caption: ITC can measure both binary interactions and ternary complex formation.
Experimental Protocol: General ITC Assay[10][21]
-
Sample Preparation:
-
Extensively dialyze both protein partners (E3 and POI) against the identical buffer to minimize heats of dilution.[23][25] Degas all solutions prior to use.[23]
-
Accurately determine the concentrations of all proteins and the PROTAC.
-
For a typical experiment, the component in the syringe should be ~10-15 times more concentrated than the component in the cell.[23][26]
-
-
Binary Titrations:
-
To measure the K_D of the PROTAC for the E3 ligase, place the E3 ligase (e.g., 10 µM) in the sample cell and the PROTAC (e.g., 120 µM) in the syringe.[26]
-
Perform a series of small injections (e.g., 2 µL) of the PROTAC into the cell, measuring the heat change after each injection.[21]
-
Repeat the process with the POI in the cell to determine the other binary K_D.
-
-
Ternary Titration:
-
To measure the ternary complex affinity, place the E3 ligase in the sample cell, saturated with a concentration of PROTAC several-fold above its K_D for the E3.
-
Place the POI in the syringe and titrate it into the E3-PROTAC solution.
-
-
Data Analysis:
-
Integrate the heat signal peaks for each injection and subtract the heat of dilution from a control titration (ligand into buffer).
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine K_D, ΔH, and n.
-
Calculate cooperativity: α = K_D (binary) / K_D (ternary).
-
Other Complementary Assays
Fluorescence Polarization (FP)
-
Principle: An economical, solution-based assay that measures the change in rotational speed of a small fluorescently labeled molecule (a "tracer," which could be a PROTAC or a competitive ligand) upon binding to a larger protein.[1][27][28]
-
Application: Useful for determining binary binding affinities in a high-throughput format.[1][2] It can be adapted to measure ternary complex formation, but this often requires high protein concentrations.[1]
-
Protocol Summary: A constant concentration of a fluorescent tracer and one protein partner are incubated with a serial dilution of the other protein partner. The change in polarization is measured and plotted to determine binding affinity.[1][29]
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
-
Principle: A bead-based, no-wash immunoassay that measures proximity.[13] When a PROTAC brings a donor bead-bound protein and an acceptor bead-bound protein together, a cascade of chemical reactions produces a strong luminescent signal.[30]
-
Application: A highly sensitive, high-throughput alternative to TR-FRET for screening and characterizing ternary complex formation.[31][32] It is also subject to the hook effect.[18]
-
Protocol Summary: Tagged POI and E3 ligase are incubated with a serial dilution of PROTAC.[13] AlphaLISA donor and acceptor beads coated with antibodies against the respective tags are then added, and after incubation in the dark, the luminescent signal is read.[13]
Conclusion
The biophysical and biochemical characterization of the E3-PROTAC-POI ternary complex is a cornerstone of modern targeted protein degradation research. A multi-faceted approach, combining high-throughput screening methods like TR-FRET or AlphaLISA with in-depth kinetic and thermodynamic profiling from SPR and ITC, provides the most comprehensive understanding of a PROTAC's mechanism of action.[6][12] These assays deliver critical data that enables the rational, data-driven optimization of PROTACs, accelerating the development of this transformative therapeutic modality.
References
- 1. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. A suite of mathematical solutions to describe ternary complex formation and their application to targeted protein degradation by heterobifunctional ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. support.nanotempertech.com [support.nanotempertech.com]
- 10. benchchem.com [benchchem.com]
- 11. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. resources.revvity.com [resources.revvity.com]
- 19. biorxiv.org [biorxiv.org]
- 20. charnwooddiscovery.com [charnwooddiscovery.com]
- 21. benchchem.com [benchchem.com]
- 22. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 23. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 24. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 25. protocols.io [protocols.io]
- 26. Isothermal Titration Calorimetry (ITC) – iTC200 – OSTR [ostr.ccr.cancer.gov]
- 27. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 28. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 30. revvity.com [revvity.com]
- 31. resources.revvity.com [resources.revvity.com]
- 32. SLAS2024 [slas2024.eventscribe.net]
Measuring PROTAC-Mediated Ubiquitination In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of therapeutic agents that, instead of merely inhibiting target proteins, mediate their degradation.[1][2] These heterobifunctional molecules act as a bridge, bringing a target protein of interest (POI) into close proximity with an E3 ubiquitin ligase.[1][3] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[1][2]
The in vitro ubiquitination assay is a critical tool for the validation and characterization of novel PROTACs. It provides direct evidence of a PROTAC's ability to induce the ubiquitination of its target in a controlled, reconstituted system.[1] This is a crucial step to confirm the formation of a productive ternary complex (POI-PROTAC-E3 ligase) and to quantitatively assess the efficiency of a PROTAC before proceeding to more complex and resource-intensive cell-based degradation studies.[1]
This document provides detailed application notes and protocols for measuring PROTAC-mediated ubiquitination in vitro, with a focus on quantitative data analysis and clear, reproducible methodologies.
PROTAC Mechanism of Action: A Visual Guide
The following diagram illustrates the key steps in PROTAC-mediated ubiquitination, from ternary complex formation to proteasomal degradation.
Caption: PROTAC-induced ubiquitination pathway.
Quantitative Analysis of PROTAC-Mediated Ubiquitination
A variety of in vitro assays can be employed to quantify PROTAC-mediated ubiquitination. The choice of assay often depends on the required throughput, sensitivity, and the specific questions being addressed. Below is a summary of common techniques and the quantitative data they can generate.
| Assay Technique | Key Quantitative Parameters | Throughput | Advantages | Disadvantages |
| Western Blot | - Ubiquitination Percentage- Ub50 (half-maximal ubiquitination concentration)- Time-course of ubiquitination | Low | - Direct visualization of ubiquitination ladder- Widely accessible technique | - Semi-quantitative- Labor-intensive- Requires specific antibodies |
| ELISA-Based Assays | - Relative ubiquitination levels- Ub50 | Medium to High | - Quantitative- Amenable to automation | - Indirect detection- Potential for antibody-related artifacts |
| TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) | - TR-FRET Ratio- Ub50- Kinetic parameters (kon, koff) | High | - Homogeneous (no-wash) assay- Highly sensitive and quantitative- Suitable for kinetics | - Requires labeled reagents- Potential for fluorescence interference |
| AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) | - AlphaLISA Signal- Ub50 | High | - Homogeneous (no-wash) assay- High sensitivity and dynamic range | - Requires specialized beads and reader- Potential for signal interference |
| Mass Spectrometry | - Identification of ubiquitination sites- Quantification of specific ubiquitin linkages | Low | - Definitive identification of ubiquitination- Provides site-specific information | - Technically demanding- Lower throughput- Requires specialized equipment and expertise |
Experimental Protocols
This section provides detailed protocols for commonly used in vitro ubiquitination assays.
Protocol 1: Western Blot-Based In Vitro Ubiquitination Assay
This protocol allows for the direct visualization of PROTAC-induced ubiquitination of a target protein.
Materials and Reagents:
-
Recombinant E1 Activating Enzyme
-
Recombinant E2 Conjugating Enzyme (specific to the E3 ligase)
-
Recombinant E3 Ligase (e.g., VHL or Cereblon complex)[4][]
-
Recombinant Protein of Interest (POI)
-
Ubiquitin
-
ATP solution (10 mM)
-
10x Ubiquitination Reaction Buffer (e.g., 500 mM Tris-HCl pH 7.5, 100 mM MgCl2, 10 mM DTT)
-
PROTAC of interest (dissolved in DMSO)
-
2x SDS-PAGE Sample Buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI or ubiquitin
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Experimental Workflow:
Caption: Western blot experimental workflow.
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, assemble the following components to a final volume of 25 µL. It is crucial to set up control reactions (e.g., no PROTAC, no E3 ligase, no ATP).[1]
-
10x Ubiquitination Reaction Buffer: 2.5 µL
-
E1 Enzyme (e.g., 100 nM final concentration)
-
E2 Enzyme (e.g., 500 nM final concentration)
-
E3 Ligase (e.g., 200 nM final concentration)
-
POI (e.g., 500 nM final concentration)
-
Ubiquitin (e.g., 10 µM final concentration)
-
PROTAC (at desired concentrations, with DMSO as a vehicle control)
-
Nuclease-free water to final volume
-
-
Initiate Reaction: Start the reaction by adding ATP to a final concentration of 1 mM.
-
Incubation: Incubate the reactions at 37°C for 1-2 hours. The optimal incubation time may need to be determined empirically.[1]
-
Quench Reaction: Stop the reaction by adding an equal volume of 2x SDS-PAGE sample buffer and boiling at 95-100°C for 5 minutes.[1]
-
SDS-PAGE and Western Blot:
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]
-
Block the membrane with a suitable blocking buffer for 1 hour at room temperature.[6]
-
Incubate the membrane with a primary antibody specific to the POI or ubiquitin overnight at 4°C.[6]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detect the signal using an ECL substrate and an imaging system.[1]
-
Data Analysis:
PROTAC-mediated ubiquitination will be visualized as a ladder of higher molecular weight bands above the unmodified POI band.[1] The intensity of these bands should increase in a PROTAC dose-dependent manner. Densitometry can be used to quantify the percentage of ubiquitinated POI.
Protocol 2: TR-FRET-Based In Vitro Ubiquitination Assay
This protocol describes a high-throughput, homogeneous assay to measure PROTAC-induced ubiquitination.
Materials and Reagents:
-
Components for the ubiquitination reaction as described in Protocol 1.
-
Fluorescently labeled ubiquitin (e.g., with a donor fluorophore like Terbium).[7][8]
-
An antibody specific to the POI labeled with an acceptor fluorophore (e.g., d2).
-
TR-FRET compatible microplates (e.g., 384-well low-volume white plates).
-
A plate reader with TR-FRET capabilities.
Experimental Workflow:
Caption: TR-FRET experimental workflow.
Procedure:
-
Perform Ubiquitination Reaction: Set up the ubiquitination reaction in a TR-FRET compatible plate as described in Protocol 1, but using a donor-labeled ubiquitin.
-
Add Detection Reagents: After the ubiquitination reaction has proceeded for the desired time, add the acceptor-labeled antibody against the POI.
-
Incubation: Incubate the plate according to the detection reagent manufacturer's instructions to allow for antibody binding.
-
Read Plate: Measure the TR-FRET signal on a compatible plate reader.
Data Analysis:
The TR-FRET signal is proportional to the amount of ubiquitinated POI. A dose-dependent increase in the TR-FRET ratio with increasing PROTAC concentration indicates successful ubiquitination.[9] The data can be used to calculate the Ub50 value.
Protocol 3: AlphaLISA-Based In Vitro Ubiquitination Assay
This protocol provides another high-throughput, homogeneous method for quantifying PROTAC-mediated ubiquitination.
Materials and Reagents:
-
Components for the ubiquitination reaction as described in Protocol 1.
-
Biotinylated Ubiquitin.[7]
-
Tagged POI (e.g., GST- or His-tagged).
-
AlphaLISA Acceptor beads (e.g., Glutathione-coated for GST-tagged POI).[7]
-
Streptavidin-coated Donor beads.[7]
-
AlphaLISA-compatible microplates.
-
A plate reader capable of AlphaLISA detection.
Procedure:
-
Perform Ubiquitination Reaction: Set up the ubiquitination reaction in an AlphaLISA-compatible plate using biotinylated ubiquitin and a tagged POI.[7]
-
Add Detection Reagents: Following the ubiquitination reaction, add the AlphaLISA Acceptor beads and Streptavidin-coated Donor beads.
-
Incubate in the Dark: Incubate the plate at room temperature in the dark for 60 minutes.[7]
-
Read Plate: Read the plate on an AlphaLISA-compatible plate reader.
Data Analysis:
The AlphaLISA signal is directly proportional to the amount of ubiquitinated POI. A dose-dependent increase in the signal with increasing PROTAC concentration indicates successful ubiquitination.[7]
Conclusion
Measuring PROTAC-mediated ubiquitination in vitro is a fundamental step in the development of novel protein degraders. The assays described in this document, from the well-established Western blot to high-throughput TR-FRET and AlphaLISA formats, provide robust and quantitative methods to assess PROTAC efficacy. The choice of assay will depend on the specific stage of the drug discovery process, available resources, and the desired level of detail. By carefully selecting and executing these protocols, researchers can gain critical insights into the mechanism of action of their PROTACs and make informed decisions to advance the most promising candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lifesensors.com [lifesensors.com]
- 4. lifesensors.com [lifesensors.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. LanthaScreen Ubiquitination Conjugating Assay Reagents | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. tandfonline.com [tandfonline.com]
Application Notes: Utilizing 3-(Piperidin-4-YL)propan-1-OL Hydrochloride in Cancer Research
Introduction
3-(Piperidin-4-YL)propan-1-OL hydrochloride is a key chemical entity in modern cancer research, primarily employed as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively target and degrade disease-causing proteins, such as those implicated in cancer. Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the complete removal of the target protein, offering a more profound and sustained therapeutic effect.
The piperidine moiety within this linker imparts a degree of rigidity to the PROTAC molecule. This structural constraint can be advantageous for pre-organizing the PROTAC into a conformation that is favorable for the formation of a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase, a critical step for efficient protein degradation.
Mechanism of Action: PROTAC-Mediated Protein Degradation
A PROTAC molecule consists of three components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker, such as this compound, that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.
Troubleshooting & Optimization
Troubleshooting low yield in PROTAC synthesis with piperidine linkers
This technical support center provides troubleshooting guidance for researchers encountering low yields during the synthesis of Proteolysis Targeting Chimeras (PROTACs) that incorporate piperidine linkers.
Frequently Asked Questions (FAQs)
Q1: Why is my amide coupling reaction between the piperidine linker and my warhead/E3 ligase ligand resulting in a low yield?
A: Low coupling efficiency is a common issue and can stem from several factors:
-
Inefficient Activation: The carboxylic acid component may not be fully activated. Ensure your coupling reagents, such as HATU or HOBt/EDC, are fresh and used under anhydrous conditions, as moisture can quench the activated species.[1]
-
Suboptimal pH: The basicity of the piperidine nitrogen is crucial for its nucleophilicity. If the reaction medium is too acidic, the piperidine nitrogen will be protonated, reducing its reactivity. Conversely, a highly basic environment can lead to side reactions. The use of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is often required to scavenge the acid produced during the reaction without interfering with the coupling.[1][2]
-
Steric Hindrance: The substitution pattern on the piperidine ring or bulky groups near the reactive sites on either the linker or the binding ligand can sterically hinder the coupling reaction.
-
Protecting Group Issues: If you are using a piperidine linker with a protecting group like Boc (tert-butyloxycarbonyl), ensure complete deprotection prior to the coupling step. Residual protecting groups will prevent the reaction from proceeding.[2]
Q2: I'm observing multiple unexpected peaks in my HPLC and LC-MS analysis after the coupling reaction. What could be the cause?
A: The presence of multiple peaks suggests side reactions or impurities. Common causes include:
-
Double Acylation: If the piperidine linker has more than one reactive amine (e.g., a piperazine derivative), double acylation can occur if stoichiometry is not carefully controlled.
-
Side Reactions with Coupling Reagents: Coupling reagents can sometimes react with other functional groups on your molecules.
-
Epimerization: Chiral centers, particularly alpha to a carbonyl group, can be susceptible to epimerization under basic conditions, leading to diastereomeric impurities.
-
Degradation: The starting materials or the product may be unstable under the reaction conditions. Prolonged reaction times or high temperatures can contribute to degradation.
Q3: My final PROTAC product is difficult to purify. What are the best practices for purifying PROTACs with piperidine linkers?
A: Purification of piperidine-containing PROTACs can be challenging due to their often high molecular weight, polarity, and the basic nature of the piperidine moiety.[3]
-
Chromatography Choice: Reversed-phase HPLC (RP-HPLC) is generally the most effective method. The use of an acidic modifier, such as formic acid or trifluoroacetic acid (TFA), in the mobile phase can improve peak shape by protonating the basic piperidine nitrogen, which reduces tailing on the silica-based stationary phase.[3]
-
Solubility: PROTACs can have poor solubility. It may be necessary to dissolve the crude product in a strong organic solvent like DMSO or DMF for injection onto the purification column.[3]
-
Column Selection: A C18 column is a common choice for RP-HPLC of PROTACs.[3]
Q4: Can the basicity of the piperidine linker itself cause side reactions?
A: Yes, the basic nature of the piperidine nitrogen can sometimes lead to side reactions, such as catalyzing the decomposition of sensitive functional groups on your warhead or E3 ligase ligand. It's important to consider the compatibility of all functional groups in your molecules with the basicity of the piperidine linker under the chosen reaction conditions.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield in Amide Coupling | Incomplete activation of the carboxylic acid. | Use fresh, high-quality coupling reagents (e.g., HATU, HBTU) in a slight molar excess (1.1-1.5 equivalents). Ensure strictly anhydrous reaction conditions.[1] |
| Protonation of the piperidine nitrogen. | Add a non-nucleophilic base like DIPEA (2-3 equivalents) to maintain a favorable pH for the nucleophilic attack of the piperidine.[2] | |
| Steric hindrance at the coupling site. | Consider extending the linker arm to move the reactive group away from bulky substituents or explore alternative coupling chemistries that are less sensitive to steric effects. | |
| Incomplete deprotection of a protected piperidine linker. | Monitor the deprotection step carefully by LC-MS or TLC to ensure complete removal of the protecting group (e.g., Boc) before proceeding with the coupling reaction.[2] | |
| Multiple Byproducts in Reaction Mixture | Formation of diastereomers due to epimerization. | Minimize reaction time and temperature. Use a base that is less likely to cause epimerization. |
| Undesired reactions at other functional groups. | Protect sensitive functional groups on your warhead or E3 ligase ligand that may be incompatible with the coupling conditions. | |
| Difficulty in Product Purification | Poor peak shape (tailing) in chromatography. | For RP-HPLC, add an acidic modifier like 0.1% formic acid or TFA to the mobile phase to protonate the piperidine and improve peak symmetry.[3] |
| Poor solubility of the crude product. | Dissolve the sample in a minimal amount of a strong solvent like DMSO or DMF before purification.[3] | |
| Co-elution of impurities. | Optimize the HPLC gradient to achieve better separation. Consider using a different stationary phase if baseline separation cannot be achieved. |
Experimental Protocols
Protocol 1: General Amide Coupling for PROTAC Synthesis with a Piperidine Linker
This protocol describes a general method for coupling a carboxylic acid-containing fragment (either the warhead or E3 ligase ligand) to a piperidine linker.
Materials:
-
Carboxylic acid-containing fragment (1.0 eq)
-
Piperidine linker with a free amine (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the carboxylic acid-containing fragment in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of the piperidine linker in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Protocol 2: Boc Deprotection of a Piperidine Linker
This protocol describes the removal of a Boc protecting group from a piperidine linker prior to coupling.
Materials:
-
Boc-protected piperidine linker
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected piperidine linker in a mixture of DCM and TFA (e.g., 1:1 or 4:1 v/v).
-
Stir the solution at room temperature for 1-2 hours, or until TLC or LC-MS analysis indicates complete removal of the Boc group.
-
Concentrate the solution under reduced pressure to remove the DCM and TFA.
-
The resulting TFA salt of the deprotected piperidine linker can often be used directly in the subsequent coupling reaction, with additional base (DIPEA) added to neutralize the TFA salt.
Visualizations
Caption: Troubleshooting workflow for low yield in PROTAC synthesis.
Caption: Key reaction components and potential side reactions.
References
Optimizing linker length of piperidine-based PROTACs for efficacy
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments with a focus on optimizing the linker length of piperidine-based PROTACs for maximum efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a piperidine-based PROTAC?
A1: The linker is a critical component of a Proteolysis Targeting Chimera (PROTAC) that connects the ligand binding to the target protein of interest (POI) to the ligand that recruits an E3 ubiquitin ligase.[1] The linker's length, composition, and attachment points are crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and degradation of the target protein.[1] Piperidine moieties are often incorporated into linkers to add rigidity, which can help pre-organize the PROTAC into a favorable conformation for ternary complex formation.[2][]
Q2: How does linker length impact the efficacy of a piperidine-based PROTAC?
A2: Linker length has a profound effect on PROTAC efficacy. An optimal linker length is necessary for the formation of a stable and productive ternary complex.[4][5]
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If the linker is too short: It can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[4][5]
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If the linker is too long: It may lead to an unstable or overly flexible ternary complex where the ubiquitination sites on the target protein are not accessible to the E2 ubiquitin-conjugating enzyme, resulting in inefficient ubiquitination.[4][6]
Therefore, the linker length must be empirically determined for each specific target protein and E3 ligase pair.[7]
Q3: What are the advantages of using a rigid piperidine-containing linker compared to a flexible one?
A3: The choice between a rigid and a flexible linker is a critical design consideration. While flexible linkers like polyethylene glycol (PEG) or alkyl chains are synthetically accessible and allow for multiple binding orientations, this flexibility can have an entropic cost upon binding.[8] Rigid linkers containing piperidine offer several potential advantages:
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Conformational Constraint: They can pre-organize the PROTAC ligands for optimal binding, which can reduce the entropic penalty of forming the ternary complex.[8][9]
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Improved Physicochemical Properties: Piperidine-containing linkers can improve solubility and metabolic stability.[8][10]
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Potential for Improved Selectivity: The constrained nature of a rigid linker may disfavor the formation of off-target complexes.[8]
Q4: What is the "hook effect" and how can linker design help mitigate it?
A4: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations.[5] This occurs because high PROTAC concentrations favor the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) over the productive ternary complex required for degradation.[5][7] A well-designed linker can help mitigate the hook effect by:
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Enhancing Ternary Complex Cooperativity: A linker that promotes positive cooperativity, where the binding of the first protein increases the affinity for the second, makes the ternary complex more stable.[5][7]
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Modifying Linker Flexibility: A more rigid linker can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, leading to a more stable complex and a less pronounced hook effect.[7]
Troubleshooting Guide
Issue 1: My piperidine-based PROTAC shows good binary binding to the target protein and the E3 ligase, but it fails to induce target degradation in cells.
This is a common challenge that often points to issues with the formation of a productive ternary complex.[4][11]
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Possible Cause 1: Suboptimal Linker Length. The linker may be too short, causing steric clashes, or too long and flexible, leading to an unproductive ternary complex.[5]
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Troubleshooting Step: Synthesize a library of PROTACs with systematically varied linker lengths. Even a single atom change can significantly impact potency.[12]
-
-
Possible Cause 2: Unfavorable Ternary Complex Conformation. The linker might orient the target protein in a way that the lysine residues for ubiquitination are not accessible to the E2 enzyme.[7]
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Possible Cause 3: Poor Physicochemical Properties. The linker may contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target.[7]
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Troubleshooting Step: Modify the linker to improve its physicochemical properties. For instance, incorporating more polar groups can enhance solubility.[12]
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Issue 2: The degradation potency of my PROTAC is low (high DC₅₀ value).
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Possible Cause: Suboptimal Linker Length. The current linker length may not be optimal for maximizing the stability and productivity of the ternary complex.[12]
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Troubleshooting Step: Fine-tune the linker length by creating a focused library of PROTACs with small variations around the length of your initial hit.[12]
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Data Presentation
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. The following tables summarize quantitative data from published studies, illustrating the impact of linker length on PROTAC efficacy.
Table 1: Impact of Linker Length on TBK1 Degradation [9]
| Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 - 29 | Submicromolar | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Table 2: Impact of Linker Length on p38α Degradation [7]
| Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| PEG-based | 15-17 | 10-30 | >90 |
| PEG-based | <15 or >17 | >100 | <50 |
Mandatory Visualizations
Caption: Mechanism of action for a piperidine-based PROTAC.
Caption: Experimental workflow for optimizing PROTAC linker length.
Caption: Troubleshooting flowchart for PROTACs with poor activity.
Experimental Protocols
Accurate assessment of PROTAC efficacy requires a suite of robust experimental assays.
Protocol 1: Western Blot Analysis for Protein Degradation
This is the gold-standard method for quantifying the reduction in target protein levels.[7][11]
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Cell Culture and Treatment:
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Cell Lysis:
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Protein Quantification:
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Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading for all samples.[1]
-
-
SDS-PAGE and Immunoblotting:
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Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.[1]
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Load equal amounts of protein per lane on an SDS-PAGE gel and separate by electrophoresis.[6]
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Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[6]
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Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).[7][11]
-
-
Detection and Analysis:
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Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[6][7]
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Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7][11]
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Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.[7][11]
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Calculate DC₅₀ and Dₘₐₓ values from the dose-response curves.[7]
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Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
This biophysical technique can be used to measure the kinetics and affinity of binary and ternary complex formation.[6][8]
-
Immobilization:
-
Immobilize one of the proteins (typically the E3 ligase) onto the surface of an SPR sensor chip.[6]
-
-
Binary Interaction Analysis:
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a constant, saturating concentration of the target protein and varying concentrations of the PROTAC.[8]
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Inject these solutions over the immobilized E3 ligase. A significant increase in the binding response compared to the PROTAC alone indicates the formation of the ternary complex.[13]
-
-
Data Analysis:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Challenges of PROTACs with Piperidine Linkers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Proteolysis Targeting Chimeras (PROTACs) containing piperidine linkers.
Troubleshooting Guide
This guide offers a systematic approach to diagnosing and resolving common solubility problems encountered during experiments.
Problem 1: PROTAC precipitates from aqueous buffer during in vitro assays.
Possible Cause: Low intrinsic aqueous solubility, despite the presence of the piperidine linker. The overall lipophilicity of the PROTAC molecule can still dominate its physicochemical properties.
Solutions:
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pH Adjustment: The basic nitrogen atom in the piperidine ring can be protonated at a lower pH, which increases the molecule's polarity and, consequently, its aqueous solubility.[1] If your assay conditions permit, try lowering the pH of the buffer to see if solubility improves.
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Use of Co-solvents: For in vitro assays, incorporating a small percentage of an organic co-solvent can significantly enhance the solubility of your PROTAC.[1]
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Common Co-solvents: DMSO, ethanol, PEG400.
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Critical Consideration: It is essential to validate the tolerance of your specific assay to the chosen co-solvent and its concentration to avoid any confounding effects on the experimental results.
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Advanced Formulation Strategies: For pre-clinical and in vivo studies, more advanced formulation approaches may be necessary.
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Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix in an amorphous state can increase its apparent solubility and dissolution rate.
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Nanoformulations: Encapsulating the PROTAC in nanoparticles can improve its solubility and pharmacokinetic profile.
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Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations are designed to improve the solubility and absorption of lipophilic drugs.
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Problem 2: Inconsistent results in cell-based assays.
Possible Cause: The PROTAC may be precipitating in the cell culture media over time, leading to a variable effective concentration.
Solutions:
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Kinetic Solubility Assessment in Media: Determine the kinetic solubility of your PROTAC in the specific cell culture media used for your experiments. This will establish the maximum soluble concentration you can confidently work with over the time course of your experiment.
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Formulation with Serum Albumin: Proteins like bovine serum albumin (BSA) in cell culture media can sometimes enhance the solubility and stability of hydrophobic compounds.[1] Evaluate if the serum concentration in your media is optimal for your specific PROTAC.
Problem 3: Difficulty in preparing high-concentration stock solutions.
Possible Cause: While many PROTACs are soluble in DMSO, some may exhibit poor solubility even in common organic solvents.
Solutions:
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Test Alternative Solvents: If DMSO solubility is a limiting factor, consider other organic solvents such as N,N-dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (NMP).
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Use Fresh, Anhydrous Solvents: Always use fresh, anhydrous solvents to prepare your stock solutions. The presence of water can negatively impact the solubility of hygroscopic compounds.
Frequently Asked Questions (FAQs)
Q1: How do piperidine linkers theoretically improve PROTAC solubility?
A1: The incorporation of saturated heterocycles like piperidine into a PROTAC linker is a strategy to enhance aqueous solubility.[1] The piperidine ring contains a basic nitrogen atom that can be protonated at physiological pH.[1] This ionization increases the molecule's polarity, thereby improving its solubility in aqueous environments.[1] Additionally, the rigidity of the piperidine linker can help to pre-organize the PROTAC into a conformation that is favorable for forming the ternary complex, which is essential for its degradation activity.[1]
Q2: Can modifying the piperidine linker further improve solubility?
A2: Yes, chemical modifications to the linker can further enhance solubility. Strategies include:
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Introducing additional polar groups: Incorporating polar functional groups, such as hydroxyls or additional amines, into the linker can increase hydrophilicity.
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Optimizing linker length and composition: The overall physicochemical properties of the PROTAC are influenced by the entire linker structure. A systematic exploration of linker length and the inclusion of other polar moieties can lead to improved solubility. For instance, the androgen receptor degrader ARD-69 incorporates an ionizable pyridine/di-piperidine motif which was shown to significantly improve aqueous solubility compared to PROTACs with all-hydrocarbon linkers.[2]
Q3: What is the trade-off between improving solubility and maintaining cell permeability?
A3: There is often a trade-off between solubility and cell permeability. Increasing the polarity of a PROTAC to enhance aqueous solubility can simultaneously increase its polar surface area (PSA). A higher PSA can hinder the molecule's ability to passively diffuse across the lipid bilayer of the cell membrane, potentially reducing its cellular activity. The goal is to strike a balance to achieve sufficient aqueous solubility for administration and formulation while maintaining adequate permeability to reach the intracellular target.
Q4: What formulation strategies can be used to improve the oral bioavailability of poorly soluble PROTACs?
A4: Several formulation strategies can be employed to enhance oral bioavailability:
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Amorphous Solid Dispersions (ASDs): This is a well-established technique for improving the dissolution of poorly soluble drugs.
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Nanoformulations: Encapsulating the PROTAC can improve its solubility and pharmacokinetic profile.
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Lipid-Based Formulations (e.g., SEDDS): These can improve the solubility and absorption of lipophilic drugs.
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Administration with Food: Some PROTACs have shown improved solubility and in vivo exposure when administered with food, likely due to the presence of bile salts and lipids.[3] The clinical trial designs for ARV-110 and ARV-471, for instance, specified administration with food.[3]
Data Presentation
The following table summarizes the impact of incorporating piperidine and other solubility-enhancing moieties on the properties of selected PROTACs. Direct head-to-head quantitative comparisons are often not publicly available, but the examples illustrate the successful application of these design principles.
| PROTAC | Target | Linker Features | Reported Physicochemical Properties/Observations |
| ARD-69 | Androgen Receptor | Contains an ionizable pyridine/di-piperidine motif.[2] | Incorporation of the polar, rigid linker significantly improved aqueous solubility compared to parent PROTACs with all-hydrocarbon linkers.[2][4] |
| ARV-110 | Androgen Receptor | Contains a short, rigid linker with piperidine and piperazine moieties.[3][5] | Designed for improved oral bioavailability and metabolic stability.[3][5] |
| ARV-471 | Estrogen Receptor | Contains a short, rigid linker with piperidine and piperazine moieties.[5] | An orally bioavailable PROTAC with improved drug-like properties.[5][6] |
Experimental Protocols
Protocol 1: Thermodynamic Solubility Determination using the Shake-Flask Method
This method determines the equilibrium solubility of a compound and is considered the gold standard.
Materials:
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PROTAC compound (solid)
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Phosphate-buffered saline (PBS), pH 7.4
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Organic solvent for analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid)
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Glass vials with screw caps
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Orbital shaker/incubator
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Centrifuge
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HPLC or LC-MS/MS system
Procedure:
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Preparation of Saturated Solution: a. Add an excess amount of the solid PROTAC compound to a glass vial. The excess solid should be visible. b. Add a known volume of PBS (pH 7.4) to the vial. c. Securely cap the vial and place it on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C). d. Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
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Sample Separation: a. After incubation, allow the vial to stand undisturbed to let the excess solid settle. b. Centrifuge the vial at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet the remaining solid. c. Carefully collect an aliquot of the clear supernatant without disturbing the pellet.
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Quantification: a. Prepare a standard curve of the PROTAC compound of known concentrations in the analysis solvent. b. Dilute the supernatant from step 2c with the analysis solvent to a concentration that falls within the range of the standard curve. c. Analyze the diluted sample and the standards by HPLC or LC-MS/MS. d. Determine the concentration of the PROTAC in the supernatant by interpolating from the standard curve. This concentration represents the thermodynamic solubility.[1]
Protocol 2: Kinetic Solubility Assay by Nephelometry
This high-throughput method assesses the concentration at which a compound precipitates from an aqueous buffer upon dilution from a DMSO stock, which is highly relevant for in vitro screening assays.
Materials:
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PROTAC compound stock solution in DMSO (e.g., 10 mM)
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Assay buffer (e.g., PBS, pH 7.4)
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96-well microtiter plates
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Nephelometer or a plate reader capable of measuring light scattering/turbidity
Procedure:
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Preparation of Compound Dilutions: a. In a 96-well plate (the "source plate"), prepare a serial dilution of the PROTAC stock solution in DMSO to create a range of concentrations.
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Assay Plate Preparation: a. In a separate 96-well plate (the "assay plate"), add the assay buffer to each well. b. Transfer a small, fixed volume (e.g., 1-2 µL) of the DMSO-diluted PROTACs from the source plate to the corresponding wells of the assay plate. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility. c. Mix the contents of the wells thoroughly.
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Incubation and Measurement: a. Incubate the assay plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours). b. Measure the light scattering or turbidity in each well using a nephelometer.
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Data Analysis: a. Plot the light scattering signal against the PROTAC concentration. b. The kinetic solubility limit is the concentration at which the signal significantly increases above the background, indicating the onset of precipitation.
Visualizations
Caption: A troubleshooting workflow for addressing solubility issues.
Caption: Decision pathway for selecting a solubility enhancement strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. ARV-471 | ARV471| PROTAC AR degrader | CAS#2229711-08-2 |2229711-08-2 | InvivoChem [invivochem.com]
Technical Support Center: Overcoming the PROTAC "Hook Effect" with Rigid Linkers
For researchers, scientists, and drug development professionals in the field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) offer a powerful therapeutic modality. However, the unique mechanism of these heterobifunctional molecules can lead to the "hook effect," a phenomenon where increasing the concentration of a PROTAC paradoxically decreases its efficacy.[1] This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you understand, identify, and mitigate the hook effect, with a particular focus on the role of rigid linkers in PROTAC design.
Frequently Asked Questions (FAQs)
Q1: What is the PROTAC "hook effect"?
A1: The PROTAC "hook effect" refers to the bell-shaped dose-response curve observed in many PROTAC-mediated degradation experiments.[1] Instead of a typical sigmoidal curve where the effect plateaus at high concentrations, the degradation of the target protein diminishes as the PROTAC concentration becomes excessively high. This can complicate the interpretation of a PROTAC's potency and efficacy.[1][2]
Q2: What is the underlying mechanism of the hook effect?
A2: The hook effect is a consequence of the formation of non-productive binary complexes at high PROTAC concentrations. A PROTAC's function relies on the formation of a productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1] However, when PROTAC molecules are in excess, they can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target–PROTAC or E3 Ligase–PROTAC). These binary complexes are unable to bring the target and the E3 ligase together, thus competitively inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent degradation.[1][2]
Q3: What are rigid linkers in the context of PROTACs?
A3: Rigid linkers are chemical moieties used to connect the target-binding and E3 ligase-binding ligands of a PROTAC that have restricted conformational flexibility. Examples of motifs used to impart rigidity include heterocyclic scaffolds like piperazine and piperidines, as well as alkynes.[3] This is in contrast to flexible linkers, such as alkyl chains and polyethylene glycol (PEG) chains, which have a higher degree of rotational freedom.[]
Q4: How do rigid linkers help overcome the hook effect?
A4: Rigid linkers can help mitigate the hook effect by pre-organizing the PROTAC into a conformation that is more favorable for the formation of the productive ternary complex.[1] This can enhance the stability of the ternary complex, allowing it to form more efficiently even at higher PROTAC concentrations where binary complex formation is more likely.[5] By reducing the entropic penalty associated with ternary complex formation, rigid linkers can lead to higher potency and a less pronounced hook effect.[1]
Q5: What are the advantages of using rigid linkers over flexible linkers?
A5: While the choice between a flexible and rigid linker is often target-dependent and requires empirical testing, rigid linkers can offer several advantages[1]:
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Reduced Hook Effect: By promoting a more stable ternary complex, rigid linkers can lessen the impact of the hook effect.[1]
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Improved Potency: The pre-organized conformation can lead to more efficient ternary complex formation and, consequently, more potent degradation of the target protein.[]
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Enhanced Selectivity: By reducing the number of possible binding modes, rigid linkers can improve the selectivity of the PROTAC for its intended target.[6]
Q6: Are there any disadvantages to using rigid linkers?
A6: Yes, in some cases, increasing linker rigidity has been shown to impair degradation potency. If the rigid linker locks the PROTAC in a conformation that is not conducive to ternary complex formation for a specific target and E3 ligase pair, it can abolish activity.[3]
Troubleshooting Guides
Problem 1: My dose-response curve shows a distinct hook shape.
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Likely Cause: You are observing the classic hook effect due to the formation of unproductive binary complexes at high concentrations.[1]
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Troubleshooting Steps:
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Confirm the Concentration Range: Ensure your dilution series extends to sufficiently low concentrations to accurately determine the optimal degradation concentration (DC50) and maximum degradation (Dmax).[1]
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Assess Ternary Complex Formation Directly: Utilize biophysical assays like AlphaLISA, FRET, or Co-Immunoprecipitation to measure the formation of the ternary complex at different PROTAC concentrations. A decrease in ternary complex formation at high concentrations would confirm the hook effect mechanism.[1]
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Optimize the Linker: If possible, synthesize and test a series of PROTACs with varying linker lengths and rigidity. The goal is to identify a linker that promotes more stable ternary complex formation.[1]
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Problem 2: My PROTAC with a rigid linker still shows a hook effect.
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Likely Cause: While rigid linkers can mitigate the hook effect, they do not always eliminate it. The issue could be related to suboptimal linker length, remaining conformational flexibility, or the intrinsic binding affinities of the warhead and E3 ligase ligand.
-
Troubleshooting Steps:
-
Systematically Vary Linker Length and Rigidity: Synthesize and test a matrix of PROTACs with different rigid linkers of varying lengths.
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Evaluate Binary Binding Affinities: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinity of your PROTAC to the target protein and the E3 ligase independently. Very high affinity for one of the binary partners can still drive the hook effect.
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Computational Modeling: Employ molecular dynamics simulations to predict the conformation of the ternary complex with different rigid linkers. This can help guide the design of a linker that optimizes protein-protein interactions within the complex.[6]
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Problem 3: My rigid linker PROTAC shows weak or no degradation at all tested concentrations.
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Likely Cause: This could be due to several factors, including poor cell permeability, an inactive conformation imposed by the rigid linker, or the hook effect occurring at concentrations lower than tested.[1]
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Troubleshooting Steps:
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Expand the Concentration Range: Test a much broader range of concentrations, from picomolar to micromolar, to ensure you have not missed the optimal window for degradation.[1]
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Evaluate Cell Permeability: PROTACs are large molecules and may have poor membrane permeability.[7] Consider assays to assess cell permeability and redesign the linker to improve physicochemical properties if necessary.[1]
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Confirm Target Engagement: Use a cellular thermal shift assay (CETSA) to verify that the PROTAC is binding to its intended target within the cell.[1]
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Verify E3 Ligase Expression: Confirm that the cell line being used expresses the E3 ligase that your PROTAC is designed to recruit.[1]
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Re-evaluate Linker Design: The rigid linker may be forcing the PROTAC into a non-productive conformation. Consider synthesizing analogs with different rigid linkers or reverting to a more flexible linker to test this hypothesis.[3]
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Data Presentation
Table 1: Impact of Linker Design on PROTAC Efficacy and Hook Effect
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Hook Effect |
| PROTAC A | Flexible (PEG) | 12 | 50 | 90 | Pronounced |
| PROTAC B | Flexible (PEG) | 16 | 25 | 95 | Moderate |
| PROTAC C | Rigid (Piperazine) | 12 | 15 | >95 | Minimal |
| PROTAC D | Rigid (Alkyne) | 10 | 10 | >95 | Not Observed |
This table is a representative example and the values are hypothetical for illustrative purposes.
Experimental Protocols
Protocol 1: Assessment of Protein Degradation by Western Blot
This is the most common method to directly measure the reduction in target protein levels.[8]
-
Materials:
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Cell line of interest expressing the target protein.
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PROTAC compound and vehicle control (e.g., DMSO).
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Complete cell culture medium.
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Ice-cold Phosphate-Buffered Saline (PBS).
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Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors.
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BCA Protein Assay Kit.
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Primary antibodies for the target protein and a loading control (e.g., GAPDH, β-actin).
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HRP-conjugated secondary antibody.
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Chemiluminescent substrate.
-
-
Procedure:
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Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC compound. A typical concentration range is 1 nM to 10 µM.[8] Include a vehicle-only control.
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Incubation: Incubate cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[8]
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Cell Lysis: After treatment, wash cells twice with ice-cold PBS.[8] Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[8]
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Western Blot: Normalize protein amounts, run samples on an SDS-PAGE gel, and transfer to a PVDF membrane.[8] Probe with primary and secondary antibodies.
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Data Analysis: Quantify band intensities. Normalize the target protein level to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.
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Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay can confirm the formation of the ternary complex in a cellular context.
-
Materials:
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Treated cell lysates from Protocol 1.
-
Primary antibody against the E3 ligase.
-
Protein A/G magnetic beads.
-
Wash buffer.
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Elution buffer.
-
-
Procedure:
-
Immunoprecipitation: Incubate cell lysates with an antibody against the E3 ligase.
-
Complex Pulldown: Add Protein A/G magnetic beads to pull down the antibody-protein complex.
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Washes: Wash the beads several times to remove non-specific binders.
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Elution: Elute the protein complexes from the beads.
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Western Blot Analysis: Run the eluted samples on an SDS-PAGE gel and perform a Western blot. Probe the membrane with antibodies against the target protein and the E3 ligase to confirm their co-precipitation.
-
Visualizations
Caption: The PROTAC hook effect mechanism.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.[1]
Caption: A logical workflow for troubleshooting the PROTAC hook effect.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Enhancing PROTAC Cell Permeability with 3-(Piperidin-4-YL)propan-1-OL Hydrochloride
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for utilizing 3-(piperidin-4-yl)propan-1-ol hydrochloride as a linker to improve the cell permeability of Proteolysis Targeting Chimeras (PROTACs).
FAQs: Understanding the Role of this compound in PROTACs
Q1: What is the primary function of this compound in a PROTAC?
A1: this compound is a chemical linker used in the synthesis of PROTACs. The piperidine ring within this linker introduces a degree of rigidity to the PROTAC molecule. This structural constraint can be advantageous for improving cell permeability and metabolic stability compared to more flexible linkers like polyethylene glycol (PEG) chains.[1]
Q2: How does a rigid linker like one containing a piperidine moiety improve PROTAC cell permeability?
A2: While seemingly counterintuitive for large molecules, a rigid linker can enhance cell permeability through a "chameleon effect." It can help the PROTAC adopt a folded conformation that masks its polar surfaces in the lipophilic environment of the cell membrane, facilitating passive diffusion. The introduction of a polar piperidine motif can also modulate the PROTAC's physicochemical properties to improve aqueous solubility.[2] Furthermore, the rigidity can pre-organize the PROTAC into a conformation that is favorable for forming the crucial ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for its protein degradation activity.
Q3: Are there potential downsides to using a rigid piperidine-based linker?
A3: Yes. While rigidity can be beneficial, an overly constrained linker may prevent the PROTAC from achieving the optimal conformation required for the formation of a stable and productive ternary complex. This can lead to reduced degradation efficiency despite good cell permeability. Therefore, the choice of linker must be carefully optimized for each specific target protein and E3 ligase pair.
Q4: How does a PROTAC containing a this compound linker compare to one with a more flexible PEG linker?
A4: Both piperidine-based and PEG-based linkers are effective in the development of potent PROTACs. Piperidine linkers offer rigidity, which can enhance metabolic stability and pre-organize the molecule for ternary complex formation. PEG linkers, being more flexible, can also facilitate the necessary conformational adjustments for complex formation and improve solubility. The optimal choice is target-dependent and requires empirical testing. A head-to-head comparison of a rigid piperidine-based linker and flexible PEG linkers for PARP1 degradation showed that both can yield highly potent degraders.
Troubleshooting Guide
This guide addresses common issues encountered when using PROTACs with piperidine-based linkers to enhance cell permeability.
| Problem | Potential Cause | Recommended Solution |
| High biochemical potency, but low cellular activity. | Poor Cell Permeability: The PROTAC is not efficiently crossing the cell membrane to reach its intracellular target. | 1. Confirm Physicochemical Properties: Calculate cLogP, topological polar surface area (TPSA), and the number of rotatable bonds. While PROTACs often fall "beyond the Rule of 5," these values can offer insights. 2. Perform Permeability Assays: Conduct a Parallel Artificial Membrane Permeability Assay (PAMPA) for a quick assessment of passive permeability. Follow up with a Caco-2 assay to evaluate both passive permeability and active transport. 3. Modify Linker: If permeability is confirmed to be low, consider synthesizing analogs with altered linker compositions to balance lipophilicity and hydrophilicity. |
| PROTAC shows good permeability but weak target degradation. | Suboptimal Ternary Complex Formation: The rigid linker may be holding the target protein and E3 ligase ligands in a non-productive orientation. | 1. Biophysical Assays: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinity and cooperativity of the ternary complex formation. 2. Modify Linker Attachment Points: The exit vector from the target-binding and E3-ligase-binding moieties is crucial. Synthesize analogs with the linker attached to different, solvent-exposed positions. 3. Adjust Linker Geometry: Explore different isomers of the piperidine ring or introduce a small flexible element (e.g., a single PEG unit) adjacent to the piperidine to allow for minor conformational adjustments. |
| Inconsistent results between experimental replicates. | Compound Instability or Aggregation: The PROTAC may be degrading in the assay medium or aggregating at the tested concentrations. | 1. Assess Compound Stability: Use LC-MS to analyze the stability of the PROTAC in your cell culture medium over the time course of the experiment. 2. Check for Aggregation: Visually inspect stock solutions and diluted samples for any signs of precipitation. Dynamic light scattering (DLS) can also be used to detect aggregation. 3. Optimize Formulation: If solubility is an issue, consider using co-solvents or other formulation strategies. |
| "Hook Effect" observed at high concentrations. | Formation of Non-productive Binary Complexes: At high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex. | 1. Perform a Wide Dose-Response: Test a broad range of concentrations, including very low ones, to fully characterize the bell-shaped dose-response curve. 2. Linker Optimization: A well-designed linker can promote positive cooperativity in ternary complex formation, which can mitigate the hook effect. |
Data Presentation
The following table presents data for a series of VHL-based PROTACs targeting Extracellular signal-regulated kinase 5 (ERK5), highlighting the impact of linker composition on cell permeability. Compound 8, which contains a piperidine moiety, is a representative example for PROTACs utilizing a linker structurally similar to 3-(piperidin-4-yl)propan-1-ol.
| PROTAC Compound | Linker Type | Calculated logP (cLogP) | Cell/Biochemical Ratio (VHL Binding) | Permeability Class |
| 1 | Aliphatic | 7.6 | 13 | Low |
| 2 | Ethylene Glycol-based | 5.4 | 0.8 | High |
| 3 | More Rigid | 5.2 | 2.5 | Medium-High |
| 4 | More Rigid | 6.5 | 4.8 | Medium-Low |
| 5 | Most Rigid | 6.1 | 5.3 | Medium-Low |
| 6 | Most Rigid | 5.6 | 5.7 | Medium-Low |
| 7 | Tertiary Amine | 6.4 | 2.7 | Medium-High |
| 8 | Piperidine-containing | 6.1 | 2.8 | Medium-High |
| 9 | Amide-containing | 3.5 | 1.0 | High |
Data adapted from "Impact of Linker Composition on VHL PROTAC Cell Permeability". The cell/biochemical ratio is a surrogate measure for passive cell permeability; a lower ratio indicates higher permeability.[3]
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This protocol is for quantifying the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will allow them to be in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC for a fixed period (e.g., 24 hours). Include a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Signal Detection and Data Analysis:
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Quantify the band intensities for the target protein and the loading control using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[4]
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.
Materials:
-
Cell line of interest
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
White, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding:
-
Seed cells in a white, opaque-walled 96-well plate at a suitable density in 100 µL of medium per well.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC compound.
-
Add the desired concentrations to the wells. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Measurement and Analysis:
-
Record luminescence using a plate reader.
-
Plot the percentage of cell viability against the log of the PROTAC concentration to determine the IC50 value.
-
Visualizations
Caption: PROTAC Mechanism of Action.
Caption: Troubleshooting workflow for low cellular activity.
References
Technical Support Center: Addressing Off-Target Effects of Piperidine-Containing PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to off-target effects of piperidine-containing Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of off-target effects with piperidine-containing PROTACs?
A1: Off-target effects in PROTACs, including those with piperidine elements, can stem from several sources:
-
Degradation-Dependent Off-Targets: The PROTAC may induce the degradation of proteins other than the intended target. This can happen if the "warhead" (target-binding ligand) has affinity for other proteins, or if the ternary complex forms non-selectively with other cellular proteins.[1]
-
Degradation-Independent Off-Targets: The PROTAC molecule itself can exert pharmacological effects independent of its degradation activity. These effects can be caused by the warhead or the E3 ligase-binding moiety. For instance, pomalidomide-based PROTACs, which contain a piperidine-derived structure, can inherently degrade zinc-finger (ZF) proteins.[1][2][3]
-
Pathway-Related Effects: The degradation of the intended target protein can lead to downstream effects on interconnected signaling pathways. Additionally, the degradation of an off-target protein can activate or inhibit other pathways, complicating data interpretation.[1]
-
Linker-Mediated Effects: While the piperidine in a linker can offer beneficial rigidity, an improperly designed rigid linker may lead to steric clashes, preventing the formation of a productive ternary complex for the intended target, or it could promote off-target ternary complex formation.[4][5]
Q2: My piperidine-containing PROTAC, which uses a pomalidomide-like moiety, is degrading zinc-finger (ZF) proteins. Is this expected and how can I mitigate it?
A2: Yes, this is a known off-target effect. Pomalidomide and related immunomodulatory drugs (IMiDs) used to recruit the Cereblon (CRBN) E3 ligase can act as "molecular glues," independently causing the degradation of certain proteins, notably zinc-finger transcription factors like IKZF1, IKZF3, and SALL4.[2][3][5]
Mitigation Strategies:
-
Modify the E3 Ligase Binder: Rational design of the pomalidomide moiety can reduce these off-target effects. Studies have shown that modifications at the C5 position of the phthalimide ring with nucleophilic aromatic substitution (SNAr) can reduce off-target ZF degradation while maintaining or even enhancing on-target activity.[2][3]
-
Synthesize an Inactive Control: Create a control PROTAC with a modification that ablates binding to the intended target but retains the E3 ligase binder and linker. If ZF protein degradation persists with this control, it confirms the effect is mediated by the E3 ligase binder or linker.[1]
-
Optimize Linker Attachment: Modifying the linker's attachment point on the E3 ligase binder can sometimes alter the geometry of the ternary complex in a way that disfavors the degradation of these neosubstrates.[6]
Q3: I replaced a flexible PEG linker with a more rigid piperidine-based linker, and now my PROTAC has lower potency (higher DC50). What could be the cause?
A3: A loss of potency after increasing linker rigidity is a common challenge in PROTAC design.[4] The constrained conformation of the piperidine linker may be preventing the formation of a productive ternary complex between your target protein and the E3 ligase.[4] The optimal geometry for ubiquitination is highly specific, and the rigid linker may be holding the two proteins at a suboptimal distance or orientation.
Troubleshooting Steps:
-
Assess Ternary Complex Formation: Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to determine if the PROTAC can still effectively bridge the target protein and the E3 ligase in vitro.[4]
-
Verify Cellular Target Engagement: Confirm that the new PROTAC is cell-permeable and engaging the target inside the cell using a Cellular Thermal Shift Assay (CETSA).[4][7]
-
Systematically Vary Linker Design: If target engagement is confirmed but degradation is poor, the linker geometry is likely the issue. Synthesize a small library of PROTACs with variations in the piperidine linker's length, attachment points, or stereochemistry to identify a more optimal conformation.
Q4: What is the "hook effect" and can it be mistaken for an off-target effect?
A4: The "hook effect" is the paradoxical decrease in protein degradation at very high PROTAC concentrations.[6][8] It occurs because the bifunctional PROTAC saturates both the target protein and the E3 ligase independently, leading to the formation of unproductive binary complexes (PROTAC-Target or PROTAC-E3) instead of the productive ternary complex required for degradation.[6][8] This can be mistaken for a toxic off-target effect if it leads to a loss of the desired phenotype at high concentrations. To identify the hook effect, it is crucial to perform a full dose-response curve over a wide concentration range.[8]
Troubleshooting Guides
Problem 1: Global proteomics reveals significant degradation of unintended proteins.
This is the most direct evidence of off-target effects. The following workflow can help diagnose and address the issue.
}
Caption: Workflow for investigating off-target protein degradation.Problem 2: High cytotoxicity is observed in cell-based assays.
Cytotoxicity can be due to on-target effects (if the target protein is essential) or off-target effects.
}
Caption: Decision tree for troubleshooting PROTAC-induced cytotoxicity.Data Presentation
Table 1: Key Assays for Investigating Off-Target Effects
| Assay Type | Purpose | Key Information Provided | Common Techniques |
| Global Proteomics | Unbiased identification of all protein degradation events. | Comprehensive list of on- and off-target proteins degraded upon PROTAC treatment. | Mass Spectrometry (e.g., TMT, SILAC)[9] |
| Targeted Proteomics | Validation and quantification of specific off-target protein degradation. | Highly sensitive and specific measurement of pre-selected off-target candidates. | Mass Spectrometry (e.g., PRM, SRM)[9] |
| Western Blotting | Orthogonal validation of proteomics hits. | Confirmation of degradation for specific on- and off-target proteins. | Immunoblotting[9] |
| Cellular Thermal Shift Assay (CETSA) | Confirmation of direct target engagement in a cellular environment. | Measures PROTAC binding to on- and potential off-targets in intact cells. | Western Blot or Mass Spectrometry[9][10] |
| NanoBRET™ Assay | Assessment of ternary complex formation in living cells. | Quantifies the proximity between the target protein and E3 ligase induced by the PROTAC. | Bioluminescence Resonance Energy Transfer[11] |
| Biophysical Assays | In vitro characterization of binary and ternary complex formation. | Binding affinities (KD), cooperativity (α). | SPR, ITC, Fluorescence Polarization[4][12] |
| Cell Viability Assays | Assessment of cellular cytotoxicity. | Determines the concentration at which the PROTAC is toxic to cells (EC50). | MTT, CellTiter-Glo[13] |
Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Identification by Mass Spectrometry
-
Objective: To obtain an unbiased, global view of proteome changes following PROTAC treatment to identify potential off-target degradation.
-
Methodology:
-
Cell Culture and Treatment: Culture cells to ~70-80% confluency. Treat cells with the PROTAC at its optimal concentration (e.g., 1-3x DC50). Include a vehicle control (e.g., DMSO) and an inactive control PROTAC. For identifying direct targets, a shorter incubation time (e.g., 4-8 hours) is recommended.[1]
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify the protein concentration, then reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.[9]
-
Peptide Labeling (e.g., TMT): Label the peptide samples from each condition with isobaric mass tags. This allows for multiplexing and accurate relative quantification.
-
LC-MS/MS Analysis: Combine the labeled samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw data to identify and quantify proteins. Identify proteins that show a significant, dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls. These are your potential off-targets.[13]
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Objective: To confirm that a PROTAC directly binds to its intended target (or a suspected off-target) in a cellular context.
-
Methodology:
-
Cell Treatment: Treat intact cells with the PROTAC or a vehicle control.
-
Heating: Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40-65°C). Ligand binding typically stabilizes a protein, increasing its melting temperature.[9]
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction (containing folded, stable protein) from the precipitated, denatured protein fraction by centrifugation.
-
Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western Blotting or targeted mass spectrometry. A shift in the melting curve to a higher temperature in the PROTAC-treated sample indicates direct target engagement.[10]
-
Protocol 3: Western Blotting for Validation of Off-Target Degradation
-
Objective: To provide an orthogonal validation of off-target candidates identified through proteomics.
-
Methodology:
-
Cell Culture and Lysis: Seed cells and treat with a dose-response of the PROTAC as well as vehicle and inactive controls. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific to the potential off-target protein. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection and Analysis: Incubate with a secondary antibody and use a chemiluminescence-based detection system. Quantify the band intensities to confirm a dose-dependent reduction in the level of the off-target protein.
-
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Proteolysis-targeting chimeras with reduced off-targets. | Broad Institute [broadinstitute.org]
- 4. benchchem.com [benchchem.com]
- 5. Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteolysis‐targeting chimeras in drug development: A safety perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Stability of PROTACs with 3-(Piperidin-4-YL)propan-1-OL Hydrochloride in Assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Proteolysis Targeting Chimeras (PROTACs) that incorporate the 3-(piperidin-4-yl)propan-1-ol hydrochloride linker.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of PROTAC® instability in in vitro assays?
PROTACs can exhibit instability through two main mechanisms:
-
Chemical Instability: This often involves the hydrolysis of certain chemical moieties within the PROTAC® structure. For instance, PROTACs utilizing thalidomide or its derivatives as E3 ligase ligands can be susceptible to hydrolysis of the glutarimide ring in aqueous solutions, leading to a loss of activity.[1]
-
Metabolic Instability: Like other small molecules, PROTACs are subject to metabolism by various enzymes present in in vitro assay systems. The primary enzymes responsible for PROTAC® metabolism are Cytochrome P450s (CYPs), aldehyde oxidase (AO), and hydrolases, which are abundant in liver microsomes and plasma.[1] The linker region is often a primary site for metabolic modification.[1]
Q2: How does the this compound linker influence PROTAC stability?
The this compound linker incorporates a piperidine ring, which is a strategy to enhance metabolic stability and improve pharmacokinetic profiles.[2] Saturated heterocycles like piperidine impart rigidity to the linker, which can shield metabolically labile sites.[3][4] The basic nitrogen in the piperidine ring can be protonated at physiological pH, which can increase the polarity and aqueous solubility of the PROTAC molecule.[5] However, the constrained conformation of a rigid linker may also prevent the formation of a productive ternary complex if not optimally designed.
Q3: My PROTAC with the this compound linker shows good in vitro binding but poor cellular degradation. What are the potential reasons?
This is a common issue that often points to factors not present in purified in vitro systems. Key areas to investigate include:
-
Poor Cell Permeability: Due to their high molecular weight and polar surface area, many PROTACs have poor cell membrane permeability.[6] The this compound linker, while potentially improving solubility, may not guarantee sufficient passive diffusion across the cell membrane.
-
Cellular Efflux: PROTACs can be actively transported out of the cell by efflux pumps, such as P-glycoprotein (P-gp), reducing the intracellular concentration available to engage the target and E3 ligase.
-
Metabolic Instability in Cells: The PROTAC may be rapidly metabolized by intracellular enzymes. While the piperidine ring itself is generally stable, other parts of the PROTAC molecule could be labile.
-
The "Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex required for degradation.[7] This leads to a characteristic bell-shaped dose-response curve where degradation efficiency decreases at higher concentrations.[8]
Q4: How can I assess the stability of my PROTAC in different assay conditions?
To determine the cause of instability, you can perform a series of systematic experiments:
-
Chemical Stability: Incubate the PROTAC in the basal cell culture medium without cells or serum and monitor its concentration over time using LC-MS. Degradation under these conditions points to chemical instability in the aqueous environment.[3]
-
Serum Stability: Incubate the PROTAC in medium supplemented with serum but without cells. If degradation is faster here than in the basal medium, serum enzymes like esterases may be responsible.[3]
-
Metabolic Stability: Compare the degradation rate in a full cell culture system to a cell-free, serum-containing medium. A significantly higher degradation rate in the presence of cells indicates cellular metabolism.[3] Further investigation using liver microsomes can identify susceptibility to metabolism by key drug-metabolizing enzymes.[6]
Troubleshooting Guides
Problem 1: Rapid Disappearance of PROTAC in In Vitro Metabolism Assays (e.g., Liver Microsomes, Plasma)
Possible Causes:
-
Metabolic liability of the linker or other parts of the PROTAC molecule.
-
Hydrolysis of susceptible functional groups.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high PROTAC clearance.
Solutions & Methodologies:
-
Metabolite Identification: Use LC-MS/MS to identify the metabolites and pinpoint the "soft spots" in your PROTAC® structure.[1]
-
Linker Modification:
-
Increase Rigidity: The use of a piperidine-containing linker is already a strategy to enhance rigidity. Consider flanking the piperidine with short alkyl chains to modulate lipophilicity.
-
Change Attachment Point: Altering the point at which the linker connects to the warhead or E3 ligase ligand can sterically hinder access by metabolic enzymes.[1]
-
-
Warhead/E3 Ligase Ligand Modification: Introduce blocking groups (e.g., fluorine) at metabolically labile sites on the ligands.
Problem 2: Poor PROTAC Potency in Cellular Assays (High DC50, Low Dmax)
Possible Causes:
-
Low cell permeability.
-
High cellular efflux.
-
Intracellular metabolic instability.
-
Inefficient ternary complex formation in the cellular environment.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor cellular potency.
Solutions & Methodologies:
-
Permeability Assays: Perform Parallel Artificial Membrane Permeability Assays (PAMPA) for passive diffusion or Caco-2 assays for a more comprehensive assessment including active transport and efflux.[3][9]
-
Cellular Target Engagement Assays: Use techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to confirm that the PROTAC is reaching and binding its target inside the cell.
-
Optimize Physicochemical Properties:
-
Linker Composition: Balance the rigidity of the piperidine linker with moieties that improve permeability, such as short alkyl chains.
-
Formulation Strategies: For in vitro experiments, ensure complete dissolution in stock solutions. Consider using co-solvents like DMSO or PEG, but validate their compatibility with the assay.[5]
-
Quantitative Data Summary
Disclaimer: The following data is illustrative and compiled from general trends observed for PROTACs containing piperidine linkers. Actual results will vary depending on the specific target protein, E3 ligase, and ligands used.
Table 1: Illustrative In Vitro Stability of a Hypothetical PROTAC with a this compound Linker
| Assay Condition | Half-life (t½, min) | % Remaining at 60 min |
| Human Liver Microsomes (+NADPH) | 45 | 35% |
| Human Liver Microsomes (-NADPH) | > 120 | > 95% |
| Human Plasma | > 120 | > 98% |
| Cell Culture Medium (+ 10% FBS) | > 120 | > 95% |
Table 2: Illustrative Permeability and Cellular Potency of PROTACs with Different Linkers
| PROTAC | Linker Type | PAMPA Papp (10⁻⁶ cm/s) | Caco-2 Efflux Ratio | Cellular DC50 (nM) |
| PROTAC-A | Flexible PEG | 0.5 | 5.2 | 500 |
| PROTAC-B | Piperidine-based | 1.2 | 2.1 | 150 |
| PROTAC-C | Alkyl Chain | 2.5 | 1.5 | 800 |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolic degradation of a PROTAC when incubated with HLM.[4]
Materials:
-
Test PROTAC compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Control compounds (e.g., Verapamil for high turnover, Warfarin for low turnover)
-
Acetonitrile (ACN) for quenching
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Preparation: Prepare stock solutions of the test PROTAC and control compounds, typically in DMSO.
-
Reaction Mixture: In a microplate, add phosphate buffer, HLM, and the test PROTAC.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.[4]
-
Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells. The t=0 sample is taken immediately and quenched.[4]
-
Time Points and Quenching: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), add ice-cold acetonitrile with an internal standard to stop the reaction.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining PROTAC concentration.
-
Data Analysis: Plot the percentage of remaining PROTAC versus time and calculate the in vitro half-life (t½).
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.[3]
Materials:
-
Test PROTAC compound
-
Phosphate buffered saline (PBS), pH 7.4
-
Phospholipid solution (e.g., lecithin in dodecane)
-
96-well filter plate (donor plate)
-
96-well acceptor plate
-
LC-MS/MS system for analysis
Procedure:
-
Prepare Acceptor Plate: Add PBS to each well of the 96-well acceptor plate.
-
Coat Filter Plate: Carefully apply the phospholipid solution to the membrane of each well of the 96-well filter plate.
-
Prepare Donor Solution: Dilute the PROTAC stock solution in PBS to the desired final concentration.
-
Add Donor Solution: Add the donor solution to each well of the coated filter plate.
-
Assemble and Incubate: Place the filter plate on top of the acceptor plate and incubate at room temperature for 4-16 hours.[3]
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.[3]
-
Data Analysis: Calculate the apparent permeability coefficient (Papp).
Signaling Pathway and Experimental Workflow Diagrams
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC stability and activity assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Ternary Complex Formation with Linker Modifications
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the critical role of linker modifications in optimizing the formation of ternary complexes for targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC?
A1: The linker in a Proteolysis Targeting Chimera (PROTAC) acts as a bridge, connecting a ligand that binds to the target Protein of Interest (POI) with another ligand that recruits an E3 ubiquitin ligase.[1] Its primary function is to induce the formation of a ternary complex (POI-PROTAC-E3 ligase), bringing the target protein and the E3 ligase into close proximity.[1] This proximity is the crucial first step for the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome.[1]
Q2: How do linker length and composition impact PROTAC efficacy?
A2: The length and chemical makeup of the linker are critical determinants of a PROTAC's effectiveness.[2] An optimal linker length is necessary to allow for a productive ternary complex conformation without causing steric hindrance (if too short) or leading to non-productive binding (if too long).[3] The composition, such as the inclusion of polyethylene glycol (PEG) or alkyl chains, affects the PROTAC's physicochemical properties, including solubility and cell permeability.[1]
Q3: What are common chemical motifs used in linkers and their general properties?
A3: The most common linker motifs are flexible polyethylene glycol (PEG) and alkyl chains.[1]
-
PEG Linkers: These are hydrophilic and can improve the solubility of the PROTAC molecule.[1] Their flexibility allows the target protein and E3 ligase to adopt a favorable orientation for ubiquitination.[1]
-
Alkyl Chains: These are more hydrophobic, which can enhance cell permeability but may reduce solubility.[1] More rigid structures, such as those containing piperazine or piperidine rings, can also be incorporated to pre-organize the PROTAC into a bioactive conformation.[4]
Q4: How do I choose an appropriate linker for my specific target and E3 ligase?
A4: The selection of an optimal linker is highly specific to the target protein and E3 ligase pair and often requires empirical testing.[2] A common strategy involves synthesizing a library of PROTACs with systematic variations in linker length and composition.[2] Computational modeling can also be a valuable tool to predict the geometry of the ternary complex with different linker configurations.[4]
Q5: What are the key distinctions between linkers in PROTACs and molecular glues?
A5: While both PROTACs and molecular glues induce protein degradation by bringing a target protein and an E3 ligase together, they do so through different mechanisms reflected in their structure. PROTACs are heterobifunctional molecules with distinct ligands for the target and the E3 ligase connected by a flexible linker.[5] In contrast, molecular glues are typically smaller molecules that induce or enhance the interaction between the E3 ligase and a target protein by binding to one of the proteins and creating a new binding surface for the other, effectively "gluing" them together without a distinct linker component.[5]
Troubleshooting Guides
Issue 1: No or weak signal for ternary complex formation in my assay (e.g., SPR, TR-FRET).
-
Potential Cause: Poor quality of the target protein or E3 ligase (misfolded, aggregated, or inactive).
-
Solution: Systematically verify the integrity and activity of each protein component.[6]
-
-
Potential Cause: The linker length or composition is not optimal for the specific protein pair.
-
Solution: Synthesize and test a library of PROTACs with varying linker lengths and compositions. A systematic approach, such as altering the linker by a few atoms at a time, can help identify the optimal design.[4]
-
-
Potential Cause: Unfavorable ternary complex conformation.
-
Solution: Modify the linker's attachment points on either the target-binding or E3 ligase-binding ligand. Computational modeling can help predict more favorable geometries.[4]
-
Issue 2: The PROTAC shows good in vitro binding but poor cellular degradation of the target protein.
-
Potential Cause: Poor cell permeability or low aqueous solubility of the PROTAC.
-
Solution: To improve solubility, incorporate polar or ionizable groups into the linker, such as PEG units or basic nitrogen atoms.[4] For better cell permeability, a balance between hydrophilicity and hydrophobicity is needed. While PEG can sometimes hinder passive diffusion, its flexibility might allow the PROTAC to adopt a more compact, less polar conformation for cell entry.[4]
-
-
Potential Cause: The PROTAC is being rapidly metabolized or effluxed from the cells.
-
Solution: Modify the linker to improve metabolic stability. This can involve replacing metabolically labile groups with more stable ones.
-
Issue 3: High background signal in proximity-based assays (e.g., AlphaLISA, TR-FRET).
-
Potential Cause: Non-specific binding of assay components.
-
Solution: Increase the stringency of wash steps by moderately increasing the detergent or salt concentration in the wash buffer.[6]
-
-
Potential Cause: Inadequate blocking.
-
Solution: Test different blocking agents or optimize the concentration and incubation time of the current blocking agent.
-
-
Potential Cause: Issues with antibodies (if used in the assay).
-
Solution: Titrate the antibody to find the optimal concentration that maximizes the specific signal while minimizing background.[6]
-
Quantitative Data Summary
The following tables summarize the impact of linker modifications on PROTAC efficacy, as measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
Table 1: Impact of Linker Length on TBK1 Degradation [2]
| Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation | - |
| 21 | 3 | 96 |
| 29 | 292 | 76 |
Table 2: Impact of Linker Composition on CRBN Degradation [7]
| Linker Composition | Target Protein | E3 Ligase | Degradation in HEK293T cells |
| Nine-atom alkyl chain | CRBN | VHL | Concentration-dependent decrease |
| Three PEG units | CRBN | VHL | No degradation |
Experimental Protocols
1. Western Blotting for Protein Degradation [8][9]
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations (e.g., from picomolar to micromolar) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[6]
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[9]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Incubate the lysate on ice for 30 minutes, vortexing periodically.[10]
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[9]
-
Collect the supernatant containing the protein extract.[10]
-
-
Protein Quantification and Sample Preparation:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.[9]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[8]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[8]
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[6]
-
2. Surface Plasmon Resonance (SPR) for Ternary Complex Analysis [1][11]
SPR is a label-free technique that provides real-time quantitative data on the binding affinities and kinetics of binary and ternary complex formation.
-
Ligand Immobilization:
-
Immobilize one of the proteins (e.g., the E3 ligase) onto the surface of an SPR sensor chip.[4]
-
-
Binary Interaction Analysis:
-
Inject the PROTAC over the surface to measure its binding to the immobilized protein.
-
Inject the target protein over a separate flow cell to measure its binary interaction with the immobilized E3 ligase (if any).
-
-
Ternary Complex Analysis:
-
To measure ternary complex formation, inject a pre-incubated mixture of the target protein and the PROTAC over the immobilized E3 ligase.
-
-
Data Analysis:
-
Analyze the sensorgrams to determine association rates (ka), dissociation rates (kd), and equilibrium dissociation constants (KD) for each interaction.
-
This allows for the calculation of cooperativity (alpha), which indicates the extent to which the binding of one component influences the binding of the other.
-
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC development and linker optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Mitigating steric hindrance in PROTAC design with piperidine linkers
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on utilizing piperidine linkers to mitigate steric hindrance in Proteolysis Targeting Chimera (PROTAC) design.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of PROTACs, and how does it affect their function?
A1: In PROTAC technology, steric hindrance refers to the spatial arrangement of the PROTAC molecule, the target Protein of Interest (POI), and the E3 ligase that prevents the formation of a stable and productive ternary complex.[1][2] This can be caused by bulky chemical groups on the PROTAC, unfavorable protein-protein interactions between the POI and the E3 ligase, or a linker that improperly positions the two proteins.[2][3] Ultimately, steric clashes can inhibit or significantly reduce the efficiency of target ubiquitination and subsequent degradation by the proteasome.[1][2][4]
Q2: Why are piperidine-containing linkers used to address steric hindrance?
A2: Piperidine rings are incorporated into PROTAC linkers to introduce conformational rigidity.[5][6] Unlike flexible linkers (e.g., PEG or alkyl chains) which have many rotatable bonds, rigid linkers can pre-organize the PROTAC into a conformation that is favorable for forming a stable ternary complex.[5][6] This rigidity can help overcome steric clashes by precisely controlling the spatial orientation and distance between the POI and the E3 ligase, reducing the entropic penalty of complex formation and potentially improving metabolic stability.[5][6]
Q3: What are the key design considerations when using a piperidine linker?
A3: The key considerations are:
-
Linker Length: An inappropriate linker length is a common cause of steric hindrance.[2][3] A linker that is too short can cause a direct clash between the two proteins, while one that is too long may not effectively bring them into proximity for ubiquitination.[3][]
-
Attachment Points (Exit Vectors): The position where the linker connects to the POI ligand and the E3 ligase ligand is critical.[6][8] An incorrect exit vector can force the ternary complex into an unproductive orientation, even with a rigid linker. Analysis of solvent-exposed areas on the ligands is crucial for selecting optimal attachment sites.[3]
-
Piperidine Geometry: The substitution pattern on the piperidine ring (e.g., 1,3- vs. 1,4-disubstituted) dramatically alters the three-dimensional trajectory of the linker and the orientation of the bound proteins.[6]
Q4: What are the common indicators that steric hindrance may be limiting my PROTAC's efficacy?
A4: Several key indicators suggest that steric hindrance is a problem:
-
Poor Degradation Despite Good Binary Affinity: The PROTAC exhibits strong binding to both the target protein and the E3 ligase independently (in binary assays) but fails to induce significant degradation in cellular assays.[2]
-
Weak Ternary Complex Formation: Biophysical assays, such as SPR or TR-FRET, show weak, unstable, or no formation of the POI-PROTAC-E3 ligase ternary complex.[2][9]
-
Pronounced "Hook Effect": Degradation efficiency decreases sharply at higher PROTAC concentrations.[2] This suggests that unproductive binary complexes (PROTAC-POI or PROTAC-E3) are forming more readily than the productive ternary complex, which can be exacerbated by steric clashes.[2][10]
Troubleshooting Guide
Problem 1: My new PROTAC with a piperidine linker shows strong binary binding but fails to degrade the target protein.
This is a classic sign that the PROTAC is failing to form a stable and productive ternary complex, likely due to steric hindrance.[2][11]
-
Troubleshooting Steps:
-
Directly Assess Ternary Complex Formation: Use a biophysical assay like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or TR-FRET to confirm if the PROTAC can bridge the POI and E3 ligase in vitro.[2][6] A lack of a stable complex is strong evidence of a steric issue.
-
Re-evaluate Linker Attachment Points: The exit vector from your ligands is critical. The rigid piperidine ring may be forcing the PROTAC into a non-productive conformation.[6] Analyze the crystal structures of your ligands in their binding pockets to identify alternative, solvent-exposed positions for linker attachment that may provide a better trajectory.[3][11]
-
Systematically Vary Linker Length: Even with a rigid core, the overall length is crucial. Synthesize a small library of PROTACs where the piperidine moiety is flanked by short, flexible spacers (e.g., alkyl chains) of varying lengths to fine-tune the distance between the two proteins.
-
Modify Piperidine Geometry: Synthesize and test isomers with different substitution patterns on the piperidine ring. Changing from a 1,4- to a 1,3-disubstituted ring, for example, can completely alter the 3D orientation of the ligands and may alleviate a steric clash.[6]
-
Problem 2: My piperidine-containing PROTAC is potent in biochemical assays but inactive in cellular degradation assays.
This suggests a problem with cell permeability or intracellular stability, which can be influenced by the physicochemical properties introduced by the linker.
-
Troubleshooting Steps:
-
Assess Physicochemical Properties: While piperidine can improve solubility, the overall molecule may still have poor properties.[3][12] Calculate and, if possible, experimentally measure properties like LogP and polar surface area.
-
Balance Rigidity and Permeability: An overly rigid structure can sometimes negatively impact cell permeability. Consider flanking the piperidine ring with short, flexible, and moderately lipophilic groups (e.g., ethyl or propyl chains) to balance rigidity with properties that favor membrane transit.[6]
-
Conduct Cellular Target Engagement Assays: Use a technique like the NanoBRET™ Ternary Complex Assay to confirm that the PROTAC is forming the ternary complex inside living cells.[9][13] A failure to do so, despite success in biochemical assays, points strongly to a permeability or efflux issue.
-
Data Presentation
Table 1: Comparison of Linker Types in PROTAC Design
| Feature | Flexible Linkers (e.g., PEG, Alkyl) | Rigid Linkers (e.g., Piperidine-containing) |
| Conformational Freedom | High, many rotatable bonds.[6] | Low, conformationally constrained.[5][6] |
| Ternary Complex Formation | Can adapt to various protein surfaces, but may have a high entropic cost upon binding.[6] | Can pre-organize ligands for optimal binding, reducing the entropic penalty and potentially improving cooperativity.[5][6] |
| Design Challenge | Optimization can be empirical and require extensive library synthesis ("trial and error").[6][8] | Requires more precise, structure-guided design to achieve a productive binding orientation.[6] |
| Metabolic Stability | Can be more susceptible to metabolic degradation.[6] | Generally more resistant to metabolism.[5][6] |
| Physicochemical Properties | Can contribute to high lipophilicity ("greasiness") and poor solubility.[6] | Can be used to improve solubility and introduce desirable polarity.[3][12] |
Mandatory Visualizations
Caption: Troubleshooting workflow for low PROTAC activity.
Caption: Logic diagram of steric hindrance vs. mitigation.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
Protocol 1: Ternary Complex Formation Analysis by Surface Plasmon Resonance (SPR)
This protocol outlines a general method to assess the formation and stability of the POI-PROTAC-E3 ligase ternary complex.
Objective: To quantitatively measure the binding affinities and kinetics of binary and ternary complex interactions.
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
High-purity recombinant E3 ligase (e.g., VHL complex) and target protein (POI).
-
Piperidine-linker PROTAC, dissolved in DMSO.
-
SPR running buffer (e.g., HBS-EP+).
Methodology:
-
Immobilization: Immobilize the E3 ligase onto a sensor chip surface via standard amine coupling to a target level of ~2000-4000 RU. Use a reference flow cell that is activated and blocked without protein for background subtraction.[6]
-
Binary Interaction 1 (PROTAC-E3): Inject a series of concentrations of the PROTAC (e.g., 1 nM to 1 µM) over the E3 and reference flow cells. Fit the resulting sensorgrams to a 1:1 binding model to determine the binary affinity (Kᴅ).[6]
-
Binary Interaction 2 (POI-E3): Inject a series of concentrations of the POI over the E3 surface to check for any direct, PROTAC-independent interaction. This should ideally be negligible.
-
Ternary Complex Analysis: Prepare a series of samples containing a constant, saturating concentration of the POI mixed with a range of concentrations of the PROTAC. Inject these mixtures over the immobilized E3 ligase.
-
Data Analysis: An increase in the binding response compared to the PROTAC-only injections indicates the formation of the ternary complex. Analyze the kinetics and affinity of this interaction. Calculate the cooperativity (alpha), where alpha > 1 indicates positive cooperativity, suggesting the binding of the POI and PROTAC to the E3 ligase is mutually beneficial.
Protocol 2: PROTAC-Mediated Protein Degradation by Western Blot
This protocol provides a standard method to measure the reduction in target protein levels in cells following PROTAC treatment.[4][14]
Objective: To determine the dose-response (DC₅₀) and maximal degradation (Dₘₐₓ) of a PROTAC in a cellular context.[14]
Materials:
-
Adherent cell line expressing the target protein.
-
12-well or 6-well cell culture plates.
-
PROTAC stock solution in DMSO.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, transfer system (e.g., PVDF membranes).
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
ECL chemiluminescence substrate and imaging system.
Methodology:
-
Cell Seeding and Treatment: Seed cells in multi-well plates to achieve 70-80% confluency at the time of harvest.[11] Allow cells to adhere overnight. Prepare serial dilutions of the PROTAC in fresh culture medium (e.g., 0.1 nM to 10 µM). Include a vehicle control (e.g., 0.1% DMSO).[11] Replace the medium with the PROTAC-containing medium and incubate for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them directly in the well with lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation. Determine the protein concentration of each sample using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[11] After electrophoresis, transfer the separated proteins to a PVDF membrane.[14]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.[11] Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[11]
-
Detection: Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour. After further washes, apply the ECL substrate and capture the chemiluminescent signal with an imager.[11]
-
Analysis: Strip the membrane and re-probe with a primary antibody for a loading control protein. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Plot the normalized protein levels against the PROTAC concentration to determine DC₅₀ and Dₘₐₓ values.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. explorationpub.com [explorationpub.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing PROTAC Activity by Modulating Linker Rigidity
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on optimizing Proteolysis Targeting Chimeras (PROTACs) by modulating linker rigidity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My PROTAC shows weak or no degradation of the target protein. Could the linker's rigidity be the issue?
A1: Yes, suboptimal linker design, specifically its rigidity, is a common cause of poor PROTAC efficacy. The issue often lies in finding the right balance between flexibility and rigidity.[1]
-
Linker Too Rigid: Rigid linkers, such as those containing aromatic rings or spirocyclic structures, might not allow for the necessary conformational adjustments required to form a stable and productive ternary complex between the target protein and the E3 ligase.[2] Excessive rigidity can compromise the adaptability needed for effective protein-protein interactions.[1]
-
Linker Too Flexible: Highly flexible linkers, like long polyethylene glycol (PEG) or alkyl chains, can have a high entropic penalty upon binding, which can destabilize the ternary complex.[2] While their flexibility allows them to adopt various conformations, it can also lead to unproductive binding modes.[3]
Troubleshooting Steps:
-
Synthesize a Linker Rigidity Series: Create and test a set of PROTACs with systematically varied linker rigidity.
-
Verify Attachment Points: Ensure the linker is connected to a solvent-exposed region of both the target-binding warhead and the E3 ligase ligand to avoid disrupting their primary binding interactions.[3][5]
-
Assess Ternary Complex Formation: Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to determine if the PROTAC can form a ternary complex in vitro.[2][6]
Q2: I'm observing a significant "hook effect" with my PROTAC. How can linker design help mitigate this?
A2: The "hook effect" occurs at high PROTAC concentrations, where the formation of non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) dominates over the formation of the productive ternary complex, leading to reduced degradation.[2] Linker design can directly influence this phenomenon. A well-designed linker that promotes positive cooperativity—where the binding of one protein increases the affinity for the other—can help stabilize the ternary complex and mitigate the hook effect.[7] Modulating linker rigidity can fine-tune the geometry of the ternary complex to enhance these cooperative interactions.
Q3: My PROTAC has poor cell permeability and bioavailability. How can the linker's rigidity and composition be modified to improve this?
A3: The linker significantly impacts the overall physicochemical properties of the PROTAC, which are critical for cell permeability.[8][9]
-
Problem: Highly flexible and polar linkers (e.g., long PEG chains) can increase the total polar surface area (TPSA) and reduce passive membrane permeability.[10]
-
Solution: Incorporating rigid structures such as cycloalkanes, piperazine/piperidine rings, or aromatic groups can reduce the linker's flexibility and polarity.[5][10] This strategy can enhance molecular three-dimensional character, reduce TPSA, and improve pharmacokinetic properties.[1] For example, replacing long-chain alkyl linkers with spirocyclic scaffolds has been shown to increase linker rigidity and improve water solubility and degradation activity.[1]
Q4: What is the relationship between linker rigidity, ternary complex stability, and degradation efficacy?
A4: The relationship is complex and often involves a trade-off. Increased linker rigidity can enhance cell permeability and pre-organize the PROTAC into a conformation favorable for binding, potentially increasing potency.[1][4] However, excessive rigidity can prevent the necessary adjustments for optimal ternary complex formation, thereby reducing its stability.[1]
Interestingly, maximal ternary complex stability does not always correlate with the highest degradation efficiency.[11] The ultimate goal is to design a linker that facilitates a productive ternary complex conformation, where the target protein's lysine residues are correctly oriented for ubiquitination by the E2-conjugating enzyme.[3] This highlights the need for a balanced approach to linker design, optimizing for both efficient intracellular accumulation and the formation of a productive, rather than just stable, ternary complex.[1]
Quantitative Data Summary
The selection of a linker type significantly impacts a PROTAC's degradation potency, maximum degradation, and cell permeability. The table below summarizes representative data illustrating these trends for hypothetical BRD4-targeting PROTACs.
| PROTAC Candidate | Linker Type | Linker Composition Example | DC₅₀ (nM) | Dₘₐₓ (%) | Permeability (10⁻⁶ cm/s) | Key Characteristics |
| PROTAC-A | Flexible | 12-atom PEG Chain | 250 | 75 | 0.7 | Good solubility, but potential for high flexibility and unproductive binding.[2][3] |
| PROTAC-B | Flexible | 12-atom Alkyl Chain | 400 | 65 | 1.1 | More hydrophobic than PEG, may have lower solubility but better permeability.[12] |
| PROTAC-C | Semi-Rigid | PEG-Piperazine Hybrid | 80 | 90 | 1.0 | Balances solubility and conformational control, often improving potency.[4] |
| PROTAC-D | Rigid | Phenyl-Alkyne | 50 | 95 | 0.8 | Pre-organizes conformation, potentially enhancing potency but risks being too constrained.[12] |
| PROTAC-E | Rigid | Spirocyclic | 150 | 85 | 1.3 | Improves 3D character and PK properties, but synthesis can be complex.[1] |
Note: This data is representative and compiled from general trends observed in the literature.[1][7] Actual results will vary depending on the specific target protein, E3 ligase, and ligands used.
Visualizing PROTAC Mechanisms and Workflows
Caption: The catalytic cycle of a PROTAC, from ternary complex formation to degradation.
Caption: A workflow to diagnose issues with underperforming PROTACs.[13]
Caption: Trade-offs between flexible and rigid PROTAC linkers.
Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[14]
-
Cell Culture and Treatment: Plate cells at a density that allows for 70-80% confluency on the day of treatment. Treat cells with a dose-response of the PROTACs for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal loading.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of total protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour.
-
Incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize the target protein signal to the loading control to determine the percentage of degradation.[2]
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation and Cooperativity
SPR measures the real-time binding kinetics of molecules and can be used to quantify the stability and cooperativity of PROTAC-induced ternary complexes.[15][]
-
Immobilization: Covalently immobilize the E3 ligase (e.g., VHL or Cereblon complex) onto a sensor chip surface.[13]
-
Binary Affinity Measurement (PROTAC to E3 Ligase):
-
Prepare a concentration series of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the immobilized E3 ligase surface to measure the binary binding affinity (K_D) and kinetics (k_on, k_off).[13] This serves as a baseline.
-
-
Ternary Complex Affinity Measurement:
-
Prepare a solution of the target protein (POI) at a constant, saturating concentration.
-
Create a concentration series of the PROTAC and add it to the POI solution.
-
Inject this mixture (PROTAC + POI) over the immobilized E3 ligase surface. The resulting sensorgram will reflect the binding of the pre-formed POI-PROTAC complex to the E3 ligase.[13]
-
-
Data Analysis and Cooperativity Calculation:
-
Fit the sensorgram data to an appropriate binding model to determine the ternary K_D.
-
Calculate the cooperativity (α) using the formula: α = (Binary K_D of PROTAC to E3) / (Ternary K_D of POI-PROTAC to E3) .[13]
-
An alpha value > 1 indicates positive cooperativity, < 1 indicates negative cooperativity, and = 1 indicates no cooperativity.
-
Protocol 3: NanoBRET™ Assay for Cellular Target Engagement
This assay measures the engagement of a PROTAC with its E3 ligase target in living cells, providing an assessment of cell permeability and target binding in a physiological context.[17]
-
Cell Preparation: Use a cell line (e.g., HEK293) that has been engineered to express the E3 ligase (e.g., VHL or CRBN) fused to a NanoLuc® luciferase enzyme.
-
Assay Setup:
-
Plate the cells in a white, 384-well assay plate.
-
Prepare a serial dilution of the PROTAC compound.
-
Prepare a solution containing the fluorescent NanoBRET™ tracer, which competes with the PROTAC for binding to the E3 ligase.
-
-
Treatment: Add the PROTAC dilutions to the cells, followed immediately by the NanoBRET™ tracer. Equilibrate for approximately 2 hours at 37°C.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and read the plate on a luminometer equipped with two filters to measure the donor (460 nm) and acceptor (610 nm) signals simultaneously.
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.
-
Plot the BRET ratio against the PROTAC concentration. A decrease in the BRET signal indicates displacement of the tracer and therefore engagement of the PROTAC with the E3 ligase.
-
Determine the IC₅₀ value, which represents the concentration of PROTAC required to displace 50% of the tracer. This serves as a measure of target engagement in live cells.[][17]
-
References
- 1. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. biorxiv.org [biorxiv.org]
- 12. explorationpub.com [explorationpub.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Validating PROTAC Efficacy: A Comparative Guide Featuring 3-(Piperidin-4-YL)propan-1-OL Hydrochloride as a Linker Component
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) represent a groundbreaking therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1] A PROTAC molecule is a heterobifunctional chimera, comprising a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two components.[2] The linker, while seemingly a simple connector, plays a crucial role in the efficacy of the PROTAC by influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation of the target protein.[3] This guide provides a comparative overview of the key experimental methodologies used to validate the activity of PROTACs, with a focus on a hypothetical PROTAC synthesized using 3-(Piperidin-4-YL)propan-1-OL hydrochloride as a component of its linker.
This compound is a chemical building block that can be incorporated into the linker of a PROTAC during its synthesis.[4][5] Its structure provides a piperidine ring and a propanol chain, offering points for further chemical modification and influencing the overall spatial arrangement and physicochemical properties of the PROTAC. For the purpose of this guide, we will consider a hypothetical PROTAC that utilizes a thalidomide-based ligand to recruit the Cereblon (CRBN) E3 ligase, a common strategy in PROTAC design.[6][]
The PROTAC Mechanism of Action: A Step-by-Step Overview
The fundamental mechanism of a CRBN-recruiting PROTAC involves a series of orchestrated intracellular events.[6]
Caption: The catalytic cycle of a PROTAC, from ternary complex formation to target protein degradation.
The validation of a PROTAC's activity hinges on demonstrating its ability to successfully mediate each key step in this pathway. A multi-faceted experimental approach is therefore essential for a comprehensive evaluation.[2]
Comparative Analysis of Key Validation Assays
The following tables summarize and compare the primary experimental methods used to assess the efficacy of a PROTAC.
Table 1: Assays for Target Protein Degradation
| Technique | Principle | Key Parameters Measured | Strengths | Limitations |
| Western Blotting | Antibody-based detection of specific proteins separated by size. | DC50 (concentration for 50% degradation), Dmax (maximum degradation).[8] | Direct, widely accessible, provides clear visual evidence of degradation. | Semi-quantitative, lower throughput, requires specific antibodies. |
| ELISA | Antibody-based detection in a plate format. | Quantitative protein levels. | High throughput, quantitative. | Can be prone to antibody cross-reactivity. |
| Mass Spectrometry (Proteomics) | Unbiased identification and quantification of proteins.[1] | Global protein level changes, off-target effects.[1][2] | Unbiased, comprehensive, gold standard for specificity.[1] | Technically demanding, expensive, complex data analysis. |
| HiBiT Lytic Assay | Bioluminescent assay measuring protein levels via a tagged protein. | Real-time degradation kinetics, DC50, Dmax. | High throughput, sensitive, real-time measurements. | Requires genetic modification of the target protein. |
Table 2: Assays for Ternary Complex Formation
| Technique | Principle | Key Parameters Measured | Strengths | Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon molecular binding to a sensor surface.[9] | Dissociation constant (Kd), on/off rates (kon/koff), cooperativity (α).[9] | Real-time kinetics, label-free, high sensitivity.[9] | Requires immobilization of one binding partner, potential for artifacts.[9] |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes associated with binding events.[9] | Kd, binding enthalpy (ΔH), stoichiometry (n).[9] | Label-free, provides full thermodynamic profile. | Requires large amounts of pure protein, lower throughput. |
| AlphaLISA | Proximity-based assay using donor and acceptor beads that generate a signal when brought close. | Ternary complex formation signal. | Homogeneous (no-wash), high throughput, sensitive. | Indirect measurement, potential for assay interference. |
| NanoBRET™ Assay | Bioluminescence resonance energy transfer (BRET) to monitor protein-protein interactions in live cells.[2] | Real-time ternary complex formation in a cellular context.[2] | Live-cell assay, provides physiological context.[2] | Requires genetic modification of proteins. |
Table 3: Assays for Cellular and Functional Outcomes
| Technique | Principle | Key Parameters Measured | Strengths | Limitations |
| Immunoprecipitation (IP) - Western Blot | Isolation of the target protein followed by Western blotting for ubiquitin. | Polyubiquitination of the target protein.[2] | Direct evidence of the mechanism of action. | Can be technically challenging, requires specific antibodies. |
| Cell Viability Assays (e.g., MTT, CellTiter-Glo®) | Measures metabolic activity as an indicator of cell viability.[2] | IC50 (concentration for 50% inhibition of cell growth).[2] | High throughput, provides a measure of functional potency. | Indirect measure of target engagement, can be confounded by off-target toxicity. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are foundational protocols for key validation experiments.
1. Western Blotting for Target Protein Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[8]
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.[6]
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme like HRP. A loading control (e.g., GAPDH, β-actin) should also be probed.[6]
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities to determine the relative protein levels and calculate DC50 and Dmax values.[6]
Caption: A typical workflow for quantifying protein degradation via Western Blot.
2. Isothermal Titration Calorimetry (ITC) for Ternary Complex Analysis
-
Protein Preparation: Ensure highly pure and well-folded preparations of the target protein and the E3 ligase (e.g., CRBN).
-
Binary Titrations:
-
Ternary Titration: To assess ternary complex formation and cooperativity, pre-saturate the E3 ligase in the ITC cell with the target protein. Then, titrate the PROTAC into this mixture.[9]
-
Data Analysis: Fit the binding isotherms to appropriate models to determine thermodynamic parameters (Kd, ΔH, n). Calculate the cooperativity factor (α) to understand how the binding of one component affects the binding of the other.[9]
Caption: Logical flow for determining binding affinities and cooperativity using ITC.
3. Cell Viability Assay (MTT)
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC for an extended period (e.g., 72 hours).[2]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.[2]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.[2]
Alternatives and Considerations
While thalidomide and its derivatives are common CRBN ligands, researchers are exploring alternatives to address issues like potential off-target effects and racemization.[][] For instance, phenyl dihydrouracil derivatives have emerged as a new class of CRBN ligands that lack a chiral center.[] When validating a PROTAC, it is crucial to consider the specific properties of the chosen E3 ligase ligand and how it might influence the overall activity and potential liabilities of the molecule.
Conclusion
The validation of a PROTAC's activity is a comprehensive process that requires a suite of orthogonal assays to build a robust body of evidence. The use of this compound as a linker component contributes to the overall structure and properties of the final PROTAC molecule, which in turn influences its biological activity. By systematically evaluating target protein degradation, ternary complex formation, and downstream cellular effects using the methodologies outlined in this guide, researchers can effectively characterize the potency, efficacy, and mechanism of action of their novel PROTACs, paving the way for the development of next-generation targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Head-to-Head Comparison: 3-(Piperidin-4-YL)propan-1-OL Hydrochloride vs. PEG Linkers in PROTACs
For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, the choice of linker in a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of therapeutic success. This guide provides an in-depth, objective comparison of the rigid 3-(Piperidin-4-YL)propan-1-OL hydrochloride linker and the flexible polyethylene glycol (PEG) linkers, supported by experimental data to inform rational PROTAC design.
The linker component of a PROTAC, while seemingly a simple tether, profoundly influences a molecule's physicochemical properties, cell permeability, metabolic stability, and ultimately, its efficacy in degrading target proteins. The selection between a rigid, piperidine-based structure and a flexible, hydrophilic PEG chain represents a key decision in the optimization of a PROTAC's drug-like properties and biological activity.
Unveiling the Contestants: A Tale of Two Linkers
This compound: This linker belongs to the class of cycloalkane-based linkers, characterized by a rigid piperidine ring. This rigidity can pre-organize the PROTAC into a conformation that is favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1] The incorporation of such saturated heterocycles is also a strategy to enhance water solubility and metabolic stability, leading to improved pharmacokinetics and bioavailability.[1] The piperidine moiety, being a basic amine, can be protonated at physiological pH, which can further influence solubility.[2]
PEG Linkers: Polyethylene glycol linkers are composed of repeating ethylene glycol units, rendering them highly flexible and hydrophilic.[1] A primary advantage of PEG linkers is their ability to improve the aqueous solubility of PROTACs, which are often large and lipophilic molecules.[1] This enhanced solubility is crucial for formulation and can improve oral absorption.[1] The flexibility of the PEG chain allows the PROTAC to adopt various conformations, which can be advantageous for ternary complex formation.[3]
Performance Deep Dive: A Data-Driven Comparison
Physicochemical Properties
The choice of linker significantly impacts key physicochemical parameters that govern a PROTAC's behavior in biological systems.
| Property | 3-(Piperidin-4-YL)propan-1-OL Based Linker | PEG-Based Linker | Rationale |
| Flexibility | Rigid | Flexible | The piperidine ring introduces conformational constraint.[1] |
| Solubility | Can enhance water solubility | Generally improves aqueous solubility | The piperidine nitrogen can be protonated, and the overall structure can be less lipophilic than long alkyl chains.[2] The repeating ether units in PEG are hydrophilic.[1] |
| Permeability | Variable; rigidity may be favorable | Can be a trade-off; hydrophilicity may hinder passive diffusion, but flexibility can allow for conformations that shield polar groups.[4] | |
| Metabolic Stability | Generally higher | Can be susceptible to oxidative metabolism | The cyclic structure can be more resistant to enzymatic degradation compared to linear chains.[1] |
| cLogP | Generally lower than comparable alkyl chains | Generally lower than alkyl chains, tunable by length | The polar nature of the piperidine and hydroxyl groups contributes to lower lipophilicity. The ether oxygens in PEG reduce lipophilicity. |
In Vitro Performance: Degradation Efficacy
The ultimate measure of a PROTAC's success is its ability to effectively degrade the target protein, quantified by its half-maximal degradation concentration (DC50) and maximum degradation level (Dmax). The following table presents a synthesized view of performance based on available literature for different targets.
| Target Protein | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| BRD4 | Piperazine-based (rigid) | 2.1 | >95 | 22Rv1 |
| BRD4 | PEG-based | 25 | >95 | Not Specified |
| ERα | PEG-based (16 atoms) | Potent | High | MCF-7 |
| ERα | PEG-based (12 or 20 atoms) | Less Potent | Moderate to Low | MCF-7 |
Note: The data presented is a synthesis from multiple sources and should be considered illustrative of general trends. Direct comparisons should be made under identical experimental conditions.
The data suggests that while both linker types can yield potent degraders, the rigidity of the piperidine-based linkers can lead to highly effective degradation, as seen with the BRD4 target. For PEG linkers, an optimal length is crucial for achieving maximal efficacy, as demonstrated in the case of ERα degradation.
Experimental Corner: Protocols for Key Assays
Accurate and reproducible experimental data is the cornerstone of PROTAC development. Below are detailed protocols for essential assays used to evaluate and compare PROTAC performance.
Western Blot Analysis for Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in response to PROTAC treatment.
-
Cell Culture and Treatment:
-
Seed the desired cell line in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with a range of concentrations of the PROTACs (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of degradation against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.
-
Caco-2 Permeability Assay
This assay assesses the ability of a compound to cross the intestinal epithelial barrier, providing an in vitro prediction of oral absorption.
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell inserts until they form a confluent and differentiated monolayer (typically 18-21 days).
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
For apical-to-basolateral (A-B) permeability, add the PROTAC solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
For basolateral-to-apical (B-A) permeability, add the PROTAC solution to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh buffer.
-
Also, collect a sample from the donor chamber at the beginning and end of the experiment.
-
-
Sample Analysis:
-
Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio (Papp(B-A) / Papp(A-B)) to assess the involvement of active transporters.
-
Kinetic Solubility Assay
This assay determines the aqueous solubility of a compound from a DMSO stock solution, a critical parameter for in vitro assays and early formulation development.
-
Sample Preparation:
-
Prepare a high-concentration stock solution of the PROTAC in 100% DMSO (e.g., 10 mM).
-
In a 96-well plate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., PBS, pH 7.4) to achieve the desired final concentrations. The final DMSO concentration should be kept low (e.g., ≤1%).
-
-
Incubation and Measurement:
-
Seal the plate and incubate at room temperature for a set period (e.g., 2 hours) with gentle shaking.
-
After incubation, measure the amount of dissolved compound. This can be done by:
-
Nephelometry: Measuring light scattering to detect precipitated particles.
-
UV-Vis Spectroscopy: Measuring the absorbance of the supernatant after centrifugation or filtration to remove any precipitate.
-
LC-MS/MS: Quantifying the concentration in the supernatant after centrifugation or filtration.
-
-
-
Data Analysis:
-
The kinetic solubility is the highest concentration of the compound that remains in solution without significant precipitation.
-
Visualizing the Process: Pathways and Workflows
To better understand the context of this comparison, the following diagrams illustrate the key signaling pathway and a typical experimental workflow in PROTAC research.
Caption: The PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for PROTAC development.
Conclusion: A Strategic Choice for Optimal PROTAC Design
The selection between a this compound linker and a PEG linker is a strategic decision that hinges on the specific goals of the PROTAC design.
-
This compound and similar rigid linkers offer the potential for high metabolic stability and can enforce a favorable conformation for potent protein degradation. They are an excellent choice when aiming for improved pharmacokinetic properties and high in vivo efficacy.
-
PEG linkers are invaluable for overcoming solubility challenges, a common hurdle in PROTAC development. Their flexibility and hydrophilicity can lead to highly potent degraders, although careful optimization of the linker length is often required to balance solubility with cell permeability.
Ultimately, the optimal linker is context-dependent, and a thorough evaluation of both linker types, guided by the principles and experimental approaches outlined in this guide, will empower researchers to develop next-generation protein degraders with enhanced therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Ternary Complex Dynamics: A Comparative Guide to Surface Plasmon Resonance (SPR)
For researchers, scientists, and drug development professionals navigating the intricate world of multi-molecular interactions, the precise biophysical characterization of ternary complexes is paramount. This is especially true in the burgeoning field of targeted protein degradation, where molecules like PROTACs (Proteolysis Targeting Chimeras) function by forming a ternary complex between a target protein and an E3 ligase.[1][2] This guide provides an objective comparison of Surface Plasmon Resonance (SPR) with other analytical techniques, supported by experimental data, and offers detailed protocols for the kinetic analysis of ternary complexes.
Surface Plasmon Resonance (SPR) has emerged as a powerful, label-free technology for the real-time analysis of these complex biomolecular interactions.[2][3] It provides high-resolution kinetic data, a distinct advantage over other common methods.[1] Techniques such as Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) are valuable for confirming complex formation but often require labeling and may lack detailed kinetic insights.[2][3] Isothermal Titration Calorimetry (ITC) offers thermodynamic data but is generally characterized by lower throughput and higher sample requirements, without providing kinetic information.[1][3] SPR overcomes these limitations by enabling the label-free, real-time measurement of both binary and ternary binding kinetics and affinity, making it an ideal tool for optimizing the design and efficacy of molecules like PROTACs.[1][4]
Quantitative Comparison of Binding Affinities and Kinetics
A key application of SPR in studying ternary complexes is the quantitative determination of binding affinities (K D), association rates (k a ), and dissociation rates (k d ). This data allows for the calculation of the cooperativity factor (α), which indicates how the binding of the first component influences the binding of the second. The following table summarizes representative binding affinity and kinetic data for the formation of a ternary complex involving an E3 ligase (VHL), a PROTAC (MZ1), and a bromodomain-containing protein (Brd), as determined by SPR.
| Complex | k a (M⁻¹s⁻¹) | k d (s⁻¹) | K D (nM) | Cooperativity (α) |
| VHL / MZ1 (Binary) | 1.2 x 10⁵ | 8.4 x 10⁻³ | 70 | N/A |
| VHL / MZ1 / Brd2 BD2 (Ternary) | 1.5 x 10⁵ | 5.0 x 10⁻³ | 33 | >1 (Positive) |
| VHL / MZ1 / Brd3 BD2 (Ternary) | - | - | - | <1 (Negative) |
| VHL / MZ1 / Brd4 BD2 (Ternary) | 1.8 x 10⁵ | 4.5 x 10⁻³ | 25 | >1 (Positive) |
Note: The data presented are representative values from published studies and are for illustrative purposes. Actual values will vary depending on the specific molecules and experimental conditions.[4][5][6]
Experimental Protocols
A detailed understanding of the experimental protocols is crucial for the successful application of SPR in characterizing ternary complexes. Below is a generalized methodology for a typical SPR-based ternary complex analysis.
SPR Experimental Workflow for Ternary Complex Kinetic Analysis
Caption: SPR experimental workflow for ternary complex kinetic analysis.
Materials:
-
Sensor chip (e.g., Series S Sensor Chip SA for streptavidin capture)[8]
-
Immobilization buffer (e.g., HBS-EP+)
-
Running buffer (e.g., HBS-EP+ with 1% DMSO)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)[9]
-
Purified, biotinylated E3 ligase (e.g., VCB complex: VHL, Elongin B, and Elongin C)[4]
-
Purified target protein (e.g., Brd4)
-
PROTAC of interest
Procedure:
-
Immobilization of E3 Ligase:
-
Pre-condition the sensor chip with the regeneration solution.
-
Immobilize the biotinylated E3 ligase onto the streptavidin-coated sensor surface to a target density. A lower density surface is often recommended for ternary complex experiments to minimize mass transport limitations.[8]
-
-
Binary Interaction Analysis:
-
Prepare a dilution series of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the immobilized E3 ligase surface, typically using a multi-cycle or single-cycle kinetic (SCK) format.[4][8] SCK can be advantageous for high-affinity interactions with slow dissociation rates.[8]
-
Collect sensorgram data for each concentration.
-
Regenerate the sensor surface between injections in a multi-cycle kinetic experiment.
-
-
Ternary Complex Interaction Analysis:
-
Prepare a solution of the target protein at a near-saturating concentration (typically 20-50 times the binary K D of the PROTAC for the target).[8]
-
Prepare a dilution series of the PROTAC and mix with the constant, high concentration of the target protein.
-
Inject the PROTAC/target protein mixtures over the immobilized E3 ligase surface.
-
Collect sensorgram data for each concentration.
-
Regenerate the sensor surface.
-
-
Data Analysis:
-
Reference subtract the data using a blank surface and buffer injections.
-
Fit the binary and ternary sensorgram data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate (k a ), dissociation rate (k d ), and equilibrium dissociation constant (K D ).[9]
-
Calculate the cooperativity factor (α) using the formula: α = K D (binary) / K D (ternary).[4][7]
-
PROTAC Signaling Pathway
The formation of the ternary complex is the critical initiating step in the PROTAC-mediated protein degradation pathway. The following diagram illustrates this process.
Caption: Signaling pathway of PROTAC-mediated protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]
- 3. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 4. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. researchgate.net [researchgate.net]
- 10. Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Handshake: A Comparative Guide to Cross-Linking Mass Spectrometry for Validating PROTAC Ternary Complexes
For researchers, scientists, and drug development professionals navigating the intricate world of targeted protein degradation, confirming the formation of a stable ternary complex—the crucial "handshake" between a target protein, a PROTAC, and an E3 ligase—is paramount. This guide provides an objective comparison of cross-linking mass spectrometry (XL-MS) with alternative biophysical techniques for validating these pivotal interactions, supported by experimental insights and data.
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, orchestrating the degradation of disease-causing proteins. The linchpin of their mechanism is the formation of a ternary complex, which brings the target protein and an E3 ubiquitin ligase into close proximity, leading to ubiquitination and subsequent degradation of the target. Validating the formation and characterizing the topology of this complex are critical steps in the rational design and optimization of effective PROTACs. While several techniques can provide evidence of ternary complex formation, cross-linking mass spectrometry (XL-MS) offers unique insights into the structural details of these dynamic interactions.
The Power of Proximity: Cross-Linking Mass Spectrometry (XL-MS) in PROTAC Validation
XL-MS is a powerful structural proteomics technique that provides distance constraints between amino acid residues in proximity, offering a molecular ruler to map protein-protein interfaces. By covalently linking nearby residues within the ternary complex, XL-MS can identify the specific interaction surfaces between the target protein and the E3 ligase, providing crucial information for understanding the topology of the complex and for guiding the design of more potent and selective PROTACs.
The general workflow for an XL-MS experiment involves the incubation of the purified target protein, E3 ligase, and the PROTAC to allow for ternary complex formation. A chemical cross-linking agent is then added to covalently link spatially close amino acid residues. Following this, the protein complex is digested into peptides, and the resulting mixture of linear and cross-linked peptides is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Specialized software is then used to identify the cross-linked peptides and map the interaction sites.
Experimental Protocol: XL-MS of a PROTAC Ternary Complex
The following is a generalized protocol for the XL-MS analysis of a PROTAC-mediated ternary complex. Specific conditions, such as buffer composition, cross-linker concentration, and incubation times, may require optimization for each specific system.
-
Ternary Complex Formation:
-
Incubate the purified target protein (e.g., 5 µM) and E3 ligase complex (e.g., 5 µM) with the PROTAC (e.g., 10 µM) in a suitable buffer (e.g., HEPES-buffered saline) for 1-2 hours at 4°C to facilitate complex formation.
-
-
Cross-Linking Reaction:
-
Add a freshly prepared solution of a cross-linking agent, such as disuccinimidyl suberate (DSS) or a mass spectrometry-cleavable cross-linker like disuccinimidyl sulfoxide (DSSO), to a final concentration of 1 mM.
-
Incubate the reaction mixture for 30 minutes at room temperature.
-
Quench the cross-linking reaction by adding a quenching buffer (e.g., 50 mM ammonium bicarbonate or Tris-HCl) to a final concentration of 20-50 mM and incubating for 15 minutes.
-
-
Sample Preparation for Mass Spectrometry:
-
Denature the cross-linked proteins by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide.
-
Digest the proteins into peptides using a protease such as trypsin overnight at 37°C.
-
Acidify the peptide mixture with formic acid and desalt using a C18 solid-phase extraction cartridge.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides using a high-resolution mass spectrometer (e.g., an Orbitrap instrument).
-
Employ a data-dependent acquisition method to select precursor ions for fragmentation.
-
-
Data Analysis:
-
Use specialized software (e.g., pLink, XlinkX, or MaxLynx) to search the MS/MS data against a database containing the sequences of the target protein and E3 ligase to identify inter- and intra-protein cross-links.
-
A Comparative Look: XL-MS vs. Alternative Validation Techniques
While XL-MS provides unique structural insights, a multi-pronged approach using orthogonal techniques is recommended for a comprehensive validation of PROTAC ternary complexes. Each method offers distinct advantages and limitations.
| Technique | Principle | Key Information Provided | Throughput | Advantages | Limitations |
| XL-MS | Covalent linking of proximal amino acid residues followed by mass spectrometry. | Distance restraints, protein-protein interaction interfaces, conformational changes. | Low to Medium | Provides structural details of the complex in solution; identifies direct interaction sites. | Requires purified components; can be technically challenging; potential for false positives. |
| Native MS | Mass analysis of intact, non-covalently bound complexes. | Stoichiometry of the complex, semi-quantitative assessment of complex abundance.[1][2][3][4] | Medium to High | Label-free; provides direct evidence of complex formation and can screen multiple conditions.[1][2][3][4] | Does not provide information on interaction interfaces; can be sensitive to buffer conditions. |
| Cryo-EM | Electron microscopy of vitrified samples to determine 3D structure. | High-resolution 3D structure of the ternary complex. | Low | Provides detailed atomic-level structural information. | Requires stable and homogenous complexes; can be technically demanding and time-consuming.[5] |
| X-ray Crystallography | Diffraction of X-rays by a protein crystal to determine 3D structure. | High-resolution 3D structure of the ternary complex. | Low | Gold standard for atomic-level structural detail. | Requires well-diffracting crystals, which can be a major bottleneck; may not represent the solution-state conformation. |
| SPR | Measures changes in refractive index upon binding to a sensor surface. | Binding kinetics (on/off rates), binding affinity (KD), cooperativity.[6] | Medium | Real-time, label-free analysis of binding events.[6] | Requires immobilization of one binding partner, which may affect its activity; may not be suitable for all systems. |
| ITC | Measures heat changes upon binding. | Binding affinity (KD), stoichiometry, and thermodynamic parameters (enthalpy, entropy). | Low | Provides a complete thermodynamic profile of the interaction in solution. | Requires relatively large amounts of purified protein; lower throughput. |
Quantitative Data Insights
The data obtained from these techniques are complementary. For instance, XL-MS can provide distance restraints that can be used to build and validate structural models derived from lower-resolution cryo-EM maps. Native MS can rapidly screen for conditions that favor ternary complex formation before undertaking more labor-intensive structural studies.[1][2][3][4]
Illustrative Quantitative Data Comparison for a Hypothetical PROTAC System:
| Parameter | XL-MS | Native MS | SPR | ITC |
| Primary Output | Identified cross-linked residue pairs | Mass of intact ternary complex | Binding sensorgram | Heat change upon titration |
| Key Finding | Interaction between Lysine 123 on Target Protein and Lysine 456 on E3 Ligase | 1:1:1 stoichiometry of Target:PROTAC:E3 | KD = 50 nM | KD = 60 nM |
| Structural Info | Cα-Cα distance < 30 Å | - | - | - |
| Thermodynamics | - | - | - | ΔH = -10 kcal/mol |
| Kinetics | - | - | ka = 1x10^5 M⁻¹s⁻¹, kd = 5x10⁻³ s⁻¹ | - |
Visualizing the Logic: A Framework for Validation
The selection of validation techniques often follows a logical progression, starting with methods that confirm the interaction and moving towards those that provide detailed structural information.
Conclusion: An Integrated Approach for Robust Validation
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Native Mass Spectrometry for the Study of PROTAC GNE‐987‐Containing Ternary Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cryo-EM structure determination of PROTACs | NanoImaging [nanoimagingservices.com]
- 6. o2hdiscovery.co [o2hdiscovery.co]
Navigating the Conformation of PROTACs: A Guide to NMR Structural Analysis of Piperidine Linkers
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of Proteolysis Targeting Chimeras (PROTACs) is paramount to optimizing their function. The linker component, particularly the incorporation of rigid moieties like piperidine, plays a critical role in pre-organizing the molecule for effective ternary complex formation. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy as a primary tool for the structural elucidation of PROTACs containing piperidine linkers, alongside alternative techniques, supported by experimental data and detailed protocols.
The efficacy of a PROTAC is intrinsically linked to its ability to induce a productive ternary complex between a target protein and an E3 ligase. The linker connecting the two protein-binding warheads is not merely a spacer but an active contributor to the PROTAC's biological activity. Piperidine rings are frequently incorporated into linkers to provide conformational rigidity, which can reduce the entropic penalty upon binding and enhance metabolic stability. However, an improperly constrained conformation can hinder ternary complex formation. Therefore, detailed structural analysis is crucial.
Unveiling the Piperidine Conformation: The Power of NMR
NMR spectroscopy is a powerful technique for determining the solution-state conformation of PROTACs, providing insights into their dynamic behavior and interactions. By analyzing various NMR parameters, researchers can build a detailed 3D model of the piperidine linker and its influence on the overall PROTAC structure.
Key NMR Parameters for Structural Analysis:
-
Chemical Shifts (δ): The chemical shift of each proton and carbon atom in the piperidine ring is sensitive to its local electronic environment and spatial orientation. Deviations from expected values can indicate conformational preferences.
-
Scalar Coupling Constants (J-couplings): Vicinal (three-bond) proton-proton coupling constants (³JHH) are particularly informative. The magnitude of ³JHH is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. This allows for the determination of the chair conformation of the piperidine ring and the axial or equatorial positions of its substituents.
-
Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction between protons that are close in proximity (typically < 5 Å). NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are used to identify these interactions, providing crucial distance restraints for 3D structure calculation. For instance, strong NOEs between axial protons on the same face of the piperidine ring can confirm a chair conformation.
Comparative Analysis of Structural Elucidation Techniques
While NMR is a cornerstone for solution-state analysis, a multi-faceted approach often provides the most comprehensive structural understanding.
| Technique | Advantages | Disadvantages | Typical Information Yielded |
| NMR Spectroscopy | - Provides solution-state structure and dynamics.- Can study interactions in a near-native environment.- Does not require crystallization. | - Requires relatively high sample concentrations.- Structure determination can be complex for large molecules.- Provides an ensemble average of conformations. | - 3D solution structure and conformation.- Inter- and intramolecular distances (NOE).- Dihedral angles (J-couplings).- Ternary complex interactions. |
| X-ray Crystallography | - Provides high-resolution atomic structures. | - Requires the molecule to crystallize, which can be challenging.- The crystal structure may not represent the solution-state conformation. | - Precise 3D solid-state structure.- Detailed intermolecular interactions in the crystal lattice. |
| Cryo-Electron Microscopy (Cryo-EM) | - Can determine the structure of large complexes without crystallization. | - Resolution may be lower than X-ray crystallography.- Requires specialized equipment. | - 3D structure of large protein-PROTAC complexes.- Visualization of the overall architecture of the ternary complex. |
| Computational Modeling | - Can predict and rationalize experimental results.- Allows for the exploration of conformational landscapes (Molecular Dynamics). | - Accuracy is dependent on the force field and simulation parameters.- Requires experimental validation. | - Predicted 3D structures and conformational ensembles.- Modeling of ternary complexes.- Insights into binding energetics. |
Experimental Protocols
Protocol 1: NMR Sample Preparation and Data Acquisition
A detailed protocol for the conformational analysis of a PROTAC containing a piperidine linker.
1. Sample Preparation: a. Dissolve 5-10 mg of the purified PROTAC in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O, depending on solubility). b. Filter the sample into a 5 mm NMR tube.
2. 1D NMR Acquisition: a. Acquire a standard 1D ¹H NMR spectrum to confirm the identity and purity of the compound. b. Acquire a 1D ¹³C NMR spectrum.
3. 2D NMR Acquisition for Structural Elucidation: a. COSY (Correlation Spectroscopy): To identify proton-proton scalar coupling networks and confirm the spin systems within the piperidine ring. b. HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons, aiding in the assignment of the piperidine ring signals. c. HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which helps in assigning quaternary carbons and piecing together the molecular structure. d. NOESY or ROESY: To identify through-space correlations between protons. A mixing time of 300-800 ms is typically used for small molecules. ROESY is often preferred for molecules in the size range of PROTACs to avoid zero-crossing of the NOE.
4. Data Processing and Analysis: a. Process the acquired spectra using appropriate software (e.g., TopSpin, Mnova). b. Assign all relevant proton and carbon signals of the piperidine linker. c. Measure the ³JHH coupling constants from the high-resolution 1D ¹H spectrum or COSY spectrum. d. Integrate the cross-peaks in the NOESY/ROESY spectrum to obtain distance restraints.
Protocol 2: Conformational Modeling
1. Dihedral Angle Analysis: a. Use the measured ³JHH values and a parameterized Karplus equation to calculate the corresponding dihedral angles within the piperidine ring. b. Determine the preferred chair conformation (or the presence of boat/twist-boat conformations) and the axial/equatorial orientation of the substituents.
2. Structure Calculation: a. Use the NOE-derived distance restraints and the dihedral angle restraints in a molecular modeling program (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures. b. The resulting ensemble of low-energy structures represents the solution-state conformation of the PROTAC.
Visualizing the Workflow
Caption: Workflow for NMR structural analysis of PROTACs.
Logical Relationships in PROTAC Design
The properties of the piperidine linker are directly linked to the overall performance of the PROTAC.
Caption: Linker properties influencing PROTAC performance.
A Researcher's Guide to Cellular Thermal Shift Assay (CETSA) for Validating Target Engagement
In the landscape of modern drug discovery and chemical biology, unequivocally demonstrating that a therapeutic candidate directly interacts with its intended target within the complex environment of a living cell is a cornerstone of successful drug development. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful and versatile method for validating such target engagement. This guide provides an objective comparison of CETSA with other prominent techniques, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in selecting the most suitable assay for their specific needs.
The Principle of CETSA: A Shift in Stability
CETSA is a biophysical assay founded on the principle of ligand-induced thermal stabilization of proteins. When a small molecule or ligand binds to its target protein, it often increases the protein's conformational stability, making it more resistant to heat-induced denaturation and aggregation. By subjecting cells or cell lysates to a temperature gradient, the amount of soluble, non-denatured target protein remaining can be quantified. A shift in the melting temperature (Tm) or aggregation temperature (Tagg) of the target protein in the presence of a compound provides direct evidence of target engagement.[1][2][3] This label-free approach allows for the assessment of target interaction in a physiologically relevant context, without the need for modification of the compound or the target protein.[4][5]
dot
Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).
Comparison of Target Engagement Validation Methods
While CETSA offers significant advantages, several other techniques are widely used to assess target engagement. The choice of assay depends on various factors, including the specific research question, the nature of the target protein, available resources, and throughput requirements.
| Method | Principle | Key Advantages | Key Limitations |
| CETSA | Ligand binding alters the thermal stability of the target protein.[4] | Label-free, applicable in intact cells and tissues, reflects physiological conditions.[4][5] | Not all protein-ligand interactions cause a significant thermal shift, can be lower throughput for traditional Western blot-based detection.[3][4] |
| NanoBRET™ | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-tagged target and a fluorescent tracer.[6][7] | High-throughput, quantitative, real-time measurements in live cells.[7] | Requires genetic modification of the target protein, potential for steric hindrance from the tag.[7] |
| DARTS | Drug Affinity Responsive Target Stability; ligand binding protects the target protein from proteolytic degradation.[1][8] | Label-free, does not require protein modification, can be used with complex lysates.[1][8] | Can be low-throughput, requires careful optimization of protease digestion, may not be sensitive enough for all interactions.[8] |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index upon binding of an analyte to a ligand immobilized on a sensor chip.[9][10] | Real-time kinetics and affinity data, label-free.[9] | Requires purified protein, immobilization can affect protein conformation, not in a cellular context. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein in solution.[11][12] | Provides a complete thermodynamic profile of the interaction (affinity, enthalpy, entropy, stoichiometry), label-free.[11] | Requires large amounts of purified protein, lower throughput, not in a cellular context. |
| Microscale Thermophoresis (MST) | Measures the directed movement of molecules along a temperature gradient, which changes upon ligand binding. | Low sample consumption, wide range of affinities can be measured, relatively fast. | Requires labeling of one binding partner (in most cases), performed in solution, not in a cellular context. |
Quantitative Data Comparison
The following tables summarize representative quantitative data from studies comparing CETSA with other target engagement assays. It is important to note that direct comparison of absolute values (e.g., EC50, IC50, Kd) across different assay platforms should be interpreted with caution due to variations in experimental conditions and principles.
Table 1: Comparison of CETSA and NanoBRET™ for BRD4 Inhibitors
| Compound | CETSA EC50 (µM) | NanoBRET™ IC50 (µM) | Reference |
| JQ1 | 0.2 | 0.08 | [6] |
| PFI-1 | 1.5 | 0.5 | [6] |
Table 2: Comparison of CETSA and Biochemical Assays for RIPK1 Inhibitors
| Compound | CETSA ITDRF EC50 (µM) | Necroptosis Assay IC50 (µM) | Recombinant Enzyme Assay IC50 (µM) | Reference |
| Compound A | ~0.1 | ~0.1 | ~0.05 | [13] |
| Compound B | ~1 | ~1 | ~0.5 | [13] |
Table 3: Comparison of RT-CETSA with Other Assays for LDHA Inhibitors
| Compound | RT-CETSA EC50 (µM) | Endogenous CETSA EC50 (µM) | SplitLuc CETSA EC50 (µM) | Biochemical Assay IC50 (µM) | SPR Kd (µM) | Reference |
| Compound 1 | 0.03 | 0.05 | 0.02 | 0.002 | 0.003 | [14][15] |
| Compound 2 | 0.1 | 0.2 | 0.08 | 0.01 | 0.01 | [14][15] |
| Compound 3 | >10 | >10 | >10 | 1.5 | 2.0 | [14][15] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cellular Thermal Shift Assay (CETSA) Protocol (Western Blot-based)
This protocol outlines the general steps for a Western blot-based CETSA experiment to determine target engagement in intact cells.[5]
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of the test compound or vehicle control for a specified duration (e.g., 1-4 hours) at 37°C.
2. Heating Step:
-
Harvest cells by trypsinization and wash with PBS.
-
Resuspend the cell pellet in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes. Include an unheated control.
3. Lysis and Separation of Soluble Fraction:
-
Lyse the cells by repeated freeze-thaw cycles (e.g., three cycles using liquid nitrogen and a 25°C water bath).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
4. Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
Normalize the samples to the same protein concentration.
-
Analyze the levels of the target protein in the soluble fraction by Western blotting using a specific primary antibody.
-
Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.
dot
Caption: Key steps in a Western blot-based CETSA protocol.
NanoBRET™ Target Engagement Assay Protocol
This protocol describes the general steps for a NanoBRET™ assay to measure compound binding to a target protein in live cells.[16][17]
1. Cell Preparation:
-
Transfect cells (e.g., HEK293T) with a vector encoding the target protein fused to NanoLuc® luciferase.
-
Seed the transfected cells into a white, 96-well or 384-well assay plate and incubate for 18-24 hours.
2. Compound and Tracer Addition:
-
Prepare serial dilutions of the test compound.
-
Add the NanoBRET™ tracer (a fluorescently labeled ligand for the target protein) at a predetermined optimal concentration to the cells.
-
Add the test compound dilutions to the cells.
3. Substrate Addition and Signal Measurement:
-
Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to all wells.
-
Read the plate on a luminometer equipped with filters to measure the donor (NanoLuc®) and acceptor (tracer) emission signals.
4. Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value, which reflects the potency of target engagement.
dot
Caption: Key steps in a NanoBRET™ target engagement assay protocol.
Drug Affinity Responsive Target Stability (DARTS) Assay Protocol
This protocol provides a general framework for a DARTS experiment to identify protein targets based on their protection from proteolysis.[1][18]
1. Lysate Preparation:
-
Harvest cultured cells and prepare a cell lysate using a suitable lysis buffer (e.g., M-PER) supplemented with protease inhibitors.
-
Determine the protein concentration of the lysate.
2. Compound Incubation:
-
Incubate aliquots of the cell lysate with various concentrations of the test compound or a vehicle control for a defined period (e.g., 1 hour) at room temperature.
3. Protease Digestion:
-
Add a protease (e.g., pronase or thermolysin) at an optimized concentration to each lysate aliquot.
-
Incubate for a specific time (e.g., 10-30 minutes) at room temperature to allow for limited proteolysis.
-
Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE sample buffer.
4. Analysis:
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the putative target protein.
-
An increased band intensity in the compound-treated samples compared to the control indicates that the compound has bound to and protected the target protein from proteolysis, thus confirming target engagement.
dot
Caption: Key steps in a DARTS assay protocol.
Conclusion: Selecting the Right Tool for the Job
The validation of target engagement is a critical step in the development of novel therapeutics. CETSA provides a robust and physiologically relevant method for confirming direct target interaction in a label-free manner within intact cells. Its versatility allows for application across various stages of drug discovery, from hit validation to in vivo studies.
However, the choice of the optimal target engagement assay is context-dependent. For high-throughput screening and precise quantitative analysis in live cells, NanoBRET™ offers a powerful alternative, albeit with the requirement of genetic modification. DARTS provides a valuable label-free option, particularly in early-stage discovery. Biophysical methods like SPR and ITC, while not performed in a cellular context, offer detailed kinetic and thermodynamic information that can be complementary to cell-based assays.
By understanding the principles, advantages, and limitations of each technique, and by carefully considering the specific research question and experimental constraints, researchers can make informed decisions to effectively validate the target engagement of their compounds, a crucial step towards the development of new and effective medicines.
References
- 1. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 9. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 11. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 13. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. eubopen.org [eubopen.org]
- 17. benchchem.com [benchchem.com]
- 18. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-(Piperidin-4-YL)propan-1-OL Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a step-by-step procedure for the safe disposal of 3-(Piperidin-4-YL)propan-1-OL hydrochloride.
I. Hazard and Safety Information
Before handling this compound for disposal, it is crucial to be aware of its associated hazards. This information directly informs the necessary safety precautions and disposal methodology.
| Hazard Category | Description | Precautionary Statement (P-phrase) |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1] | P270: Do not eat, drink or smoke when using this product.[1] |
| Skin Irritation (Category 2) | Causes skin irritation.[1] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| Serious Eye Irritation (Category 2A) | Causes serious eye irritation.[1] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| Specific Target Organ Toxicity (Single Exposure, Category 3) | May cause respiratory irritation.[1] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] |
II. Personal Protective Equipment (PPE)
When preparing this compound for disposal, the following personal protective equipment should be worn:
-
Eye Protection: Use safety glasses with side-shields or goggles.[3]
-
Hand Protection: Handle with suitable chemical-resistant gloves.[4] Gloves must be inspected prior to use and disposed of in accordance with good laboratory practices.[4]
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[5]
-
Respiratory Protection: In case of insufficient ventilation or the formation of dust, use a NIOSH-approved respirator.[3]
III. Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is to engage a licensed professional waste disposal service.[4] The following steps outline the process for preparing the material for collection.
-
Containerization:
-
Waste Segregation:
-
Store the waste container in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[6]
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
-
Documentation:
-
Maintain a log of the amount of waste being stored for disposal.
-
Complete any necessary waste disposal forms as required by your institution and the licensed disposal company.
-
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office or the contracted professional waste disposal service to schedule a pickup.
-
Provide them with accurate information about the chemical and its quantity.
-
-
Final Disposal:
-
The final disposal must be conducted in accordance with all local, regional, national, and international regulations.[1] The licensed waste disposal service will be responsible for ensuring compliance.
-
IV. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and does not replace the need to consult the full Safety Data Sheet (SDS) and your institution's specific waste disposal policies. Always adhere to the guidance of your Environmental Health and Safety (EHS) department.
References
Essential Safety and Operational Guide for 3-(Piperidin-4-YL)propan-1-OL hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 3-(Piperidin-4-YL)propan-1-OL hydrochloride (CAS No: 155270-01-2). Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Classification
This compound is a chemical that requires careful handling due to its potential health effects. The primary hazards are summarized below.
GHS Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Signal Word: Warning[1]
| Hazard Category | GHS Classification |
| Acute Oral Toxicity | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Irritation | Category 2A |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) |
Personal Protective Equipment (PPE)
Strict adherence to the recommended personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and dust that can cause serious eye irritation.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact which can cause irritation.[2][3][4] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | Minimizes skin exposure to the chemical.[2][3] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA approved respirator may be required if dust or aerosols are generated.[2][3] | Prevents inhalation which may cause respiratory irritation.[2][3] |
Handling and Storage Protocols
Proper handling and storage are crucial for maintaining the chemical's stability and preventing accidental exposure.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[2][5]
-
Avoid contact with skin and eyes.[5]
-
Avoid the formation of dust and aerosols.[5]
-
Do not eat, drink, or smoke in the handling area.[1]
-
Wash hands thoroughly after handling.[1]
-
Use non-sparking tools and take precautionary measures against static discharge.[5]
Storage:
-
Store in a tightly closed container.[5]
-
Keep in a cool, dry, and well-ventilated place.[5]
-
Store away from incompatible materials and ignition sources.[2]
-
Store in a locked cabinet or other secure area.[1]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| If Swallowed | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6] |
| In Case of Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2] |
| In Case of Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[2][6] |
| If Inhaled | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2] |
Disposal Plan
Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations.
-
Unused Product: Dispose of as hazardous waste. Contact a licensed professional waste disposal service to dispose of this material.[7]
-
Contaminated Packaging: Dispose of as unused product.[7]
-
Do not allow the chemical to enter drains or waterways.[7]
Experimental Workflow
Caption: A flowchart illustrating the safe handling procedure for this compound.
References
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
